molecular formula C9H12N2O B1609413 4-Ethoxy-benzamidine CAS No. 25412-71-9

4-Ethoxy-benzamidine

Cat. No.: B1609413
CAS No.: 25412-71-9
M. Wt: 164.2 g/mol
InChI Key: FLPFTRNWHJZQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-benzamidine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFTRNWHJZQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407788
Record name 4-Ethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25412-71-9
Record name 4-Ethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethoxy-benzamidine as a Serine Protease Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases represent a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of 4-Ethoxy-benzamidine, a small molecule inhibitor belonging to the well-established benzamidine class of serine protease inhibitors. While the inhibitory potential of substituted benzamidines is extensively documented, this guide focuses on the unique considerations for the 4-ethoxy derivative. We will delve into the mechanistic principles of serine protease inhibition by benzamidines, provide a detailed, field-proven protocol for its chemical synthesis, and outline robust methodologies for its characterization as a competitive inhibitor. This document is intended to serve as a comprehensive resource for researchers seeking to utilize or further investigate this compound in their drug discovery and development endeavors.

The Critical Role of Serine Proteases in Health and Disease

Serine proteases are a family of proteolytic enzymes characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, within their active site.[1] This triad orchestrates a nucleophilic attack on the peptide bond of their substrates, leading to cleavage. These enzymes are integral to a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity.[2]

However, the potent activity of serine proteases necessitates stringent regulation. Dysregulation of their activity can lead to a cascade of pathological events, contributing to diseases such as thrombosis, cancer, and various inflammatory disorders.[3] Consequently, the development of specific and effective serine protease inhibitors is a cornerstone of modern therapeutic research.[4]

Benzamidines: A Privileged Scaffold for Serine Protease Inhibition

Benzamidine and its derivatives are a well-established class of competitive inhibitors for serine proteases, particularly trypsin-like enzymes that cleave after basic amino acid residues.[5] The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of these proteases. This interaction physically occludes the active site, preventing substrate binding and subsequent catalysis.[6]

The inhibitory potency and selectivity of benzamidine derivatives can be modulated by substitutions on the benzene ring.[3] These substitutions can influence the inhibitor's hydrophobicity, electronic properties, and steric interactions with regions of the enzyme outside the primary specificity pocket, thereby fine-tuning its binding affinity and selectivity for different serine proteases.[3]

The Role of the 4-Ethoxy Group

The introduction of a 4-ethoxy group to the benzamidine scaffold is expected to influence its inhibitory properties in several ways:

  • Hydrophobicity: The ethoxy group increases the overall hydrophobicity of the molecule compared to unsubstituted benzamidine. This can lead to enhanced binding interactions with hydrophobic pockets on the surface of the target protease.[3]

  • Electron-Donating Properties: The oxygen atom of the ethoxy group is electron-donating, which can influence the electronic environment of the benzene ring and potentially modulate the pKa of the amidinium group, affecting its interaction with the enzyme's active site.[3]

  • Hydrogen Bonding: The oxygen atom can also act as a hydrogen bond acceptor, potentially forming additional interactions with the enzyme surface to increase binding affinity.

While specific quantitative structure-activity relationship (QSAR) data for this compound is not extensively available in the public domain, the established principles of benzamidine-based inhibition strongly support its potential as a potent and specific serine protease inhibitor.[3][7]

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound is most effectively achieved through a two-step process starting from 4-hydroxybenzonitrile, followed by a Pinner reaction. This method is adaptable from established procedures for similar alkoxy-substituted benzamidines.[1][8]

Synthesis Workflow

Synthesis_Workflow A 4-Hydroxybenzonitrile B 4-Ethoxybenzonitrile A->B Ethylating Agent (e.g., Ethyl Bromide) Base (e.g., K2CO3) Solvent (e.g., Acetone) C Ethyl 4-ethoxybenzimidate hydrochloride (Pinner Salt) B->C Anhydrous Ethanol Dry HCl gas D This compound hydrochloride C->D Anhydrous Ethanolic Ammonia

Caption: Synthesis workflow for this compound hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Ethoxybenzonitrile

  • To a stirred solution of 4-hydroxybenzonitrile (1 equivalent) in acetone, add anhydrous potassium carbonate (3 equivalents).

  • Add ethyl bromide (1.5 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-ethoxybenzonitrile.

  • Purify the crude product by column chromatography or recrystallization to yield pure 4-ethoxybenzonitrile.

Step 2: Synthesis of this compound hydrochloride (Pinner Reaction)

  • Dissolve the purified 4-ethoxybenzonitrile (1 equivalent) in a minimal amount of anhydrous ethanol in a flask equipped with a drying tube.[9]

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until saturation.[9][10] A white precipitate of the ethyl 4-ethoxybenzimidate hydrochloride (Pinner salt) will form.

  • Seal the flask and allow it to stand at 4°C for 48 hours to ensure complete formation of the Pinner salt.[10]

  • Isolate the Pinner salt by filtration in a dry environment and wash with anhydrous diethyl ether.

  • Suspend the dry Pinner salt in anhydrous ethanol.

  • Bubble dry ammonia gas through the suspension with stirring for 3-4 hours.[10]

  • Filter the reaction mixture to remove the precipitated ammonium chloride.

  • Evaporate the ethanolic filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol/ether to obtain pure this compound hydrochloride.

Characterization of this compound as a Serine Protease Inhibitor

A thorough characterization of this compound's inhibitory activity involves determining its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) against a panel of serine proteases.

General Assay Principle

The inhibitory activity of this compound can be assessed using a chromogenic or fluorogenic substrate for the target serine protease. The enzyme cleaves the substrate, releasing a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Experimental Workflow for Inhibition Assays

Inhibition_Assay_Workflow A Prepare Reagent Solutions: - Serine Protease (e.g., Trypsin) - Substrate (e.g., BAPNA) - this compound (Inhibitor) - Assay Buffer B Dispense Inhibitor Dilutions into Microplate Wells A->B C Add Enzyme to Wells and Pre-incubate B->C D Initiate Reaction by Adding Substrate C->D E Monitor Absorbance/Fluorescence Kinetically D->E F Data Analysis: - Calculate Initial Velocities - Determine IC50 - Determine Ki E->F

Caption: General workflow for serine protease inhibition assay.

Detailed Protocol for Determining IC50 and Ki

Materials:

  • Target serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • This compound hydrochloride

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the serine protease in the assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare a high-concentration stock solution of this compound hydrochloride in the assay buffer.

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of each inhibitor dilution to triplicate wells. Include wells with buffer only (no inhibitor control) and wells with a known potent inhibitor (positive control).

    • Add a fixed amount of the serine protease solution to each well.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance or fluorescence at appropriate wavelengths kinetically over a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • IC50 Determination:

      • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curves.

      • Plot the percentage of inhibition [(V₀_no_inhibitor - V₀_inhibitor) / V₀_no_inhibitor] * 100 against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • Ki Determination (for competitive inhibition): [4][11]

      • Repeat the assay using multiple substrate concentrations in the presence of different fixed concentrations of this compound.

      • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.

      • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.[11]

      • The Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Expected Quantitative Data

The following table outlines the expected data to be generated from these experiments.

ParameterDescriptionTarget Protease(s)
IC50 (µM) The concentration of this compound that inhibits 50% of the enzyme's activity.Trypsin, Thrombin, Plasmin, etc.
Ki (µM) The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.Trypsin, Thrombin, Plasmin, etc.
Mode of Inhibition The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive).Trypsin, Thrombin, Plasmin, etc.

Applications in Research and Drug Development

This compound, as a reversible and competitive serine protease inhibitor, has several potential applications:

  • Tool Compound for Basic Research: It can be used to probe the function of specific serine proteases in cellular and in vitro models.[4]

  • Starting Point for Drug Discovery: The this compound scaffold can be further modified to improve potency, selectivity, and pharmacokinetic properties for the development of novel therapeutics.

  • Affinity Chromatography: Immobilized benzamidine derivatives are used for the purification of serine proteases.[4]

Conclusion

This compound represents a valuable tool for researchers in the field of serine protease biology and drug discovery. Its straightforward synthesis and the well-understood mechanism of action of the benzamidine class of inhibitors make it an attractive compound for investigation. The detailed protocols provided in this guide offer a robust framework for its synthesis and characterization, enabling its effective use in the laboratory. Further studies to elucidate its specific inhibitory profile against a broad panel of serine proteases will undoubtedly contribute to a deeper understanding of its therapeutic potential.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Khan, Z., Shafique, M., Zeb, A., Jabeen, N., Naz, S. A., & Zubair, A. (2020). Exploring the Catalytic Significant Residues of Serine Protease Using Substrate-Enriched Residues and a Peptidase Inhibitor. Microbiology and Biotechnology Letters, 48(4), 478-489.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937.
  • CN103086920A - Novel synthetic method of o-ethoxyl benzamidine hydrochloride. (2013).
  • Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633.
  • CN106565541A - Synthesis method for benzamidine derivatives. (2017).
  • Bihari, A., & Singh, R. (1980). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Journal of Theoretical Biology, 87(3), 547-557.
  • Tsunematsu, H., Mizusaki, K., Hori, T., & Makisumi, S. (1984). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of biochemistry, 96(5), 1347-1356.
  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(4), 502-506.
  • Dox, A. W. (1925). Acetamidine hydrochloride. Organic Syntheses, 5, 1.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Pinner, A. (1883). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.
  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protease Assays. Assay Guidance Manual. Retrieved from [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
  • Membrane-Anchored Serine Proteases in Health and Disease. (2010).
  • What are Serine protease inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. (2010).
  • Inhibition of four human serine proteases by substituted benzamidines. (1983). Journal of medicinal chemistry, 26(9), 1308-1311.
  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in molecular biosciences, 9, 987550.
  • The Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dox, A. W. (1925). Benzamidine hydrochloride. Organic Syntheses, 5, 15.
  • Roger, R., & Neilson, D. G. (1961).
  • Watanabe, K., Kogoshi, N., Miki, H., & Torisawa, Y. (2009). Improved Pinner Reaction with CPME as a Solvent.
  • Firnkes, R., & Brückner, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein journal of organic chemistry, 9, 1572-1577.
  • Dox, A. W. (1925). Acetamidine hydrochloride. Organic Syntheses, 5, 1.

Sources

Physical and chemical properties of 4-Ethoxy-benzamidine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Ethoxybenzamidine: Physicochemical Properties, Synthesis, and Applications

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 4-Ethoxybenzamidine. Moving beyond a simple data sheet, this guide synthesizes fundamental chemical principles with practical, field-proven insights to deliver a robust resource for laboratory applications. The structure of this guide is designed to logically flow from the molecule's core properties to its synthesis, analysis, and ultimate application, with an emphasis on the causality behind its chemical behavior and the protocols used to study it.

Introduction and Molecular Structure

4-Ethoxybenzamidine is an aromatic organic compound featuring a benzamidine core substituted with an ethoxy group at the para (4) position. The benzamidine moiety, C₆H₅C(NH)NH₂, is the simplest aryl amidine and is a critical pharmacophore in medicinal chemistry[1]. As a functional group, the amidine is strongly basic due to the delocalization of the positive charge across the two nitrogen atoms upon protonation. This high basicity, combined with its ability to form multiple hydrogen bonds, makes the benzamidine group an effective mimic of the guanidinium side chain of arginine.

This structural feature is the primary driver of its most well-documented application: the competitive inhibition of serine proteases like trypsin, thrombin, and plasmin, which have arginine specificity in their substrate binding pockets[2][3]. The ethoxy substitution at the para position modulates the molecule's lipophilicity and electronic properties, potentially influencing its potency, selectivity, and pharmacokinetic profile.

In laboratory and commercial settings, 4-Ethoxybenzamidine is most commonly handled as its hydrochloride salt (CAS No. 59855-69-5) to enhance stability and aqueous solubility[4].

Diagram 1: Chemical Structure of 4-Ethoxybenzamidine Hydrochloride

Physicochemical Properties

Direct experimental data for 4-Ethoxybenzamidine is not widely published. The following table summarizes key properties, including calculated values for the free base and data from closely related analogs like benzamidine hydrochloride for context.

PropertyValue (4-Ethoxybenzamidine Free Base)Value (4-Ethoxybenzamidine HCl)Notes and References
CAS Number Not assigned59855-69-5The hydrochloride salt is the common commercial form.[4]
Molecular Formula C₉H₁₂N₂OC₉H₁₃ClN₂O[4]
Molecular Weight 164.21 g/mol 200.66 g/mol Calculated based on atomic weights.[4]
Appearance Predicted: White to off-white solidPredicted: White crystalline solidBased on the appearance of benzamidine hydrochloride and other related aromatic amidines.[2]
Melting Point (°C) Not determinedNot determinedFor comparison, benzamidine HCl melts at ~169-173 °C.[5] 4-Methoxybenzonitrile (a precursor) melts at 57-59 °C.[6]
Boiling Point (°C) Not determinedNot determinedDecomposes upon strong heating. For comparison, the related aldehyde, 4-ethoxybenzaldehyde, boils at 255 °C.[7]
Solubility Sparingly soluble in water; Soluble in organic solvents (Ethanol, DMSO)Soluble in water, ethanolAmidine hydrochlorides are generally water-soluble. Benzamidine HCl is soluble in water (>15 mg/mL), ethanol, and DMSO.[2][8][9][10]
pKa (Conjugate Acid) ~11.5 (Predicted)-The amidinium ion is strongly acidic (pKa ~11.5), making the free base strongly basic. Benzamidine's pKa is 11.6.

Synthesis and Reactivity

The most reliable and established method for synthesizing aryl amidines from the corresponding nitriles is the Pinner reaction . This two-step process first involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) followed by ammonolysis to yield the target amidine hydrochloride.[11][12][13]

Diagram 2: Synthesis of 4-Ethoxybenzamidine HCl via the Pinner Reaction

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A 4-Ethoxybenzonitrile D Ethyl 4-ethoxybenzimidate HCl (Pinner Salt) A->D B Anhydrous Ethanol (EtOH) B->D C Dry HCl gas C->D F 4-Ethoxybenzamidine HCl D->F E Anhydrous Ammonia (NH3) in Ethanol E->F

Caption: A two-step workflow for the synthesis of 4-Ethoxybenzamidine HCl.

Experimental Protocol: Pinner Synthesis

Causality Statement: This protocol relies on anhydrous conditions. Water must be rigorously excluded from the first step because the Pinner salt intermediate is highly susceptible to hydrolysis, which would produce ethyl 4-ethoxybenzoate as an undesired byproduct, terminating the reaction.[13] Low temperatures are employed to prevent the thermodynamically unstable imidate hydrochloride from rearranging.[14]

Reagents and Equipment:

  • 4-Ethoxybenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Dry Hydrogen Chloride (HCl) gas or a solution of HCl in an anhydrous solvent (e.g., dioxane)

  • Anhydrous Ammonia (NH₃) gas

  • Anhydrous Diethyl Ether

  • Round-bottom flask with a gas inlet tube and drying tube

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Step-by-Step Methodology:

  • Pinner Salt Formation: a. Dissolve 4-ethoxybenzonitrile (1 eq.) in a minimal amount of anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stir bar. b. Cool the solution to 0 °C in an ice bath. c. Bubble dry HCl gas through the stirred solution. Alternatively, add a saturated solution of HCl in anhydrous dioxane dropwise. Maintain the temperature at 0 °C. The reaction is exothermic. d. Continue the addition of HCl until the nitrile is fully consumed (monitor by TLC or IR spectroscopy, looking for the disappearance of the C≡N stretch at ~2230 cm⁻¹). The product, ethyl 4-ethoxybenzimidate hydrochloride, will often precipitate as a white solid. e. Seal the flask and allow it to stir at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete reaction.

  • Ammonolysis: a. Collect the Pinner salt by filtration, washing with cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the salt under vacuum. b. Suspend the dried Pinner salt in anhydrous ethanol. c. Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture until the solution is saturated. d. Seal the reaction vessel and stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by the consumption of the Pinner salt. e. Upon completion, ammonium chloride (a byproduct) is typically filtered off. f. The solvent is removed from the filtrate under reduced pressure to yield crude 4-Ethoxybenzamidine hydrochloride.

  • Purification: a. The crude product can be purified by recrystallization, typically from an ethanol/ether solvent system.

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following section details the expected spectral characteristics and provides a general protocol for analysis.

Predicted Spectral Characteristics
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ethoxy Group: A triplet at ~1.4 ppm (3H, -O-CH₂-CH₃ ) and a quartet at ~4.1 ppm (2H, -O-CH₂ -CH₃). The splitting pattern is a classic example of ethyl group coupling.

    • Aromatic Protons: Two doublets in the aromatic region (~7.0-8.0 ppm). The protons ortho to the ethoxy group will be a doublet at ~7.0 ppm, while the protons ortho to the amidine group will be a doublet further downfield at ~7.8 ppm, due to the electron-withdrawing nature of the amidinium cation.

    • Amidine Protons (NH₂): Broad singlets between 8.5 and 9.5 ppm. The exact chemical shift and appearance are highly dependent on the solvent, concentration, and water content due to proton exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Ethoxy Group: Two peaks in the aliphatic region, ~15 ppm (-O-CH₂-CH₃ ) and ~64 ppm (-O-CH₂ -CH₃).

    • Aromatic Carbons: Four distinct signals are expected. The carbon attached to the amidine group (C1) at ~128 ppm, the carbons ortho to the amidine (C2, C6) at ~130 ppm, the carbons meta to the amidine (C3, C5) at ~115 ppm, and the carbon attached to the ethoxy group (C4) at ~163 ppm.

    • Amidine Carbon: The quaternary carbon of the C(NH₂)₂⁺ group is expected to appear significantly downfield, around 165-170 ppm.[15]

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A broad, strong absorption in the range of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amidinium group.

    • C=N Stretch: A strong, sharp peak around 1650-1680 cm⁻¹, characteristic of the C=N double bond in the amidinium ion.

    • C-O Stretch: A strong absorption around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) for the aryl-alkyl ether linkage.

    • Aromatic C-H Bending: Characteristic peaks for para-disubstitution will appear in the fingerprint region, typically a strong band around 830-850 cm⁻¹.

  • MS (Mass Spectrometry):

    • Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the mass spectrum will show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to the protonated form of C₉H₁₂N₂O (m/z = 165.10).

Protocol for Spectroscopic Characterization
  • Sample Preparation: a. NMR: Dissolve 5-10 mg of the purified 4-Ethoxybenzamidine HCl in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes a wide range of compounds and its residual water peak does not obscure the aromatic region. b. IR: For solid samples, acquire a spectrum using an ATR (Attenuated Total Reflectance) accessory. Alternatively, prepare a KBr pellet. c. MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid to ensure protonation.

  • Data Acquisition: a. NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). b. IR: Record the spectrum over the range of 4000-400 cm⁻¹. c. MS: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: a. ¹H NMR: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns (splitting) to assign protons to their respective positions in the molecule. b. ¹³C NMR: Identify the number of unique carbon environments. Use chemical shift prediction tables and data from HSQC spectra to assign each signal. c. IR: Assign the major absorption bands to the corresponding functional groups (N-H, C=N, C-O, etc.) to confirm their presence. d. MS: Confirm the mass of the molecular ion to verify the elemental composition. Analyze the fragmentation pattern if present.

Applications in Research and Drug Development

The primary utility of 4-Ethoxybenzamidine stems from the biological activity of its core structure.

  • Serine Protease Inhibition: Benzamidine and its derivatives are classic reversible, competitive inhibitors of serine proteases. They act as transition-state analogs, binding to the active site and preventing the cleavage of the natural substrate. This property is invaluable in biochemistry and cell biology for preventing proteolysis during protein purification and analysis.[16]

  • Drug Discovery Scaffold: The benzamidine moiety is a key building block in the design of therapeutic agents targeting serine proteases. A prominent example is dabigatran, an anticoagulant that directly inhibits thrombin. The 4-ethoxy substituent can be used to fine-tune the physicochemical properties of a lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Ligand for Affinity Chromatography: Immobilized benzamidine is widely used as a ligand in affinity chromatography to purify serine proteases from complex biological mixtures.[2]

Safety and Handling

  • Hazard Identification:

    • May be harmful if swallowed.

    • Causes skin and serious eye irritation.[5]

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

    • If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store desiccated and protected from light.[16]

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) for 4-Ethoxybenzamide. HMDB. Available at: [Link]

  • NROChemistry. Pinner Reaction. NROChemistry. Available at: [Link]

  • PubChem. p-Ethoxybenzamide (CID 108776). National Center for Biotechnology Information. Available at: [Link]

  • Chemical Register. 4-Ethoxy-n-ethyl-benzenesulfonamide, 4-Ethoxy-N-Hydroxy-Benzamidine Suppliers & Manufacturers. Chemical Register. Available at: [Link]

  • Merck Index. Pinner Reaction. Available at: [Link]

  • Wikipedia. Pinner reaction. Wikipedia. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. Beilstein J. Org. Chem. 2013, 9, 1572–1577. Available at: [Link]

  • NIST. Benzenamine, 4-ethoxy- IR Spectrum. NIST WebBook. Available at: [Link]

  • SpectraBase. 4-ethoxy-N-(2-pyridinylmethyl)benzamide 1H NMR Spectrum. SpectraBase. Available at: [Link]

  • NIST. Benzenamine, 4-ethoxy-2-nitro- IR Spectrum. NIST WebBook. Available at: [Link]

  • BMRB. Benzamide at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995–5004. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) for 4-Methoxybenzaldehyde. HMDB. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) for 4-Methoxybenzaldehyde. HMDB. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PubChem. 2-Ethoxybenzamide (CID 3282). National Center for Biotechnology Information. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Oregon State University Chemistry Department. Available at: [Link]

  • PubChem. Benzamide, 4-ethoxy-N,N-dimethyl- (CID 3342315). National Center for Biotechnology Information. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) for Benzamidine. HMDB. Available at: [Link]

  • PubChem. 4-((4-Ethoxybenzylidene)amino)benzonitrile (CID 90598). National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. Available at: [Link]

  • PubChem. 4-Methoxybenzonitrile (CID 70129). National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids? ResearchGate. Available at: [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]

  • Veeprho. 4-(2-(Dimethylamino)ethoxy)benzonitrile Hydrochloride. Veeprho. Available at: [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • SpectraBase. 4-Ethoxybenzonitrile 13C NMR Spectrum. SpectraBase. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-ethoxy-benzamidine and its derivatives, compounds of significant interest in medicinal chemistry and drug development.[1][2] The guide is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the prevalent synthetic methodologies. The primary focus is on the Pinner reaction, a classic and reliable method for the synthesis of amidines from nitriles.[3] Additionally, alternative routes, including those involving thioamides and modern catalytic approaches, are discussed to provide a well-rounded perspective on the available synthetic strategies. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes visual representations of the synthetic workflows to facilitate a deeper understanding of the practical aspects of these syntheses.

Introduction: The Significance of this compound Derivatives

Benzamidine derivatives are a critical class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1] The incorporation of an ethoxy group at the 4-position of the benzamidine scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound derivatives attractive targets for drug discovery programs. These compounds have been investigated for their potential as inhibitors of various enzymes and receptors, highlighting the need for robust and efficient synthetic methods to access a diverse range of analogues for structure-activity relationship (SAR) studies.

This guide will delve into the core synthetic strategies for preparing these valuable compounds, with a strong emphasis on practical, laboratory-scale synthesis.

The Pinner Reaction: A Cornerstone in Amidine Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, remains one of the most practical and widely used methods for the synthesis of unsubstituted amidines from nitriles.[3] The reaction proceeds in two main stages: the formation of a Pinner salt (an imidate hydrochloride) followed by ammonolysis to yield the desired amidine hydrochloride.

Mechanistic Insights

The Pinner reaction is an acid-catalyzed process.[3] The key steps are as follows:

  • Protonation of the Nitrile: The nitrile nitrogen is protonated by a strong acid, typically anhydrous hydrogen chloride, to form a highly electrophilic nitrilium ion.

  • Nucleophilic Attack by Alcohol: An alcohol, in this case ethanol, acts as a nucleophile and attacks the nitrilium ion.

  • Formation of the Pinner Salt: The resulting intermediate is protonated on the nitrogen, leading to the formation of the ethyl imidate hydrochloride, commonly known as a Pinner salt.

  • Ammonolysis: The Pinner salt is then treated with ammonia to displace the ethoxy group and form the final amidine hydrochloride.

Diagram 1: The Pinner Reaction Mechanism for the Synthesis of this compound Hydrochloride

Pinner_Reaction Nitrile 4-Ethoxybenzonitrile Nitrilium_Ion Nitrilium Ion Nitrile->Nitrilium_Ion Protonation HCl_Ethanol HCl (g), Anhydrous Ethanol Ammonia Ammonia Pinner_Salt Ethyl 4-ethoxybenzimidate HCl (Pinner Salt) Nitrilium_Ion->Pinner_Salt Nucleophilic attack by Ethanol Amidine_HCl 4-Ethoxybenzamidine HCl Pinner_Salt->Amidine_HCl Ammonolysis Thioamide_Route Benzamide 4-Ethoxybenzamide Thioamide 4-Ethoxy-thiobenzamide Benzamide->Thioamide Thionation Thionating_Agent Lawesson's Reagent Methyl_Iodide Methyl Iodide Ammonia Ammonia S_Methyl_Intermediate S-Methyl Thioimidate Thioamide->S_Methyl_Intermediate S-Methylation Amidine 4-Ethoxybenzamidine S_Methyl_Intermediate->Amidine Ammonolysis

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Benzamidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzamidine, a simple aromatic amidine with the formula C₆H₅C(NH)NH₂, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives are a well-established class of competitive inhibitors targeting a variety of enzymes, most notably trypsin-like serine proteases.[1][2][3] These enzymes play crucial roles in physiological processes such as digestion, blood coagulation, and inflammation, making them significant targets for therapeutic intervention.[3] The benzamidine moiety is also found in several pharmaceutical agents, including the anticoagulant dabigatran.[1]

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of substituted benzamidines. We will delve into the molecular interactions governing their inhibitory activity, systematically analyze the impact of substitutions on the benzamidine core, and discuss advanced methodologies for their rational design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of enzyme inhibitors.

The Benzamidine Pharmacophore and Mechanism of Inhibition

The inhibitory activity of benzamidine derivatives is primarily attributed to their ability to mimic the side chain of arginine or lysine, the natural substrates of many serine proteases. The positively charged amidinium group forms key electrostatic interactions with a conserved aspartic acid residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor in the active site, blocking substrate access and preventing catalysis.

Core Pharmacophoric Features

A pharmacophore model for benzamidine-based inhibitors of serine proteases typically consists of the following key features:

  • A Cationic Center: The protonated amidinium group is essential for the primary binding interaction with the negatively charged floor of the S1 pocket.

  • Aromatic Ring: The benzene ring provides a rigid scaffold and engages in hydrophobic interactions with residues lining the active site.

  • Substitution Points: The benzene ring offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Benzamidine_Pharmacophore cluster_0 Benzamidine Core cluster_1 Enzyme Active Site (S1 Pocket) Benzene Aromatic Ring (Hydrophobic Interactions) Hydrophobic_Pocket Hydrophobic Residues Benzene->Hydrophobic_Pocket Hydrophobic Interaction Amidine Amidinium Group (Cationic Center) Asp189 Aspartic Acid Residue (Anionic Interaction) Amidine->Asp189 Salt Bridge Bioisosteres cluster_bioisosteres Potential Bioisosteric Replacements Amidine Amidine Moiety Triazole 1,2,3-Triazole Amidine->Triazole Improves metabolic stability Oxadiazole 1,2,4-Oxadiazole Amidine->Oxadiazole Mimics H-bonding Imidazole Imidazole Amidine->Imidazole Maintains key interactions

Caption: Common bioisosteric replacements for the amidine group.

Experimental Protocols

The following sections provide standardized protocols for the synthesis and biological evaluation of substituted benzamidines.

General Synthesis of Substituted Benzamides

Substituted benzamides are commonly synthesized via the coupling of a substituted benzoic acid with an amine. [4]A widely used and versatile method involves the use of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt).

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. [4]6. Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel. [4]

Synthesis_Workflow Start Substituted Benzoic Acid + Amine Coupling EDC/HOBt Coupling in DCM/DMF Start->Coupling Reaction Stir at RT for 12-24h Coupling->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification End Purified Substituted Benzamide Purification->End

Caption: General workflow for the synthesis of substituted benzamides.

Enzyme Inhibition Assay

The inhibitory potency of synthesized benzamidine derivatives is typically determined using an in vitro enzyme inhibition assay. The following is a general protocol for determining the IC₅₀ (half-maximal inhibitory concentration) value.

Materials:

  • Target enzyme (e.g., trypsin, thrombin, plasmin)

  • Chromogenic or fluorogenic substrate specific for the enzyme

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (substituted benzamidines) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Advanced Structural and Computational Analysis

X-ray Crystallography

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution. [5][6][7]Co-crystallization of a target enzyme with a benzamidine inhibitor provides invaluable insights into the precise binding mode, including:

  • The specific hydrogen bonding and ionic interactions between the inhibitor and the protein.

  • The conformation of the inhibitor within the active site.

  • The positions of water molecules that may mediate protein-ligand interactions.

This detailed structural information is crucial for understanding the SAR at a molecular level and for guiding the rational design of more potent and selective inhibitors. [5]For example, X-ray crystallographic studies of benzamidine-inhibited trypsin have provided a detailed picture of the interactions within the S1 pocket. [8]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of protein-ligand interactions, complementing the static picture obtained from X-ray crystallography. By simulating the movement of atoms over time, MD can be used to:

  • Investigate the stability of the protein-ligand complex.

  • Characterize the flexibility of both the protein and the ligand.

  • Identify transient binding pockets or alternative binding modes.

  • Calculate the binding free energy of the inhibitor.

A study reconstructing the binding process of benzamidine to trypsin using MD simulations identified multiple metastable binding sites and transition states, providing a detailed understanding of the binding pathway. [9]

Conclusion

The substituted benzamidine scaffold represents a versatile and highly tractable platform for the design of potent and selective enzyme inhibitors. A thorough understanding of the structure-activity relationships, guided by both empirical data and advanced computational and structural techniques, is paramount for the successful optimization of lead compounds. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of this important class of molecules. By integrating rational design, robust synthetic chemistry, and detailed biological and structural evaluation, the development of novel benzamidine-based therapeutics can be significantly advanced.

References

  • Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983).
  • Alves, N. J., Kandukuri, S., & Singh, R. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.
  • Patel, H. R. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.
  • Stürzebecher, J., & Walsmann, P. (1977).
  • Panda, S. S., & Girgis, A. S. (2017). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. PubMed.
  • Wikipedia. (n.d.). Benzamidine. Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. NINGBO INNO PHARMCHEM CO.,LTD..
  • Arias, H. R., Targowska-Duda, K. M., & Kaczor, A. A. (2017).
  • Pérez-Picaso, L., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.
  • Chen, T., et al. (2018).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies. BenchChem.
  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting.
  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Pérez-Picaso, L., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Smiglak, M., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
  • Yang, Z., et al. (2025). The Synthesis of Amide and its Bioisosteres. Bentham Science Publishers.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Smidt, M. L., et al. (2004).
  • Buch, I., Giorgino, T., & De Fabritiis, G. (2011).
  • Shah, N. H., & Parikh, A. R. (2015).
  • Tidwell, R. R., et al. (1978).
  • De, B., & Zhang, D. (2022). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Pharmaceutical Chemistry & Chemical Science.
  • Wikipedia. (n.d.).
  • Owen, R. L. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences.
  • Ciancetta, A., et al. (2017). Protein X-ray Crystallography and Drug Discovery. MDPI.

Sources

The Serine Protease Landscape: Unveiling the Therapeutic Potential of 4-Ethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Ethoxy-benzamidine, a member of the well-established class of benzamidine-based serine protease inhibitors, presents a compelling scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, with a primary focus on its role as a competitive inhibitor of key serine proteases implicated in a range of pathologies, including cancer, thrombosis, and inflammation. By synthesizing current literature on structure-activity relationships within the benzamidine class, this document offers a predictive framework for the inhibitory profile of this compound. Furthermore, we provide detailed, field-proven experimental protocols for the comprehensive evaluation of its inhibitory activity and selectivity. This guide is intended to empower researchers and drug development professionals to unlock the full therapeutic potential of this promising small molecule.

Introduction: The Enduring Promise of Benzamidine Scaffolds

Benzamidine and its derivatives have long been recognized as potent, reversible, competitive inhibitors of trypsin-like serine proteases.[1] The positively charged amidinium group mimics the side chains of arginine and lysine, allowing for specific recognition and binding within the S1 pocket of these enzymes. The versatility of the benzamidine scaffold lies in the ability to modify the benzene ring with various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[2] The 4-ethoxy substitution, in particular, is predicted to enhance binding affinity through favorable hydrophobic interactions within the target enzyme's active site.[2]

This guide will delve into the most promising therapeutic targets for this compound, focusing on the scientific rationale for their selection and providing the practical tools necessary for their experimental validation.

Primary Therapeutic Target Class: The Serine Proteases

Serine proteases are a large and diverse family of enzymes that play critical roles in a vast array of physiological and pathological processes.[3] Their dysregulation is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. Based on extensive structure-activity relationship (SAR) studies of substituted benzamidines, this compound is predicted to exhibit significant inhibitory activity against several key trypsin-like serine proteases.[2]

Urokinase-Type Plasminogen Activator (uPA): A Key Target in Oncology

The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix (ECM) degradation, a process essential for tumor cell invasion and metastasis.[4][5] Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various cancers.[4] By inhibiting uPA, this compound has the potential to disrupt the proteolytic cascade that facilitates cancer cell dissemination.

Key Mechanistic Insights:

  • Inhibition of Plasminogen Activation: uPA's primary role is to convert the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades major components of the ECM and activates other matrix metalloproteinases (MMPs).[4]

  • Disruption of Cell Signaling: The binding of uPA to its cell surface receptor, uPAR, not only localizes proteolytic activity but also initiates intracellular signaling pathways that promote cell proliferation, migration, and survival.[4][6]

Below is a diagram illustrating the central role of uPA in the tumor microenvironment and the proposed point of intervention for this compound.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell pro-uPA pro-uPA uPA uPA (Active) pro-uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR uPAR uPA->uPAR Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Degraded_ECM Degraded ECM This compound This compound This compound->uPA Inhibition Integrins Integrins uPAR->Integrins Interaction Signaling Intracellular Signaling (Proliferation, Migration, Survival) Integrins->Signaling

Caption: uPA signaling pathway and the inhibitory action of this compound.

Thrombin and Factor Xa: Targets in Thrombosis

Thrombin (Factor IIa) and Factor Xa are critical serine proteases in the blood coagulation cascade. Their inhibition is a well-established strategy for the prevention and treatment of thrombotic disorders. Benzamidine derivatives have demonstrated inhibitory activity against both enzymes.[1][2] The hydrophobicity of the ethoxy group in this compound is expected to contribute favorably to its interaction with the active sites of these proteases.[2]

Plasmin: A Target in Fibrinolysis and Inflammation

Plasmin is the primary enzyme responsible for the degradation of fibrin clots (fibrinolysis). While essential for normal hemostasis, excessive plasmin activity can lead to bleeding complications. Conversely, insufficient activity can contribute to thrombosis. Benzamidines are known inhibitors of plasmin, and this compound could potentially modulate its activity.[2][3]

Experimental Validation: A Step-by-Step Approach

The following section provides detailed protocols for the characterization of this compound's inhibitory activity.

General Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol outlines a robust and widely applicable method for determining the inhibitory potency (IC50 and Ki) of this compound against a panel of serine proteases.

Principle: The assay measures the ability of the inhibitor to reduce the rate of cleavage of a protease-specific chromogenic substrate. The cleavage releases a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically.

Materials:

  • Purified serine protease (e.g., human uPA, thrombin, plasmin, trypsin)

  • Specific chromogenic substrate for each protease (e.g., S-2444 for uPA, S-2238 for thrombin, S-2251 for plasmin, S-2222 for trypsin)

  • This compound hydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Inhibition_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of This compound start->prep_inhibitor add_enzyme Add serine protease solution to each well prep_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate add_substrate Initiate reaction by adding chromogenic substrate pre_incubate->add_substrate measure_absorbance Measure absorbance kinetically at 405 nm add_substrate->measure_absorbance analyze_data Calculate initial reaction rates (V₀) measure_absorbance->analyze_data determine_ic50 Plot % inhibition vs. [Inhibitor] and determine IC₅₀ analyze_data->determine_ic50 determine_ki Determine Ki using the Cheng-Prusoff equation or Dixon/Lineweaver-Burk plots determine_ic50->determine_ki end End determine_ki->end

Caption: Workflow for determining serine protease inhibition.

Detailed Protocol:

  • Prepare a stock solution of this compound hydrochloride in the assay buffer.

  • Perform serial dilutions of the stock solution in the assay buffer to create a range of inhibitor concentrations.

  • In a 96-well microplate, add a fixed volume of each inhibitor dilution (and a buffer control).

  • Add a fixed volume of the serine protease solution to each well and mix gently.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a fixed volume of the corresponding chromogenic substrate to each well.

  • Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm over time (kinetic read).

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • To determine the inhibition constant (Ki) , perform the assay with varying concentrations of both the inhibitor and the substrate. The data can then be analyzed using methods such as Dixon plots or Lineweaver-Burk plots. For competitive inhibitors, the Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

Data Presentation: Predictive Inhibitory Profile

While specific experimental data for this compound is not yet publicly available, based on the known inhibitory profiles of other substituted benzamidines, we can predict a range of potential inhibition constants (Ki).[1][2][3]

Target Serine ProteasePredicted Ki Range (µM)Therapeutic Area
Urokinase-Type Plasminogen Activator (uPA)1 - 50Oncology (Anti-metastasis)
Thrombin (Factor IIa)10 - 100Thrombosis (Anticoagulant)
Factor Xa10 - 150Thrombosis (Anticoagulant)
Plasmin5 - 75Fibrinolysis/Inflammation
Trypsin0.1 - 10(Primarily for in vitro use)

Note: These are predicted ranges based on structure-activity relationships of similar compounds and require experimental verification.

Selectivity and Off-Target Considerations

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects and potential toxicity. While benzamidines are generally considered selective for serine proteases, cross-reactivity within this large enzyme family is a possibility.

Strategies for Selectivity Profiling:

  • Comprehensive Serine Protease Panel Screening: Test this compound against a broad panel of purified human serine proteases to determine its selectivity profile.

  • Cell-Based Assays: Evaluate the compound's effects in relevant cell-based models to assess its functional selectivity in a more physiological context.

  • In Vivo Studies: In preclinical animal models, assess the compound's efficacy and safety profile to identify any potential on-target or off-target toxicities.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel serine protease inhibitors with significant therapeutic potential. Its predicted activity against key enzymes such as uPA and thrombin warrants further investigation. The experimental protocols and conceptual framework provided in this guide offer a clear path forward for researchers to rigorously evaluate the inhibitory profile, selectivity, and therapeutic utility of this and related benzamidine derivatives. Future work should focus on obtaining precise quantitative inhibitory data, elucidating the structural basis of its interactions with target proteases through co-crystallization studies, and exploring its efficacy in relevant disease models.

References

  • Alves, V. M., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(24), e202200424. [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579–1585. [Link]

  • GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]

  • ACS Publications. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. [Link]

  • Wang, C. C., & Shaw, E. (1980). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. The Journal of biological chemistry, 255(10), 4785–4791. [Link]

  • D'Alessio, S., et al. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Cancers, 10(2), 49. [Link]

  • de Macedo, G. A., et al. (2008). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 51(15), 4591–4601. [Link]

  • Siller, U., et al. (2012). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Journal of medicinal chemistry, 55(4), 1735–1745. [Link]

  • Abd-El-Aziz, A. S., et al. (2015). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. European journal of medicinal chemistry, 92, 764–778. [Link]

  • Am Ende, C. W., & Liras, S. (2015). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS chemical biology, 10(1), 51–61. [Link]

  • Gondi, C. S., & Rao, J. S. (2013). The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies. International journal of molecular sciences, 14(5), 10471–10519. [Link]

  • Lee, J. H., et al. (2022). High Cell Density Fermentation Strategy for High-Level Soluble Expression of Glucagon-like Peptide-1 Analogue in Escherichia coli. International journal of molecular sciences, 23(19), 11299. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • White, B. E., et al. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Biochemical and biophysical research communications, 457(3), 329–333. [Link]

  • Aathimanikandan, S. V., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Organic & biomolecular chemistry, 13(33), 8821–8825. [Link]

  • van der Vlag, R., et al. (2013). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & cellular proteomics : MCP, 12(10), 2945–2957. [Link]

  • Stürzebecher, J., et al. (1984). Inhibition of bovine and human thrombins by derivatives of benzamidine. Thrombosis research, 36(5), 457–465. [Link]

  • Hisamatsu, Y., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules (Basel, Switzerland), 26(2), 438. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Macfarlane, D. E., & Stroud, R. M. (1976). The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors. Blood, 48(1), 129–140. [Link]

  • D'Alessio, S., et al. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Cancers, 10(2), 49. [Link]

  • Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and haemostasis, 38(4), 776–792. [Link]

  • O'Donoghue, A. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in chemistry, 10, 976378. [Link]

  • Kido, H., et al. (1993). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese journal of cancer research : Gann, 84(7), 785–791. [Link]

  • Alves, V. M. (2022). MODULATING PLASMIN ACTIVITY USING REVERSIBLE MULTIVALENT INHIBITORS FOR DRUG DELIVERY APPLICATIONS (Doctoral dissertation, Purdue University Graduate School). [Link]

  • Stürzebecher, J., et al. (1983). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 364(12), 1739–1745. [Link]

  • Hamada, M., et al. (2024). Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator. International journal of molecular sciences, 25(10), 5293. [Link]

  • Weitz, J. I., & Buller, H. R. (2002). Direct thrombin inhibitors. Thrombosis research, 106(4-5), V275–V284. [Link]

  • Inagami, T., & Sturtevant, J. M. (1960). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. The Journal of biological chemistry, 235, 1019–1023. [Link]

  • Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]

  • Alves, V. M., et al. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(24), e202200424. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Chromogenix. (n.d.). Kinetic Tables. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of selected plasmin inhibitors. Retrieved from [Link]

  • Chen, C. Y., et al. (2019). Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs. Cancers, 11(10), 1452. [Link]

Sources

Early-Stage Research on 4-Ethoxy-benzamidine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Pursuing 4-Ethoxy-benzamidine Analogs

In the landscape of modern drug discovery, the benzamidine scaffold has consistently emerged as a privileged fragment, particularly in the design of inhibitors for enzymes such as serine proteases and protein tyrosine phosphatases. Its inherent ability to mimic arginine and lysine residues allows it to effectively interact with the active sites of these enzymes. This guide focuses on the early-stage research and development of a specific subclass: this compound analogs. The strategic incorporation of a 4-ethoxy group offers a compelling avenue for modulating the physicochemical properties of the parent benzamidine molecule. This modification can potentially enhance cell permeability, fine-tune target engagement, and improve metabolic stability, thereby addressing common challenges in the progression of small molecule therapeutics.

Recent research has highlighted the potential of related benzamide derivatives. For instance, 2-ethoxy-4-(methoxymethyl)benzamide analogs have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes and obesity.[1] Furthermore, other substituted benzamides have shown activity as inhibitors of the presynaptic choline transporter, highlighting the versatility of this chemical class.[2][3] This guide provides a comprehensive, in-depth framework for the systematic exploration of this compound analogs, from initial synthesis to hit identification and preliminary structure-activity relationship (SAR) analysis.

Part 1: Synthesis of the this compound Scaffold and Analog Library

The successful launch of any early-stage drug discovery campaign hinges on a robust and flexible synthetic strategy. The following protocols outline the synthesis of the core this compound scaffold and provide a roadmap for the creation of a diverse analog library.

1.1: Synthesis of 4-Ethoxy-benzonitrile (Key Intermediate)

The journey begins with the synthesis of the crucial intermediate, 4-ethoxy-benzonitrile, from the readily available 4-hydroxy-benzonitrile.

Protocol 1: Williamson Ether Synthesis of 4-Ethoxy-benzonitrile

  • To a solution of 4-hydroxy-benzonitrile (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (K2CO3) (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (CH3CH2I) or diethyl sulfate ((CH3CH2)2SO4) (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-ethoxy-benzonitrile.

1.2: Conversion to this compound Hydrochloride (Core Scaffold)

The Pinner reaction is a classic and reliable method for converting nitriles to imidates, which are then readily converted to the corresponding amidines.

Protocol 2: Pinner Reaction for this compound Hydrochloride Synthesis

  • Cool a solution of anhydrous ethanol (a sufficient volume to dissolve the starting material) to 0°C.

  • Bubble dry hydrogen chloride (HCl) gas through the cold ethanol until saturation is achieved.

  • Add 4-ethoxy-benzonitrile (1.0 eq) to the ethanolic HCl solution.

  • Allow the reaction mixture to stir at room temperature, monitoring the formation of the ethyl 4-ethoxybenzimidate hydrochloride precipitate.

  • After complete precipitation, collect the solid by filtration and wash with cold diethyl ether to remove excess HCl and unreacted starting material.

  • Dry the imidate intermediate under vacuum.

  • To a solution of the dried imidate in anhydrous ethanol, add a saturated solution of ammonia in ethanol.

  • Stir the reaction mixture at room temperature and monitor the conversion to this compound hydrochloride by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield pure this compound hydrochloride.

A similar, well-documented procedure for the synthesis of 4-methoxybenzamidine hydrochloride from 4-methoxybenzonitrile further validates this synthetic approach.[4]

1.3: Strategy for Analog Library Synthesis

To explore the structure-activity relationship, a library of analogs should be synthesized by modifying the core scaffold. The following diagram illustrates a potential workflow for generating this library.

G cluster_0 Core Synthesis cluster_1 Analog Generation cluster_2 R1 Modifications (Aromatic Ring) cluster_3 R2 Modifications (Amidine Group) start 4-Hydroxy-benzonitrile intermediate1 4-Ethoxy-benzonitrile start->intermediate1 Williamson Ether Synthesis core This compound intermediate1->core Pinner Reaction analog_strategy Diversification Strategies core->analog_strategy r1_start Substituted Phenols analog_strategy->r1_start r2_start Core Amidine analog_strategy->r2_start r1_analog Analogs with varied ring electronics/sterics r1_start->r1_analog Parallel Synthesis r2_analog N-substituted amidines, Amide isosteres r2_start->r2_analog Derivatization

Figure 1: Synthetic workflow for this compound and its analogs.

Part 2: In Vitro Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds from the synthesized library. The following cascade is designed to progress from a broad primary screen to more specific secondary and cellular assays.

2.1: Primary Assay: Broad-Spectrum Protease Inhibition

Given the known activity of benzamidine derivatives as protease inhibitors, a primary screen against a panel of representative serine proteases (e.g., trypsin, thrombin, chymotrypsin) is a logical starting point.[5]

Protocol 3: Fluorogenic Protease Inhibition Assay

  • Prepare a stock solution of each test compound in 100% DMSO.

  • In a 96-well or 384-well black plate, add the test compound to the appropriate final concentration. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Add the specific protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate specific to the protease being assayed.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocity (V) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Fit the concentration-response data to a suitable equation to determine the IC50 value for each active compound.

2.2: Secondary Assays: Target-Specific and Selectivity Profiling

Compounds demonstrating significant activity in the primary screen should be advanced to more specific secondary assays to confirm their mechanism of action and assess their selectivity. For example, if PTP1B is a hypothesized target, a direct enzymatic assay against this phosphatase would be the next step.[1]

Protocol 4: PTP1B Inhibition Assay

  • Similar to the protease assay, prepare serial dilutions of the hit compounds.

  • In a 96-well plate, add the test compounds, recombinant human PTP1B enzyme, and a suitable assay buffer.

  • Incubate to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding a phosphatase substrate such as p-nitrophenyl phosphate (pNPP).

  • After a defined incubation period, stop the reaction and measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percent inhibition and determine the IC50 values.

  • To assess selectivity, this assay should be repeated with other relevant phosphatases (e.g., TCPTP).

2.3: Cellular Assays: Assessing Target Engagement and Cytotoxicity

The most promising compounds from secondary screening should be evaluated in a cellular context to confirm their ability to penetrate cells and engage the target in a more physiologically relevant environment.

Protocol 5: Cellular Target Engagement Assay (e.g., Insulin-Stimulated Glucose Uptake for PTP1B)

  • Culture a relevant cell line (e.g., HepG2 cells for PTP1B) to confluence in 96-well plates.[1]

  • Treat the cells with the test compounds for a specified duration.

  • Stimulate the cells with insulin to activate the insulin signaling pathway.

  • Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate to allow for glucose uptake.

  • Wash the cells to remove extracellular 2-NBDG.

  • Measure the intracellular fluorescence using a plate reader or fluorescence microscope.

  • An increase in glucose uptake in the presence of the compound and insulin would indicate successful target engagement and downstream pathway modulation.

Protocol 6: Cytotoxicity Assay (MTT Assay)

  • Plate cells (e.g., HEK293 or the cell line used for the cellular activity assay) in a 96-well plate and allow them to adhere overnight.[6][7]

  • Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

The following diagram illustrates the proposed screening cascade:

G start Synthesized Analog Library primary Primary Screen: Broad-Spectrum Protease Panel (Fluorogenic Assay) start->primary secondary Secondary Screen: Target-Specific Enzymatic Assay (e.g., PTP1B, IC50 Determination) primary->secondary selectivity Selectivity Profiling: Counter-Screening against Related Targets (e.g., TCPTP) secondary->selectivity cellular_activity Cellular Activity Assay: Target Engagement (e.g., Glucose Uptake) selectivity->cellular_activity cytotoxicity Cytotoxicity Assay (e.g., MTT Assay, CC50) cellular_activity->cytotoxicity sar Hit Confirmation & SAR Analysis cytotoxicity->sar

Figure 2: In vitro screening cascade for this compound analogs.

Part 3: Data Analysis and Structure-Activity Relationship (SAR)

Systematic analysis of the data generated from the screening cascade is crucial for understanding the SAR and guiding the next round of analog design and synthesis.

3.1: Tabulation of Screening Data

The results from the in vitro assays should be compiled into a clear and concise table to facilitate comparison between the analogs.

Compound IDR1-SubstitutionR2-SubstitutionPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50, µM)Cellular Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
Lead-001 HH851.25.8>100>17.2
Ana-002 2-FH920.83.5>100>28.6
Ana-003 4-ClH752.510.2858.3
Ana-004 HMe605.122.5>100>4.4
Ana-005 2-FMe683.918.7>100>5.3

Table 1: Exemplar data summary for a hypothetical set of this compound analogs.

3.2: Preliminary SAR Insights
  • Aromatic Ring Substitution (R1): The introduction of a small, electron-withdrawing group at the 2-position (Ana-002) appears to enhance potency compared to the unsubstituted lead compound (Lead-001). A larger halogen at the 4-position (Ana-003) is less tolerated and introduces some cytotoxicity.

  • Amidine Substitution (R2): N-methylation of the amidine (Ana-004 and Ana-005) seems to be detrimental to activity, suggesting that the unsubstituted amidine is important for target recognition, likely through hydrogen bonding interactions.

These preliminary findings would then inform the design of a second-generation library of analogs, focusing on further exploration of substitutions at the 2-position of the aromatic ring while retaining the unsubstituted amidine.

Conclusion

This technical guide provides a comprehensive framework for the early-stage investigation of this compound analogs. By following a logical progression from rational design and synthesis to a systematic screening cascade and data-driven SAR analysis, research teams can efficiently navigate the initial phases of the drug discovery process. The inherent "drug-like" properties of the benzamidine scaffold, coupled with the potential for optimization offered by the 4-ethoxy group and further analoging, make this a promising area for the development of novel therapeutics.

References

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. PubMed. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • p-Ethoxybenzamide. PubChem, National Institutes of Health. [Link]

  • 4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide. PubChem, National Institutes of Health. [Link]

  • Synthesis of New Benzimidazole-derived Epothilone Analogues. Otto-von-Guericke-Universität Magdeburg. [Link]

  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health. [Link]

  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]

  • WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
  • 4-ethoxy-n-hydroxy-benzamidine (C9H12N2O2). PubChemLite. [Link]

  • 4-Hydroxy-benzamidine. PubChem, National Institutes of Health. [Link]

  • Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. PubMed. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Benzamidine. PubChem, National Institutes of Health. [Link]

  • 2-Ethoxy Benzamidine Hydrochloride. Pharmace Research Laboratory. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-Ethoxy-benzamidine in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to Characterizing Serine Protease Inhibition

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the identification and characterization of novel inhibitors are of paramount importance. Serine proteases are a ubiquitous class of enzymes involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. This document provides a comprehensive guide to the use of 4-Ethoxy-benzamidine, a competitive reversible inhibitor, in in vitro enzyme assays. As a derivative of the well-characterized serine protease inhibitor benzamidine, this compound offers a valuable tool for probing the active sites of enzymes such as trypsin and other related proteases.[1]

This application note moves beyond a simple recitation of steps. It delves into the rationale behind the experimental design, equipping the user with the foundational knowledge to not only execute the described protocol but also to adapt and troubleshoot their own assays. We will explore the mechanism of inhibition, provide a detailed protocol for a fluorogenic-based enzyme assay, and guide you through the essential data analysis required to determine key inhibitory constants.

Scientific Principles: Understanding the Inhibition of Serine Proteases by this compound

This compound belongs to the benzamidine class of compounds, which are known to be reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases.[1] The inhibitory activity of substituted benzamidines is influenced by the physicochemical properties of the substituent groups, including electron donation, hydrophobicity, molar refractivity, and molecular weight.[2] The addition of an ethoxy group at the 4-position of the benzene ring is expected to modulate these properties and, consequently, the binding affinity of the molecule for the enzyme's active site.

Mechanism of Competitive Inhibition

Competitive inhibitors, such as this compound, function by binding to the active site of the enzyme, the same site to which the natural substrate binds. This binding is reversible, and the inhibitor and substrate are in direct competition for the enzyme.

G cluster_0 E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 k-1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) I Inhibitor (I) (this compound) ES->E k_cat P Product (P) ES->P

The presence of a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, meaning a higher concentration of substrate is required to achieve half-maximal velocity (Vmax). However, the Vmax itself is not altered, as at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the enzyme's active site.

Experimental Protocol: Fluorogenic Assay for Trypsin Inhibition

This protocol details a robust method for determining the inhibitory potential of this compound against bovine trypsin using the fluorogenic substrate Boc-Gln-Ala-Arg-AMC. Upon cleavage by trypsin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a sensitive and continuous measure of enzyme activity.

Materials and Reagents
  • Enzyme: Bovine Trypsin (e.g., Sigma-Aldrich, T1426)

  • Inhibitor: this compound hydrochloride

  • Substrate: Boc-Gln-Ala-Arg-AMC (e.g., MedChemExpress, HY-P0053)[3][4]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl₂

  • Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (DMSO)

  • Microplate: Black, flat-bottom 96-well plate (e.g., Corning, 3603)

  • Instrumentation: Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Solution Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl solution, adjust the pH to 8.0, and then add NaCl and CaCl₂ to final concentrations of 150 mM and 1 mM, respectively. Filter sterilize if necessary and store at 4°C.

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point of 1-10 µg/mL is recommended.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. The solubility of the parent compound, benzamidine hydrochloride, is approximately 25 mg/mL in DMSO.[2] Store the stock solution at -20°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-Gln-Ala-Arg-AMC in DMSO. Store in aliquots at -20°C, protected from light.[4]

  • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. The Michaelis-Menten constant (Km) for Boc-Gln-Ala-Arg-AMC with trypsin has been reported to be in the micromolar range.[5] A substrate concentration at or below the Km is recommended for competitive inhibition studies.

Assay Procedure
  • Prepare Inhibitor Dilutions: Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of concentrations. Given the Ki of the parent compound benzamidine for trypsin is approximately 19 µM, a suggested starting concentration range for this compound would be from 0.1 µM to 100 µM.[1]

  • Set up the Assay Plate:

    • Blank Wells: 100 µL of Assay Buffer.

    • Control Wells (No Inhibitor): 50 µL of Assay Buffer and 50 µL of diluted trypsin solution.

    • Inhibitor Wells: 50 µL of the serially diluted this compound solutions and 50 µL of diluted trypsin solution.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 50 µL of the substrate working solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 60 seconds for 15-30 minutes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Solutions P2 Create Inhibitor Serial Dilutions P1->P2 A1 Dispense Reagents (Buffer, Enzyme, Inhibitor) into 96-well Plate P2->A1 A2 Pre-incubate Plate (10-15 min) A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Kinetic Measurement in Plate Reader A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Determine IC50 Value D1->D2 D3 Calculate Ki Value D2->D3

Data Analysis and Interpretation

Determination of Initial Velocity

For each concentration of this compound, plot the fluorescence intensity against time. The initial velocity (v₀) of the reaction is the initial linear slope of this curve.

Calculation of Percent Inhibition and IC₅₀ Value

Calculate the percent inhibition for each concentration of this compound using the following equation:

% Inhibition = [1 - (v₀ with inhibitor / v₀ without inhibitor)] x 100

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Determination of the Inhibition Constant (Kᵢ)

The IC₅₀ value is dependent on the substrate concentration used in the assay. To determine the intrinsic binding affinity of the inhibitor to the enzyme, the inhibition constant (Kᵢ) should be calculated. For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation:[6]

Kᵢ = IC₅₀ / (1 + [S] / Kₘ)

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

Lineweaver-Burk Plot Analysis

To visually confirm the mechanism of inhibition, a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) can be generated. For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax), while the x-intercepts (-1/Km,app) will increase with increasing inhibitor concentration.

G y_axis 1/v₀ x_axis 1/[S]

Quantitative Data Summary

ParameterDescriptionTypical Value/Range
Enzyme Bovine Trypsin-
Inhibitor This compound-
Substrate Boc-Gln-Ala-Arg-AMC-
Km (Substrate) Michaelis-Menten constant for the substrate~µM range[5]
Ki (Inhibitor) Inhibition constant for this compoundTo be determined
Excitation λ Excitation wavelength for AMC~380 nm
Emission λ Emission wavelength for AMC~460 nm

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. Key controls are integrated to ensure the reliability of the generated data:

  • Blank Controls: Wells containing only the assay buffer and substrate are essential to determine the background fluorescence and correct for any non-enzymatic hydrolysis of the substrate.

  • No-Inhibitor Controls: These wells establish the baseline 100% enzyme activity, against which all inhibition data are normalized.

  • Kinetic Monitoring: Continuous monitoring of the reaction allows for the accurate determination of the initial velocity and ensures that the measurements are taken within the linear phase of the reaction.

  • Mechanism Confirmation: The use of varying substrate concentrations and subsequent Lineweaver-Burk plot analysis provides a robust method to confirm the competitive mechanism of inhibition.

Conclusion and Field-Proven Insights

This application note provides a comprehensive framework for the in-depth characterization of this compound as a serine protease inhibitor. By understanding the underlying principles of competitive inhibition and adhering to the detailed protocol, researchers can confidently determine the inhibitory potency (Kᵢ) of this compound. The ethoxy substitution on the benzamidine scaffold offers an opportunity to explore structure-activity relationships, which is a cornerstone of rational drug design. The insights gained from these assays can guide further optimization of inhibitor potency and selectivity, ultimately contributing to the development of novel therapeutics targeting serine proteases.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Lee, D., & Lee, S. C. (2018). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. Scientific reports, 8(1), 1-10.
  • Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631-633.
  • Mares-Guia, M., & Shaw, E. (1967). The specific inactivation of trypsin by ethyl p-guanidinobenzoate. Journal of Biological Chemistry, 242(24), 5782-5788.
  • Geratz, J. D. (1965). Inhibitory effect of p-amidinophenoxy-alkanes on the esterolytic and proteolytic activity of trypsin. Archives of Biochemistry and Biophysics, 111(1), 134-140.
  • Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in enzymology, 80, 341-361.

Sources

Application Note: Utilizing 4-Ethoxy-benzamidine for Affinity Purification of Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the application of 4-Ethoxy-benzamidine in the affinity chromatography-based purification of trypsin, trypsin-like enzymes, and other serine proteases. While commercially available affinity resins commonly utilize p-aminobenzamidine, this note focuses on the principles and adapted protocols for this compound, a related competitive inhibitor. We delve into the mechanistic basis of the enzyme-ligand interaction, provide detailed, adaptable protocols for all stages of the chromatography workflow—from ligand immobilization to column regeneration—and offer field-proven troubleshooting advice. The methodologies are presented to serve as a robust, self-validating system for achieving high-purity serine protease preparations.

Introduction: Leveraging Specific Inhibition for High-Selectivity Purification

Affinity chromatography is a powerful purification technique that relies on the specific and reversible binding interaction between a target protein and an immobilized ligand. For the purification of serine proteases, a class of enzymes pivotal to countless biological processes, small molecule competitive inhibitors serve as ideal affinity ligands. Benzamidine and its derivatives are well-established as potent reversible inhibitors of serine proteases, structurally mimicking the guanidinium group of arginine, a canonical substrate residue.

This guide focuses on this compound, a derivative where the substituent at the para position can modulate the binding characteristics. The ethoxy group, through its electronic and hydrophobic properties, can influence the affinity and specificity of the interaction with the enzyme's active site pocket.[1] While most commercially available resins use p-aminobenzamidine, the principles and protocols outlined here are directly adaptable for this compound, providing a roadmap for researchers wishing to explore this specific ligand for tailored purification needs.

The Principle: Competitive Inhibition on a Solid Phase

The purification strategy is anchored in the principle of reversible competitive inhibition. This compound, when covalently attached to a solid support matrix (e.g., cross-linked agarose), functions as a stationary "bait" for the target enzyme.

  • Binding/Loading: A clarified biological feedstock (e.g., cell lysate, serum, or cell culture supernatant) containing the target serine protease is passed over the column. Under optimized buffer conditions (typically pH 7.4-8.0), the active site of the protease recognizes and binds to the immobilized this compound ligand.[2][3] The inclusion of high salt concentrations (e.g., 0.5 M NaCl) is crucial to disrupt non-specific ionic interactions, thereby enhancing the purity of the bound protein.[2]

  • Washing: The column is washed extensively with the binding buffer to remove all unbound and non-specifically interacting proteins.

  • Elution: The purified protease is recovered by disrupting the ligand-enzyme interaction. This is typically achieved in one of two ways:

    • pH Shift: Lowering the pH (e.g., to pH 2.0-3.0) protonates key residues in the enzyme's active site, altering its conformation and abolishing its affinity for the ligand.

    • Competitive Elution: Introducing a high concentration of a soluble, free inhibitor (like benzamidine or arginine) that competes with the immobilized ligand for the enzyme's active site, thereby displacing the target protein from the matrix.[2]

G cluster_workflow Affinity Chromatography Workflow Load 1. Loading Crude lysate applied to This compound column. Target protease binds. Wash 2. Washing Unbound proteins washed away with Binding Buffer. Load->Wash High Specificity Binding (pH 8.0) Elute 3. Elution Low pH or competitive inhibitor disrupts binding. Wash->Elute Removal of Contaminants Purified Result Purified Serine Protease Elute->Purified Recovery of Target Protein

Figure 1: Conceptual workflow of serine protease purification using a this compound affinity matrix.

Protocol Part I: In-House Resin Preparation

Materials
  • This compound hydrochloride

  • NHS-activated Agarose Resin (e.g., Thermo Scientific NHS Activated Agarose)

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Wash Buffer: 1 M NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

Immobilization Protocol
  • Resin Preparation: Wash the required volume of NHS-activated agarose resin with 15-20 resin volumes of ice-cold 1 mM HCl to remove preservatives and prepare the NHS-ester groups.

  • Ligand Solution: Immediately dissolve this compound in the Coupling Buffer to a final concentration of 10-20 mg/mL.

  • Coupling Reaction: Quickly transfer the washed resin to the ligand solution. Mix gently on a rocker or end-over-end rotator for 1-2 hours at room temperature or overnight at 4°C. The primary amine of the benzamidine derivative will react with the N-hydroxysuccinimide (NHS) ester on the resin to form a stable amide bond.

  • Quenching: After coupling, pellet the resin by gentle centrifugation (500 x g) and discard the supernatant. Add Quenching Buffer to the resin and mix for 1-2 hours to block any unreacted NHS-ester groups.

  • Final Wash: Wash the resin extensively with alternating cycles of a low pH buffer (e.g., 0.1 M Acetate, 0.5 M NaCl, pH 4.0) and a high pH buffer (e.g., 0.1 M Tris, 0.5 M NaCl, pH 8.5). Repeat this for 3-4 cycles.

  • Storage: The prepared resin is now ready for use. For storage, equilibrate the resin in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.[2]

Protocol Part II: Affinity Purification Workflow

Buffer and Reagent Preparation
Buffer/Reagent Composition Purpose & Rationale
Binding/Wash Buffer 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0Neutral to slightly alkaline pH ensures the target enzyme's active site is in the correct conformational and protonation state for optimal binding. High salt minimizes non-specific ionic interactions.[2]
Elution Buffer (Low pH) 0.1 M Glycine-HCl, pH 2.0-3.0The low pH protonates key catalytic residues (e.g., Histidine-57 in trypsin), disrupting the charge-relay system and causing a conformational change that releases the enzyme from the inhibitor.[2]
Elution Buffer (Competitive) Binding Buffer + 20 mM Benzamidine or 0.5 M ArginineA high concentration of a soluble competitor displaces the immobilized ligand from the active site, allowing for elution under non-denaturing pH conditions.
Neutralization Buffer 1 M Tris-HCl, pH 9.0Used to immediately raise the pH of fractions eluted under acidic conditions to prevent irreversible denaturation of the purified enzyme.[2]
Regeneration Buffer Sequential washes with Binding Buffer, high pH buffer (e.g., 0.1 M Tris-HCl, 1 M NaCl, pH 8.5) and low pH buffer (e.g., 0.1 M Acetate, 1 M NaCl, pH 4.5)Strips tightly bound proteins and contaminants, ensuring the column's performance is maintained over multiple cycles.
Storage Solution 0.05 M Acetate Buffer, pH 4.0 containing 20% EthanolPrevents microbial contamination and preserves the integrity of the resin during long-term storage.[2]
Step-by-Step Purification Protocol
  • Column Packing & Equilibration:

    • Prepare a 50% slurry of the this compound resin in Binding/Wash Buffer.

    • Degas the slurry and carefully pack it into a suitable chromatography column, avoiding air bubbles.

    • Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer until the pH and conductivity of the effluent are stable.

  • Sample Preparation & Loading:

    • Clarify the sample by centrifugation (e.g., 15,000 x g for 20 min) and subsequent filtration through a 0.45 µm filter to prevent column clogging.[3]

    • Ensure the sample is in a buffer compatible with the Binding/Wash Buffer. If necessary, perform a buffer exchange.

    • Load the sample onto the column at a low linear flow rate to maximize the residence time and ensure efficient binding.

  • Washing:

    • Wash the column with 10-15 CV of Binding/Wash Buffer, or until the UV absorbance (A280) of the effluent returns to the baseline, indicating all unbound proteins have been removed.

  • Elution:

    • Low pH Elution: Apply the Elution Buffer (Low pH) to the column. Collect fractions (e.g., 0.5-1.0 CV each) into tubes pre-filled with an appropriate volume of Neutralization Buffer (e.g., 100 µL of 1 M Tris pH 9.0 per 1 mL of fraction).

    • Competitive Elution: Apply the Elution Buffer (Competitive). Note that free benzamidine has a high absorbance at 280 nm, so protein-containing fractions must be identified by other means, such as an activity assay or SDS-PAGE.[3]

  • Analysis & Regeneration:

    • Analyze the collected fractions for protein content (e.g., Bradford assay), purity (SDS-PAGE), and enzymatic activity.

    • After elution, regenerate the column using the Regeneration Buffer protocol, then re-equilibrate with Binding/Wash Buffer for the next run or flush with Storage Solution for long-term storage.

G cluster_protocol Purification Protocol Equilibrate Equilibrate Column (5-10 CV Binding Buffer) Load Load Clarified Sample Equilibrate->Load Wash Wash Unbound Proteins (10-15 CV Binding Buffer) Load->Wash Elute Elute Bound Protease (Low pH or Competitor) Wash->Elute Analyze Analyze Fractions (Purity & Activity) Elute->Analyze Regenerate Regenerate Column Analyze->Regenerate Regenerate->Equilibrate Next Run

Figure 2: A detailed, cyclical workflow for the affinity purification of serine proteases.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low or No Yield of Target Protein 1. Incorrect binding pH or ionic strength.2. Elution conditions are too mild.3. Ligand density on resin is too low.4. Protease is inactive or degraded.1. Ensure Binding Buffer is pH 7.4-8.0 and contains at least 0.5 M NaCl.2. Decrease elution pH further (e.g., to 2.0) or increase the concentration of the competitive eluent.3. Verify ligand coupling efficiency if preparing resin in-house.4. Check activity in the crude lysate; consider adding a broad-spectrum protease inhibitor cocktail (excluding serine protease inhibitors) during sample prep.
Low Purity of Eluted Protein 1. Insufficient washing.2. Non-specific hydrophobic or ionic interactions.3. Co-purification of other benzamidine-binding proteins.1. Increase wash volume to 20 CV.2. Increase NaCl concentration in the Binding/Wash Buffer (up to 1 M). Consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.3. This is inherent to group-specific affinity. Add a subsequent polishing step (e.g., ion-exchange or size-exclusion chromatography).
High Column Backpressure 1. Sample contains particulate matter.2. Resin bed has compacted.3. Flow rate is too high.1. Ensure sample is thoroughly clarified by centrifugation and filtration (0.45 or 0.22 µm).2. Unpack and repack the column.3. Reduce the operational flow rate.
Loss of Activity After Elution 1. Irreversible denaturation due to low pH.2. Protease is unstable in the elution buffer.1. Ensure rapid and effective neutralization of eluted fractions. Collect smaller fractions into larger volumes of neutralization buffer.2. Switch to the competitive elution method to maintain a neutral pH throughout the purification.

References

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub). Retrieved from [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

  • Evans, G. T., & Evans, S. A. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. Journal of Biological Chemistry, 257(6), 2821-2825. [Link]

  • Singh, P., et al. (2015). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 10(11), 1833-1839. [Link]

  • Cytiva. (n.d.). HiTrap Benzamidine FF (high sub). Retrieved from [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (low sub). Retrieved from [Link]

  • El-Faham, A., et al. (2001). Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. Biological Chemistry, 382(1), 135-140. [Link]

  • G-Biosciences. (n.d.). p-Aminobenzamidine Agarose. Retrieved from [Link]

  • Bio-Link. (n.d.). Benzamidine Chromstar® 4FF Affinity Chromatography Resins. Retrieved from [Link]

Sources

Application Note: Standard Operating Procedure for the Preparation and Handling of 4-Ethoxybenzamidine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Ethoxybenzamidine, a derivative of the well-characterized serine protease inhibitor benzamidine, is a compound of significant interest in drug discovery and biochemical research. Its structural motif is explored in the development of inhibitors for various enzymatic targets.[1][2] The integrity of experimental data derived from the use of 4-Ethoxybenzamidine is critically dependent on the precise and accurate preparation of its solutions. Improper handling can lead to issues with solubility, stability, and ultimately, the reliability of downstream assay results.[3]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the standard operating procedures for preparing, storing, and handling solutions of 4-Ethoxybenzamidine, typically supplied as a hydrochloride salt. The protocols herein are designed to ensure solution integrity, maximize reproducibility, and uphold the highest standards of laboratory safety. We will delve into the causality behind procedural choices, addressing the physicochemical properties of amidine compounds to build a robust and self-validating workflow.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of 4-Ethoxybenzamidine hydrochloride is the first step toward its effective use. The ethoxy group at the para position increases the hydrophobicity of the molecule compared to its parent compound, benzamidine, which may influence its solubility profile.[1]

PropertyValueSource
Chemical Name 4-Ethoxybenzenecarboximidamide hydrochlorideN/A
Synonyms 4-Ethoxybenzamidine HClN/A
CAS Number 2589-09-5N/A
Molecular Formula C₉H₁₂N₂O · HClN/A
Molecular Weight 200.66 g/mol N/A
Appearance White to off-white crystalline solidVisual Inspection
Purity ≥97% (typically assessed by HPLC)[4]

Critical Safety & Handling Protocols

Amidine compounds and their derivatives must be handled with appropriate care. Adherence to safety protocols is non-negotiable for protecting personnel and preventing laboratory contamination.[5][6]

  • Hazard Assessment: 4-Ethoxybenzamidine hydrochloride should be considered a hazardous substance. It is classified as an irritant, causing potential skin and serious eye irritation.[7] Avoid inhalation of dust and direct contact with skin and eyes.[8][9]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:

    • A properly fitted laboratory coat.

    • Nitrile or latex gloves, inspected for integrity before use.[8]

    • ANSI-rated safety glasses or goggles.

  • Engineering Controls: Weighing and handling of the solid compound should be performed in a chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles.[9]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Protocol 1: High-Concentration Organic Stock Solution

For many applications, preparing a high-concentration stock solution in an organic solvent is preferable due to enhanced long-term stability.[10] Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvating power.

Causality: The parent compound, benzamidine, shows good solubility in DMSO (~25 mg/mL).[11] Organic solvents minimize hydrolytic degradation, a common pathway for amidine instability in aqueous environments. Purging with an inert gas like nitrogen or argon displaces oxygen, reducing the potential for oxidative degradation.[12][13]

Materials:

  • 4-Ethoxybenzamidine hydrochloride powder

  • Anhydrous or high-purity DMSO

  • Sterile, conical-bottom polypropylene or glass vials with screw caps

  • Calibrated analytical balance

  • Inert gas (Nitrogen or Argon) source

Step-by-Step Methodology:

  • Pre-Weighing: Tare a sterile vial on a calibrated analytical balance in a fume hood.

  • Weighing: Carefully weigh the desired amount of 4-Ethoxybenzamidine hydrochloride powder into the tared vial. Record the exact mass.

  • Solvent Addition: Calculate the required volume of DMSO to achieve the target concentration (e.g., for a 50 mM stock from 10 mg of powder, add 996.7 µL of DMSO). Add the DMSO to the vial containing the powder.

  • Inert Gas Purge: Gently flush the headspace of the vial with nitrogen or argon for 15-30 seconds. This is a critical step to enhance long-term stability.[12]

  • Dissolution: Secure the cap tightly and vortex the vial until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Verification: Visually inspect the solution to ensure it is clear, colorless, and free of any particulate matter.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Aqueous Working Solution Preparation

Aqueous solutions are typically required for direct use in biological assays. Due to the limited stability of amidines in water, these solutions should be prepared fresh daily from a stock solution or directly from the solid if an organic solvent is impermissible.[11]

Causality: The hydrochloride salt form enhances the aqueous solubility of the amidine base.[14] However, aqueous solutions are susceptible to hydrolysis, and the rate of degradation can be influenced by pH and temperature.[3] For this reason, daily preparation is a cornerstone of data integrity.

Materials:

  • 4-Ethoxybenzamidine hydrochloride powder or a prepared organic stock solution

  • High-purity water (e.g., Milli-Q®) or a suitable aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile conical tubes

Step-by-Step Methodology:

  • Preparation from Organic Stock (Recommended): a. Thaw a single-use aliquot of the organic stock solution (from Protocol 1) at room temperature. b. Calculate the volume of stock solution needed for the desired final concentration in your aqueous buffer. c. Add the appropriate volume of buffer to a sterile tube. d. While vortexing the buffer, add the calculated volume of the stock solution dropwise to prevent precipitation. e. Checkpoint: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your assay (typically <0.5%).[11]

  • Preparation from Solid (Solvent-Free): a. Weigh the required mass of 4-Ethoxybenzamidine hydrochloride directly into a sterile tube. b. Add the precise volume of water or aqueous buffer to achieve the desired concentration. c. Vortex vigorously until fully dissolved. The solubility of the related compound benzamidine in PBS is approximately 3 mg/mL.[11] Use of an ultrasonic bath may be necessary. d. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.

Solution Stability & Storage Recommendations

The stability of your 4-Ethoxybenzamidine solution is paramount. Degradation can lead to a decrease in active compound concentration, yielding inaccurate results.

Causality: The primary degradation route in aqueous solution is hydrolysis of the amidine functional group. This process is often catalyzed by acidic or basic conditions.[3] Storage at low temperatures slows down this chemical degradation.[15][16] In organic solvents, the absence of water greatly enhances stability. Repeated freeze-thaw cycles can introduce moisture and degrade the compound, hence the recommendation for single-use aliquots.

Solution TypeSolventStorage Temp.Recommended Shelf-LifeRationale & Notes
Solid Powder N/ARoom Temperature≥4 yearsStable as a crystalline solid when kept dry.[11]
Stock Solution DMSO / Ethanol-20°C or -80°C≥6 monthsMinimal hydrolysis. Protect from light and moisture. Avoid repeated freeze-thaw cycles.[10]
Working Solution Aqueous Buffer2-8°C≤ 24 hours Prone to hydrolysis. Prepare fresh daily for all quantitative experiments. [11][13]

Quality Control & Verification

A self-validating protocol includes checkpoints to ensure quality.

  • Visual Inspection: Always ensure solutions are clear and free of precipitates before use. If precipitation occurs upon dilution, optimization of the solvent system or concentration may be required.

  • pH Measurement: For unbuffered aqueous solutions, measure the pH. The hydrochloride salt will produce a slightly acidic solution. Significant deviation may indicate contamination.

  • Concentration Verification (Advanced): For GMP or other highly regulated environments, the concentration and purity of the prepared solution can be verified using a stability-indicating HPLC method.[17] This typically involves a C18 reversed-phase column and a UV detector.

Workflow Visualization

The following diagram illustrates the logical flow for the preparation of 4-Ethoxybenzamidine solutions, from solid compound to final application.

SOP_Workflow cluster_prep Preparation Phase cluster_stock Stock Solution (Stable) cluster_working Working Solution (Fresh Daily) cluster_use Application & Storage start Start: 4-Ethoxybenzamidine HCl (Solid Powder) weigh 1. Accurate Weighing (Fume Hood) start->weigh add_dmso 2a. Add Organic Solvent (e.g., DMSO) weigh->add_dmso Protocol 1 add_buffer 2b. Add Aqueous Buffer weigh->add_buffer Protocol 2 dissolve_stock 3a. Dissolve & Purge (Inert Gas) add_dmso->dissolve_stock stock_sol High-Concentration Stock Solution dissolve_stock->stock_sol aliquot 4. Aliquot for Single Use stock_sol->aliquot dissolve_working 3b. Dissolve & Filter add_buffer->dissolve_working working_sol_direct Aqueous Working Solution dissolve_working->working_sol_direct final_use 7. Use in Assay (e.g., Protease Inhibition) working_sol_direct->final_use storage 5. Long-Term Storage (-20°C to -80°C) aliquot->storage dilute 6. Dilute to Final Concentration in Assay Buffer storage->dilute Thaw one aliquot dilute->final_use

Caption: Workflow for 4-Ethoxybenzamidine solution preparation and handling.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Pochteca. (Accessed 2026-01-22). [Link]

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. (Accessed 2026-01-22). [Link]

  • Maresca, K. P., et al. Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. (1983). [Link]

  • Assay for Protealysin-like Protease Inhibitor Activity. PMC - NIH. (2022-10-05). [Link]

  • Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. (2015-04-20). [Link]

  • An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLOS ONE. (2010-06-03). [Link]

  • Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. NIH. (Accessed 2026-01-22). [Link]

  • Benzamidine. Wikipedia. (Accessed 2026-01-22). [Link]

  • Solubility Data Series. IUPAC. (Accessed 2026-01-22). [Link]

  • Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags. NIH. (2018-07-07). [Link]

  • Stability study on an anti-cancer drug... ResearchGate. (2016-09-28). [Link]

  • Physicochemical Stability of Extemporaneously Prepared Clonidine Solutions for Use in Neonatal Abstinence Syndrome. PubMed. (Accessed 2026-01-22). [Link]

Sources

Application Notes & Protocols: Utilizing 4-Ethoxy-benzamidine for Precise Trypsin Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trypsin Inhibition and the Role of 4-Ethoxy-benzamidine

Trypsin, a serine protease, plays a pivotal role in numerous physiological and pathological processes, including digestion, blood coagulation, and inflammation. Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention. The development of specific and potent trypsin inhibitors is therefore a cornerstone of drug discovery research. Among the classes of small molecule inhibitors, benzamidine and its derivatives are well-established for their competitive inhibition of trypsin and other related serine proteases.[1][2]

This compound, a derivative of benzamidine, is a valuable tool for researchers studying trypsin activity. Its chemical structure is designed to interact specifically with the active site of trypsin, offering a reversible and competitive mode of inhibition. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in trypsin inhibition assays. We will delve into the mechanistic underpinnings of its inhibitory action and provide detailed, field-proven protocols for both colorimetric and fluorometric assay formats.

Mechanism of Action: A Tale of Competitive Inhibition

The inhibitory prowess of this compound lies in its ability to act as a competitive inhibitor of trypsin. This means it directly competes with the natural substrate for binding to the enzyme's active site. The positively charged amidinium group of the benzamidine moiety forms a strong salt bridge with the carboxylate side chain of the Asp189 residue located at the bottom of the S1 specificity pocket of trypsin. This interaction is a hallmark of benzamidine-based inhibitors and is crucial for their high affinity and specificity. The ethoxy group at the 4-position of the benzene ring can further influence the binding affinity and pharmacokinetic properties of the molecule.

The competitive nature of this inhibition can be visualized through kinetic analysis, where the presence of this compound increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax).[3] This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site.

Physicochemical Properties and Solution Preparation

A solid understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C9H12N2ON/A
Appearance Typically a white to off-white solid[4]
Solubility Slightly soluble in DMSO and Methanol.[4] Sparingly soluble in aqueous buffers.[5][4][5]
Storage Store under inert gas at 2-8°C[4]

Preparation of Stock Solutions:

Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol.[5][6]

  • Weighing: Accurately weigh a precise amount of this compound hydrochloride.

  • Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. When stored properly, the stock solution is stable for extended periods.

Preparation of Working Solutions:

Prepare fresh working solutions of this compound by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) to avoid any detrimental effects on enzyme activity. Perform serial dilutions to generate a range of inhibitor concentrations for IC50 and Ki determination.

Experimental Protocols for Trypsin Inhibition Assays

The choice between a colorimetric and a fluorometric assay often depends on the required sensitivity, available equipment, and the specific experimental context. Fluorometric assays generally offer higher sensitivity.

Protocol 1: Colorimetric Trypsin Inhibition Assay using Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA)

This assay relies on the trypsin-mediated cleavage of the chromogenic substrate BAPNA, which releases p-nitroaniline (pNA), a yellow product that can be quantified by measuring its absorbance at 405 nm.[7][8]

Materials:

  • This compound hydrochloride

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

  • DMSO (for inhibitor stock solution)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store on ice.

    • Trypsin Working Solution: Immediately before use, dilute the trypsin stock solution to the desired final concentration (e.g., 20 nM) in cold Assay Buffer.

    • BAPNA Stock Solution: Prepare a 60 mM stock solution of BAPNA in DMSO.[9]

    • BAPNA Working Solution: Dilute the BAPNA stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

    • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final inhibitor concentrations.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to all wells of the 96-well plate.

    • Add 25 µL of the this compound working solutions to the inhibitor wells. For the uninhibited control wells, add 25 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Add 25 µL of the trypsin working solution to all wells except the blank wells. To the blank wells, add 25 µL of cold Assay Buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 100 µL of the BAPNA working solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes, taking readings every 30-60 seconds. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of 30% acetic acid before reading the absorbance.

Protocol 2: Fluorometric Trypsin Inhibition Assay using a Boc-Gln-Ala-Arg-AMC Substrate

This highly sensitive assay utilizes a fluorogenic substrate, which upon cleavage by trypsin, releases the highly fluorescent 7-amido-4-methylcoumarin (AMC).[10] The increase in fluorescence is directly proportional to trypsin activity and can be monitored at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11]

Materials:

  • This compound hydrochloride

  • Trypsin (from bovine pancreas)

  • Fluorogenic Trypsin Substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

  • DMSO (for inhibitor stock solution)

  • 96-well black flat-bottom microplate

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store on ice.

    • Trypsin Working Solution: Immediately before use, dilute the trypsin stock solution to the desired final concentration (e.g., 1-5 nM) in cold Assay Buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.

    • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically at or below the Km value).

    • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of the this compound working solutions to the inhibitor wells of the 96-well black plate. For the uninhibited control wells, add 50 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 25 µL of the trypsin working solution to all wells except the blank wells. To the blank wells, add 25 µL of cold Assay Buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes in the dark.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity in kinetic mode for 15-30 minutes at Ex/Em = 380/460 nm.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

The percentage of trypsin inhibition can be calculated using the following formula:

The reaction rate is determined from the linear portion of the kinetic curve (slope of absorbance/fluorescence vs. time).

2. Determination of IC50:

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3. Determination of the Inhibition Constant (Ki):

To determine the inhibition constant (Ki) and the mode of inhibition, enzyme kinetic studies should be performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.

  • Michaelis-Menten and Lineweaver-Burk Plots: The data can be plotted using Michaelis-Menten (rate vs. [Substrate]) or Lineweaver-Burk (1/rate vs. 1/[Substrate]) plots.[3] For competitive inhibition, the Lineweaver-Burk plot will show a series of lines with different slopes that intersect on the y-axis.[3]

  • Non-linear Regression: A more accurate method for determining Ki is to use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition.[11]

The equation for competitive inhibition is:

Where:

  • v = initial reaction velocity

  • Vmax = maximum reaction velocity

  • [S] = substrate concentration

  • Km = Michaelis constant

  • [I] = inhibitor concentration

  • Ki = inhibition constant

Specialized software such as GraphPad Prism can be used for this analysis.[12][13]

Visualizing the Workflow and Mechanism

Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Trypsin, Substrate, This compound) A1 Dispense Inhibitor & Trypsin P1->A1 A2 Pre-incubate (Enzyme-Inhibitor Binding) A1->A2 A3 Initiate Reaction (Add Substrate) A2->A3 A4 Kinetic Measurement (Absorbance/Fluorescence) A3->A4 D1 Calculate Initial Rates A4->D1 D2 Determine % Inhibition & IC50 D1->D2 D3 Kinetic Modeling (Determine Ki) D2->D3

Caption: A generalized workflow for a trypsin inhibition assay using this compound.

Competitive_Inhibition E Trypsin (Enzyme) ES Enzyme-Substrate Complex E->ES + S (k1) EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Ki) S Substrate I 4-Ethoxy- benzamidine ES->E - S (k-1) P Products ES->P -> E + P (kcat) EI->E - I

Caption: The mechanism of competitive inhibition of trypsin by this compound.

References

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

  • GraphPad. Computing Ki for a Competitive Enzyme Inhibitor. Available at: [Link]

  • PubMed. (n.d.). Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]

  • PubMed. (1999). Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). trypsin inhibition by benzamidine-conjugated molecular glues. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING MATERIALS. Available at: [Link]

  • YouTube. (2022). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. Available at: [Link]

  • RSC Publishing. (n.d.). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated.... Available at: [Link]

  • ChemBK. (2024). 2-Ethoxybenzamidine hydrochloride. Available at: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]

  • Wikipedia. Benzamidine. Available at: [Link]

  • Semantic Scholar. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis.. Available at: [Link]

  • ResearchGate. Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity.... Available at: [Link]

  • Solubility of Things. 4-Aminobenzamidine. Available at: [Link]

  • AssayGenie. Trypsin Activity Colorimetric Assay Kit. Available at: [Link]

Sources

Application Notes and Protocols: Determination of the Ki of 4-Ethoxy-benzamidine for Thrombin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for determining the inhibition constant (Ki) of 4-Ethoxy-benzamidine, a competitive inhibitor of the serine protease thrombin. A lower Ki value signifies a more potent inhibitor.[1][2] The protocols outlined herein are designed to ensure scientific rigor and reproducibility, critical for the accurate assessment of inhibitor potency in drug discovery and development. We will delve into the theoretical underpinnings of enzyme kinetics, provide step-by-step experimental procedures, and detail the necessary data analysis to derive the Ki value.

Introduction: The Significance of Ki in Thrombin Inhibition

Thrombin is a crucial enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapies.[3][4] Benzamidine and its derivatives are known to be effective inhibitors of thrombin and other trypsin-like serine proteases.[5][6] this compound acts as a competitive inhibitor, binding to the active site of thrombin and preventing the binding of its natural substrate, fibrinogen.[7]

While the half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency, it is dependent on experimental conditions, particularly the substrate concentration.[8] The inhibition constant, Ki, however, is an intrinsic property of the inhibitor and the enzyme, representing the dissociation constant of the enzyme-inhibitor complex. Therefore, Ki values are more suitable for comparing the potencies of different inhibitors.[8] This application note will describe a robust method to determine the Ki of this compound for thrombin.

Theoretical Framework: Understanding Competitive Inhibition and Ki

Competitive inhibitors bind reversibly to the active site of an enzyme, competing with the substrate.[2] This mode of inhibition can be described by the following equilibria:

E E (Enzyme) ES ES (Enzyme-Substrate Complex) E->ES k1 EI EI (Enzyme-Inhibitor Complex) E->EI kon S S (Substrate) ES->E k-1 P P (Product) ES->P kcat I I (Inhibitor) EI->E koff

Figure 1: Reaction scheme for competitive inhibition.

In the presence of a competitive inhibitor, the Michaelis-Menten equation is modified as follows:

V = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])

Where:

  • V is the reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant

  • [I] is the inhibitor concentration

  • Ki is the inhibition constant

This equation shows that a competitive inhibitor increases the apparent Km of the substrate without affecting the Vmax.[9] The Ki can be determined by measuring the reaction velocity at various substrate and inhibitor concentrations.

A common and practical approach involves first determining the IC50 value of the inhibitor and then converting it to Ki using the Cheng-Prusoff equation .[8][10]

Ki = IC50 / (1 + [S]/Km)

This equation provides a straightforward method to calculate Ki once the IC50 and the Km of the substrate are known.[8][10]

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into three main parts:

  • Determination of the Michaelis Constant (Km) for the thrombin substrate.

  • Determination of the IC50 value for this compound.

  • Calculation of the Ki value.

Materials and Reagents
Reagent/MaterialSupplierCatalog #
Human α-ThrombinSigma-AldrichT6884
Chromogenic Thrombin Substrate (e.g., S-2238)DiaPharma820324
This compound hydrochlorideTCI AmericaE0048
Tris-HCl Buffer (pH 8.3)Thermo Fisher15568025
NaClSigma-AldrichS9888
PEG 8000Sigma-AldrichP2139
96-well microplatesCorning3590
Microplate readerMolecular DevicesSpectraMax M5
Assay Buffer Preparation

Prepare an assay buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, and 0.1% PEG 8000, pH 8.3.

Part 1: Determination of Substrate Km

Objective: To determine the concentration of the chromogenic substrate at which the reaction rate is half of Vmax.

Workflow:

A Prepare Substrate Dilutions C Initiate Reaction with Substrate A->C B Add Thrombin to Wells B->C D Measure Absorbance Over Time C->D E Calculate Initial Velocities D->E F Plot Velocity vs. [Substrate] E->F G Determine Km and Vmax F->G

Figure 2: Workflow for Km determination.

Procedure:

  • Prepare a stock solution of the chromogenic substrate (e.g., S-2238) in sterile water.

  • Perform serial dilutions of the substrate in the assay buffer to achieve a range of concentrations (e.g., 0, 10, 20, 40, 80, 160, 320 µM).

  • Add 50 µL of each substrate dilution to the wells of a 96-well plate in triplicate.

  • Prepare a working solution of thrombin in the assay buffer (e.g., 10 nM).

  • Initiate the reaction by adding 50 µL of the thrombin solution to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction velocity (V) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the initial velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

Expected Data:

Substrate [µM]Initial Velocity (mOD/min)
00
1025.3
2045.1
4070.2
8095.8
160115.4
320125.1
Part 2: Determination of IC50 of this compound

Objective: To determine the concentration of this compound that inhibits 50% of thrombin's enzymatic activity.

Workflow:

A Prepare Inhibitor Dilutions B Add Inhibitor and Thrombin to Wells A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Measure Absorbance Over Time D->E F Calculate % Inhibition E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 G->H

Figure 3: Workflow for IC50 determination.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Perform serial dilutions of the inhibitor to achieve a range of concentrations (e.g., 0, 1, 5, 10, 50, 100, 500 nM).

  • Add 25 µL of each inhibitor dilution to the wells of a 96-well plate in triplicate.

  • Add 25 µL of the thrombin solution (at a concentration of 2x the final desired concentration) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a solution of the chromogenic substrate at a concentration equal to the previously determined Km value.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes in a microplate reader at 37°C.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Velocity with inhibitor / Velocity without inhibitor))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data:

Inhibitor [nM]% Inhibition
00
112.5
535.8
1051.2
5085.3
10095.1
50098.9
Part 3: Calculation of Ki

Objective: To calculate the inhibition constant (Ki) from the experimentally determined IC50 and Km values.

Procedure:

Use the Cheng-Prusoff equation:[8][10][11]

Ki = IC50 / (1 + [S]/Km)

Where:

  • IC50 is the value determined in Part 2.

  • [S] is the substrate concentration used in the IC50 determination assay (which should be equal to the Km).

  • Km is the value determined in Part 1.

Example Calculation:

If the determined Km is 40 µM and the IC50 is 10 nM, and the substrate concentration used for the IC50 determination was 40 µM:

Ki = 10 nM / (1 + 40 µM / 40 µM) Ki = 10 nM / (1 + 1) Ki = 5 nM

Data Analysis and Interpretation

The accuracy of the Ki value is highly dependent on the quality of the primary experimental data. It is crucial to ensure that the initial velocity measurements are taken from the linear phase of the reaction progress curves. Non-linear regression analysis is the preferred method for determining Km, Vmax, and IC50 as it provides more accurate estimates than linearization methods like the Lineweaver-Burk plot.[12]

A low nanomolar Ki value, as in the example above, would indicate that this compound is a potent inhibitor of thrombin. This information is invaluable for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds in drug discovery programs.

Conclusion

This application note provides a comprehensive and robust methodology for determining the Ki of this compound for thrombin. By following these detailed protocols, researchers can obtain reliable and reproducible data on inhibitor potency, which is essential for the advancement of anticoagulant drug development. The principles and techniques described herein are broadly applicable to the characterization of other enzyme inhibitors.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • Selwood, T. (2001). A quick method for the determination of inhibition constants. Biochemical Journal, 357(Pt 2), 631–632. [Link]

  • Cyprotex. Time Dependent CYP Inhibition (kinact/KI). [Link]

  • Calculator.net. Cheng-Prusoff Equation Calculator. [Link]

  • Enzyme Inhibition Calculator. Ki to IC50 Converter. [Link]

  • Cheng, H. C. (2001). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61–71. [Link]

  • Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. [Link]

  • Reddit. (2020). Ki and IC50 values. r/Biochemistry. [Link]

  • University of East London. Enzyme inhibitors. [Link]

  • Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. [Link]

  • LearnChemE. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. [Link]

  • Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995–5004. [Link]

  • Stürzebecher, J., Voigt, B., & Wagner, G. (1984). Inhibition of bovine and human thrombins by derivatives of benzamidine. Thrombosis Research, 36(5), 457–465. [Link]

  • Li, B., et al. (2016). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules, 21(10), 1373. [Link]

  • Google Patents. (2015). WO2015063753A1 - Compounds and methods for stabilizing thrombin activity.
  • Stürzebecher, J., et al. (1992). Interactions of thrombin with benzamidine-based inhibitors. Biological Chemistry Hoppe-Seyler, 373(7), 491–496. [Link]

  • Elg, M., et al. (2001). Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action. Journal of Thrombosis and Haemostasis, 85(6), 1039–1046. [Link]

Sources

Design and Implementation of a Cell-Based Serine Protease Assay Using 4-Ethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Serine proteases represent a large and diverse family of enzymes crucial to numerous physiological and pathological processes, making them prime targets for therapeutic intervention.[1] Developing robust methods to screen for their inhibitors is a cornerstone of modern drug discovery. This application note provides a comprehensive guide for designing and executing a reliable cell-based assay to identify and characterize inhibitors of intracellular trypsin-like serine proteases. We utilize 4-Ethoxy-benzamidine, a derivative of the classic serine protease inhibitor benzamidine, as a model compound to establish assay parameters, validate the workflow, and interpret results. The protocols herein are designed to be self-validating by incorporating a parallel cytotoxicity assessment, ensuring that observed enzymatic inhibition is not an artifact of cellular toxicity.

Introduction: The Rationale for Cell-Based Protease Screening

Serine proteases are enzymes that cleave peptide bonds in proteins, a process enabled by a key serine residue in the enzyme's active site.[2] Their activity is implicated in processes ranging from digestion and blood coagulation to inflammation and cancer metastasis.[1][3] While biochemical assays using purified enzymes are invaluable, cell-based assays offer a more physiologically relevant context by accounting for critical factors such as cell permeability, compound metabolism, and off-target effects within a living system.[4]

Benzamidine and its derivatives are well-established competitive inhibitors of trypsin and other trypsin-like serine proteases.[5][] They function by binding reversibly to the enzyme's active site, preventing the substrate from binding.[5] The this compound molecule, a specific analog, serves as an excellent tool compound for developing and validating cell-based protease inhibition assays due to the predictable mechanism of its core scaffold. This guide will detail the use of a fluorogenic substrate to measure intracellular protease activity and its inhibition by this compound.

Scientific Principle & Mechanism of Inhibition

The assay quantifies the activity of intracellular trypsin-like serine proteases through the cleavage of a cell-permeable fluorogenic substrate. This substrate is specifically designed to be non-fluorescent until it is cleaved by the target protease. Upon cleavage, a fluorophore is released, generating a signal directly proportional to the enzyme's activity.

This compound acts as a competitive inhibitor. The amidine group (C(NH)NH2) of the molecule mimics the side chain of arginine or lysine, which are the natural residues recognized and cleaved by trypsin-like proteases. This structural similarity allows it to bind to the S1 pocket of the enzyme's active site, effectively blocking access to the natural substrate and reducing proteolytic activity.[5][7]

G cluster_0 Uninhibited Protease Activity cluster_1 Competitive Inhibition by this compound Enzyme Serine Protease (Active Site Open) Products Cleaved Substrate (Fluorescent) Enzyme->Products Binds & Cleaves Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->Enzyme Binds Enzyme_Inhib Serine Protease (Active Site Blocked) No_Reaction No Fluorescence Enzyme_Inhib->No_Reaction Inhibitor This compound Inhibitor->Enzyme_Inhib Binds Substrate_Blocked Fluorogenic Substrate (Cannot Bind) Substrate_Blocked->Enzyme_Inhib Access Denied G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 2: Assay Readout arrow arrow A 1. Culture and harvest adherent cells B 2. Count cells and adjust density to 1x10^5 cells/mL A->B C 3. Seed 100 µL/well into two 96-well plates (Inhibition & Cyto) B->C D 4. Incubate overnight (37°C, 5% CO2) C->D F 6. Remove old media from cells and add 100 µL of fresh media D->F Cells are adherent E 5. Prepare serial dilutions of this compound G 7. Add compound dilutions to both plates E->G F->G H 8. Incubate for 1-4 hours G->H I_Inhib 9a. Add fluorogenic protease substrate to Inhibition plate H->I_Inhib To Inhibition Assay I_Cyto 9b. Add MTT reagent to Cytotoxicity plate H->I_Cyto To Cytotoxicity Assay J_Inhib 10a. Incubate 60 min and read fluorescence (Ex/Em = 380/460 nm) I_Inhib->J_Inhib J_Cyto 10b. Incubate 2-4 hrs, add solubilizer, and read absorbance (570 nm) I_Cyto->J_Cyto

Figure 2: Overall experimental workflow for inhibition and cytotoxicity assays.

Protocol 1: Cell Culture and Seeding
  • Expert Insight: The choice of cell line is critical. HT-29 or Panc-1 cells are suitable due to their known expression of various trypsin-like serine proteases. Ensure cells are in the logarithmic growth phase and have a viability >95% before starting.

  • Maintain the chosen cell line in its recommended complete growth medium (e.g., DMEM + 10% FBS + 1% Pen-Strep) in a 37°C, 5% CO₂ incubator.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. [8]Neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.

  • Perform a cell count using a hemocytometer or automated cell counter. Adjust the cell density to 1 x 10⁵ cells/mL.

  • Dispense 100 µL of the cell suspension into each well of two 96-well plates: one black-walled, clear-bottom plate for the inhibition assay and one standard clear plate for the cytotoxicity assay.

  • Incubate the plates overnight to allow for cell attachment.

Protocol 2: Cell-Based Protease Inhibition Assay
  • Trustworthiness Pillar: This protocol includes controls for baseline fluorescence (no cells), maximum protease activity (vehicle control), and background signal (no substrate). This ensures the measured signal is directly from protease activity.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in complete growth medium, starting from 200 µM down to 0.78 µM (this will be a 2X concentration series). Remember to include a vehicle control (medium with the same final percentage of DMSO as the highest compound concentration).

  • Cell Treatment: Carefully aspirate the media from the wells of the black-walled plate. Add 100 µL of the prepared compound dilutions (and vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 1 to 4 hours). This allows the compound to permeate the cells and inhibit the target proteases.

  • Substrate Addition: Prepare the fluorogenic substrate solution according to the manufacturer's instructions in an appropriate assay buffer (e.g., PBS or Tris-based buffer, pH 7.4-8.0). [9]5. Add 50 µL of the substrate solution to each well.

  • Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically every 5 minutes for 60-120 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm (adjust based on the specific substrate used). [10]

Protocol 3: Parallel Cytotoxicity Assay (MTT)
  • Expert Insight: Running this assay in parallel is non-negotiable for valid inhibitor screening. It differentiates true enzymatic inhibition from a reduction in signal due to cell death. Benzamidine derivatives generally exhibit low cytotoxicity, but this must be confirmed for each cell line and concentration range. [11]

  • Cell Treatment: Using the second (clear) 96-well plate, treat the cells with the exact same compound dilutions and vehicle control as in Protocol 2. Incubate for the same duration.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Return the plate to the incubator for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.

  • Signal Detection: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Percent Inhibition

For kinetic reads, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve for each well.

The percent inhibition for each compound concentration is calculated as:

% Inhibition = (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)) * 100

Where:

  • V_inhibitor: Reaction rate in the presence of this compound.

  • V_vehicle: Reaction rate of the vehicle control (maximum activity).

  • V_blank: Reaction rate of wells with no cells (background).

Determining IC₅₀ Value

Plot the % Inhibition versus the log of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce protease activity by 50%.

Assessing Cytotoxicity

Calculate the percent viability for each concentration:

% Viability = (Abs_compound / Abs_vehicle) * 100

Where:

  • Abs_compound: Absorbance of cells treated with this compound.

  • Abs_vehicle: Absorbance of cells treated with vehicle only.

A compound is generally considered non-cytotoxic if it results in >80% cell viability at the tested concentrations.

Example Data Presentation
This compound (µM)Protease Activity (RFU/min)% Inhibition% Cell Viability
10015.692.2%89.5%
5028.985.6%91.2%
2555.172.5%94.6%
12.5101.349.4%98.1%
6.25145.227.4%99.3%
3.13178.910.6%101.2%
1.56195.42.3%100.5%
0 (Vehicle)200.10.0%100.0%
Calculated IC₅₀ 12.8 µM > 100 µM
  • Interpretation: The data shows a dose-dependent inhibition of protease activity with a calculated IC₅₀ of 12.8 µM. Crucially, cell viability remains high (>89%) across all tested concentrations, confirming that the observed inhibition is specific to the enzyme's activity and not a result of cytotoxicity.

References

  • Al-Tamimi, A. M., et al. (2021). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules. Available at: [Link]

  • Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry. Available at: [Link]

  • Wikipedia. (n.d.). Benzamidine. Wikipedia. Available at: [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Rathnayake, A. D., et al. (2020). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. Scientific Reports. Available at: [Link]

  • McCarthy, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The effect of the benzamidine derivatives on (left panel) Topoisomerase... ResearchGate. Available at: [Link]

  • ACS Publications. (2022). Validation and Invalidation of SARS-CoV-2 Papain-like Protease Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Reaction Biology. Available at: [Link]

  • Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Chondrex, Inc.. Available at: [Link]

  • MDPI. (n.d.). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. Available at: [Link]

  • MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. Available at: [Link]

  • NCBI. (2012). Protease Assays. Assay Guidance Manual. Available at: [Link]

  • PNAS. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). PNAS. Available at: [Link]

  • BMG LABTECH. (n.d.). Pancreatic trypsin activity assay. BMG LABTECH. Available at: [Link]

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives. Google Patents.
  • MDPI. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. Available at: [Link]

  • ScienceDirect. (n.d.). Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases. ScienceDirect. Available at: [Link]

  • Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Cytiva. Available at: [Link]

  • DrugFuture. (n.d.). RTECS NUMBER-CV4756000-Chemical Toxicity Database. DrugFuture. Available at: [Link]

  • ShiYa Biopharmaceuticals. (n.d.). This compound. ShiYa Biopharmaceuticals. Available at: [Link]

Sources

Application Notes & Protocols: 4-Ethoxy-benzamidine as a Tool Compound in Protease Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protease Inhibition

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless physiological processes. However, their unregulated activity during experimental procedures like cell lysis and protein purification can lead to sample degradation, compromising experimental outcomes. The strategic use of protease inhibitors is therefore a cornerstone of robust biochemical research. Among the various classes of inhibitors, small molecules that target serine proteases are of particular importance due to the prevalence of this enzyme class.

Benzamidine is a well-established reversible, competitive inhibitor of serine proteases, particularly trypsin-like enzymes that cleave after basic amino acid residues such as arginine and lysine.[1] Its chemical structure allows it to mimic these residues and bind to the enzyme's active site. 4-Ethoxy-benzamidine is a derivative of this classic inhibitor, featuring an ethoxy group at the para-position of the benzene ring. This modification provides distinct physicochemical properties that can be leveraged to refine its inhibitory profile. This guide provides an in-depth look at the rationale for using this compound and detailed protocols for its application as a tool compound in protease research.

Section 1: Mechanism of Action and Rationale for the 4-Ethoxy Modification

Core Inhibitory Mechanism: A Competitive Mimic

The inhibitory action of the benzamidine scaffold stems from its positively charged amidinium group, which is a structural mimic of the side chains of arginine and lysine. This allows it to bind reversibly within the S1 specificity pocket of trypsin-like serine proteases, directly competing with the endogenous substrate for access to the catalytic triad (Ser-His-Asp). By occupying the active site, this compound prevents the substrate from binding and subsequent cleavage.[2][3]

G

Caption: Competitive inhibition of a serine protease by this compound.

Causality Behind the 4-Ethoxy Group

The choice to use a substituted benzamidine is rooted in modulating the inhibitor's interaction with the target enzyme. The addition of the ethoxy (-O-CH₂CH₃) group at the para-position introduces specific electronic and steric properties:

  • Increased Hydrophobicity: The ethoxy group is more hydrophobic than the simple hydrogen in unsubstituted benzamidine. For proteases with hydrophobic pockets adjacent to the primary specificity site, this can lead to more favorable binding interactions, potentially increasing affinity.[4]

  • Electron-Donating Effects: The oxygen atom of the ethoxy group donates electron density to the benzene ring. Studies on structure-activity relationships of benzamidine derivatives have shown that electron-donating substituents can influence binding affinity for certain serine proteases, such as plasmin.[4]

This targeted modification means that this compound may exhibit a different specificity profile and potency compared to its parent compound, making it a valuable tool for dissecting the functions of distinct but related proteases.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₉H₁₂N₂ODerived from structure
Molecular Weight 164.21 g/mol Derived from formula
Synonyms p-Ethoxybenzamidine, 4-Ethoxybenzenecarboximidamide[5]

(Note: Data is for the base compound. Often supplied as a hydrochloride salt, which will alter the molecular weight).

Section 2: Applications & Experimental Protocols

Application 1: General Protease Inhibition in Lysates

The most common application of this compound is as a component of a protease inhibitor cocktail added to lysis buffers. This ensures that upon cell rupture and the release of endogenous proteases, the target protein of interest is protected from immediate degradation.

G A 1. Prepare Lysis Buffer B 2. Add this compound (and other inhibitors) immediately before use A->B Fresh Addition D 4. Lyse Sample in Inhibitor-Containing Buffer B->D C 3. Harvest Cells/Tissue C->D E 5. Centrifuge to Clarify Lysate D->E Release of Endogenous Proteases F 6. Collect Supernatant (Protected Proteome) E->F G Downstream Applications (e.g., WB, IP, Purification) F->G

Caption: Workflow for using this compound during protein extraction.

Protocol 1: Preparation and Use in Lysis Buffer

This protocol describes the preparation of a stock solution and its use for general inhibition of serine proteases during cell lysis.

A. Materials:

  • This compound hydrochloride (or similar salt)

  • Nuclease-free water or 100% Ethanol for stock solution

  • Your standard cell lysis buffer (e.g., RIPA, Tris-HCl based)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

B. Stock Solution Preparation (100 mM):

  • Weigh: Accurately weigh out the required amount of this compound hydrochloride. For the HCl salt (MW ≈ 200.66 g/mol [5]), this would be ~20.1 mg for a 1 mL stock. Always confirm the molecular weight from the supplier's datasheet.

  • Dissolve: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of solvent (e.g., 1 mL of nuclease-free water) to achieve a 100 mM concentration.

  • Mix: Vortex thoroughly until the powder is completely dissolved.

  • Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

C. Working Solution Preparation:

  • Determine Final Concentration: A typical final working concentration for benzamidine derivatives in lysis buffer is between 0.5 mM and 2 mM. A starting concentration of 1 mM is recommended.

  • Add to Buffer: Immediately before use, thaw an aliquot of the 100 mM stock solution. Add the required volume to your chilled lysis buffer. For a 1 mM final concentration, add 10 µL of the 100 mM stock to every 1 mL of lysis buffer.

  • Mix and Use: Gently mix the lysis buffer and proceed with your cell lysis protocol immediately.

Trustworthiness Check (Self-Validation): The effectiveness of the inhibition can be validated by running a time-course experiment. Lyse cells with and without the inhibitor. Incubate lysates on ice for 0, 30, 60, and 120 minutes. Analyze the integrity of a known protease-sensitive protein via Western Blot. The sample with the inhibitor should show significantly less degradation over time.

Application 2: Kinetic Characterization of Protease Activity

This compound serves as an excellent tool to characterize the activity of a purified or partially purified protease. By performing a competitive inhibition assay, a researcher can determine the inhibitor constant (Kᵢ), which is a quantitative measure of the inhibitor's potency.

Protocol 2: Determining the Kᵢ via a Competitive Inhibition Assay

This protocol assumes the use of a purified enzyme and a suitable chromogenic or fluorogenic substrate.

A. Materials:

  • Purified serine protease of interest

  • Specific chromogenic/fluorogenic substrate for the protease

  • 100 mM stock of this compound (as prepared in Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 - buffer should be optimized for the specific enzyme)

  • 96-well microplate (clear for chromogenic, black for fluorogenic)

  • Microplate reader

B. Experimental Setup:

  • Inhibitor Dilutions: Prepare a series of dilutions of this compound in the assay buffer. A good starting point is a 2-fold dilution series spanning a wide concentration range around the expected Kᵢ (e.g., from 1 mM down to ~1 µM). Include a "zero inhibitor" control.

  • Substrate Dilutions: Prepare a series of dilutions of the substrate in the assay buffer. The concentrations should span from below to above the known Michaelis constant (Kₘ) of the enzyme (e.g., 0.25x Kₘ to 5x Kₘ).

  • Plate Layout: In the 96-well plate, set up a matrix where each substrate concentration is tested against each inhibitor concentration.

  • Assay Procedure (per well):

    • Add a fixed volume of assay buffer.

    • Add the corresponding volume of the this compound dilution.

    • Add a fixed amount of the enzyme solution. Mix gently and incubate for 5-10 minutes at the desired temperature to allow the enzyme and inhibitor to reach equilibrium.

    • Initiate the reaction by adding the corresponding volume of the substrate dilution.

    • Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The initial velocity (V₀) is the slope of the linear portion of this curve.

C. Data Analysis:

  • Calculate Velocities: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Generate a Dixon Plot: Plot the reciprocal of the velocity (1/V₀) on the y-axis against the inhibitor concentration ([I]) on the x-axis for each substrate concentration.

  • Determine Kᵢ: For a competitive inhibitor, the lines for each substrate concentration will intersect at a single point. The x-coordinate of this intersection point is equal to -Kᵢ.[6]

Expertise Insight: The Dixon plot is a classic and visually intuitive method for determining Kᵢ and confirming the mode of inhibition. The intersection of the lines above the x-axis is a hallmark of competitive inhibition. If the lines are parallel, the inhibition is uncompetitive; if they intersect on the x-axis, it is non-competitive. This makes the protocol self-validating for the inhibition mechanism.

Section 3: Quantitative & Comparative Data

While specific, peer-reviewed Kᵢ values for this compound are not broadly published, its performance can be contextualized by comparing it to the parent compound, benzamidine. The ethoxy modification is expected to alter these values based on the specific topology of the enzyme's active site. Researchers should use the protocol above to determine the Kᵢ for their specific enzyme of interest.

Table of Published Kᵢ Values for Benzamidine

EnzymeKᵢ of Benzamidine (µM)Inhibition TypeSource
Trypsin35CompetitiveSelleck Chem
Plasmin350CompetitiveSelleck Chem
Thrombin220CompetitiveSelleck Chem
Human Tissue Kallikrein (hK1)1,098CompetitivePubMed[3]

References

  • Title: Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length Source: PMC - NIH URL: [Link]

  • Title: Inhibition of serine proteinases by benzamidine derivatives Source: PubMed URL: [Link]

  • Title: 4-Ethoxy-n-ethyl-benzenesulfonamide,4-Ethoxy-N-Hydroxy-Benzamidine Suppliers & Manufacturers Source: Chemical Register URL: [Link]

  • Title: p-Ethoxybenzamide | C9H11NO2 Source: PubChem - NIH URL: [Link]

  • Title: Inhibition of four human serine proteases by substituted benzamidines Source: PubMed URL: [Link]

  • Title: 4-Methoxybenzamide | C8H9NO2 Source: PubChem - NIH URL: [Link]

  • Title: Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline Source: PubMed URL: [Link]

  • Title: Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine Source: PubMed URL: [Link]

  • Title: 2-Ethoxybenzamide | C9H11NO2 Source: PubChem - NIH URL: [Link]

  • Title: Benzamidine - Wikipedia Source: Wikipedia URL: [Link]

Sources

Application Note: High-Throughput Screening for Serine Protease Inhibitors Using 4-Ethoxy-benzamidine as a Validated Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Ethoxy-benzamidine in high-throughput screening (HTS) campaigns targeting serine proteases. We delve into the molecular mechanism of inhibition, present detailed protocols for establishing a robust fluorogenic assay, and offer expert guidance on data analysis, quality control, and troubleshooting. By leveraging this compound as a reliable positive control, researchers can ensure the validity, reproducibility, and overall success of their screening efforts.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing critical roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and immune response.[1][2] Their catalytic activity is characterized by a highly conserved triad of amino acids in the active site: serine, histidine, and aspartate.[2] Dysregulation of serine protease activity is implicated in numerous pathologies such as cancer, cardiovascular diseases, and viral infections, making them highly attractive targets for therapeutic intervention.[2][3]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel inhibitors.[4][5] The success of any HTS campaign hinges on the quality and robustness of the assay. A critical component of a high-quality assay is the use of a well-characterized control inhibitor. This compound, a derivative of the classic serine protease inhibitor benzamidine, serves as an ideal tool for this purpose. Its reversible, competitive mechanism of action and broad-spectrum activity against trypsin-like serine proteases make it an invaluable reagent for assay validation and performance monitoring.[6][7]

Mechanism of Action: Competitive Inhibition

Benzamidine and its derivatives are reversible, competitive inhibitors that mimic the structure of the natural substrates of trypsin-like serine proteases, such as arginine and lysine.[6][8] The positively charged amidinium group of the inhibitor forms a strong ionic bond with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme. This interaction effectively blocks the active site, preventing the binding and subsequent cleavage of the physiological substrate.[8][9] The ethoxy substitution on the phenyl ring can further influence binding affinity through hydrophobic interactions within the active site.[1]

G cluster_Enzyme Serine Protease Active Site CatalyticTriad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket S1 Specificity Pocket (Asp189 at base) S1_Pocket->CatalyticTriad Prevents Access Inhibitor This compound (Positively Charged Amidinium Group) Inhibitor->S1_Pocket Binds Competitively Substrate Natural Substrate (e.g., Arginine/Lysine) Substrate->S1_Pocket Binding Blocked

Caption: Competitive inhibition of a serine protease by this compound.

Application Note: A Robust Fluorogenic HTS Assay Protocol

This section details a step-by-step methodology for a typical HTS assay using a fluorogenic substrate and this compound as the positive control inhibitor. The principle relies on the cleavage of a quenched substrate, which liberates a fluorophore and produces a measurable increase in fluorescence intensity.[10][11]

Materials and Reagents
  • Enzyme: Purified trypsin-like serine protease of interest.

  • Inhibitor: this compound hydrochloride (or similar benzamidine derivative).

  • Substrate: Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.

  • Plates: 384-well, black, low-volume microplates.

  • Instrumentation: Automated liquid handler and a fluorescence plate reader.

Reagent Preparation
  • Assay Buffer: Prepare and filter the buffer. Ensure the pH is optimal for the specific protease's activity.

  • Enzyme Working Solution: Dilute the enzyme stock in cold Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay (typically determined during assay development).

  • Substrate Working Solution: Dissolve the fluorogenic substrate in DMSO to create a high-concentration stock (e.g., 10 mM). Further dilute in Assay Buffer to the final working concentration (typically at or near its Km value).

  • This compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Control & Compound Plates: Prepare compound plates by serially diluting test compounds in DMSO. For the control plate, prepare a dilution series of this compound (e.g., from 10 mM to 100 nM) to determine its IC50. Designate wells for 100% inhibition (high concentration of this compound) and 0% inhibition (DMSO only).

HTS Workflow

The following protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

HTS_Workflow start Start step1 Step 1: Dispense Compounds - 100 nL of test compounds, controls - Positive Control: this compound - Negative Control: DMSO start->step1 step2 Step 2: Add Enzyme - 10 µL of Enzyme Working Solution to all wells step1->step2 step3 Step 3: Pre-incubation - Incubate for 15 min at RT - Allows inhibitor binding step2->step3 step4 Step 4: Initiate Reaction - Add 10 µL of Substrate Working Solution to all wells step3->step4 step5 Step 5: Kinetic Read - Measure fluorescence (Ex/Em for AMC) every 60 sec for 15 min step4->step5 end End: Data Analysis step5->end

Caption: A generalized workflow for a 384-well plate HTS assay.

Step-by-Step Procedure:

  • Compound Addition: Using an acoustic dispenser or pin tool, transfer 100 nL of compounds, this compound controls, and DMSO controls from the source plates to the 384-well assay plates.

  • Enzyme Addition: Add 10 µL of the Enzyme Working Solution to all wells of the assay plate.

  • Pre-incubation: Mix the plate on a plate shaker for 30 seconds. Incubate the plate for 15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the Substrate Working Solution to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a kinetic fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates) every 60 seconds for 10-20 minutes. The rate of increase in fluorescence (slope) is proportional to the enzyme activity.

Data Analysis, Interpretation, and Quality Control

Data Normalization and Hit Identification
  • Calculate Reaction Rates: Determine the reaction rate (slope) for each well from the kinetic data.

  • Calculate Percent Inhibition: Normalize the data using the high (positive control) and low (negative control) signals:

    • % Inhibition = 100 * (1 - [Rate_sample - Rate_pos_ctrl] / [Rate_neg_ctrl - Rate_pos_ctrl])

  • Hit Selection: Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[12]

IC50 Determination

For the this compound control and any confirmed hits, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13][14]

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5][15] It reflects the dynamic range of the signal and the data variation. The Z'-factor should be calculated for every plate to monitor assay performance.

  • Formula: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Z'-Factor ValueInterpretation of Assay Quality[16][17]
> 0.5An excellent assay, suitable for HTS.
0 to 0.5A marginal assay, may require optimization.
< 0A poor assay, not suitable for screening.

Table 1: Key Assay Parameters & Expected Values

ParameterDescriptionTypical Value/Goal
Signal-to-Background Ratio of the negative control signal to the blank (no enzyme) signal.> 10
This compound IC50 Potency of the control inhibitor. Should be consistent across runs.Dependent on enzyme; establish baseline.
Z'-Factor Statistical measure of assay quality.> 0.5
DMSO Tolerance Maximum DMSO concentration without significant loss of enzyme activity.< 1% final concentration[18]

Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - High variability in control wells.- Low signal window.- Check pipetting accuracy and precision.[19]- Optimize enzyme and substrate concentrations.- Ensure reagents are fully thawed and mixed.
High Well-to-Well Variability - Inconsistent dispensing.- Edge effects on the plate.- Reagent instability.- Service and calibrate liquid handlers.- Use barrier-sealed plates or avoid using outer wells.- Prepare fresh reagents daily.
Assay Drift Over Time - Reagent degradation (enzyme or substrate).- Temperature fluctuations.- Keep reagents on ice during the run.- Use a temperature-controlled environment.- Process plates in smaller batches.
False Positives - Compound autofluorescence.- Compound aggregation.- Perform a counterscreen without the enzyme.- Re-test hits with and without detergent (e.g., Tween-20) in the buffer.

Conclusion

This compound is a potent and well-characterized tool compound that is indispensable for the development and execution of HTS campaigns against serine proteases. Its use as a positive control enables rigorous assay validation through the consistent monitoring of key performance metrics like the Z'-factor and inhibitor IC50. By implementing the detailed protocols and quality control measures outlined in this guide, researchers can significantly enhance the reliability and success of their drug discovery efforts, ensuring that identified hits are the result of a robust and reproducible screening process.

References

  • Title: Inhibition of four human serine proteases by substituted benzamidines Source: PubMed URL: [Link]

  • Title: Benzamidine Source: Wikipedia URL: [Link]

  • Title: A novel high throughput screening assay for HCV NS3 serine protease inhibitors Source: PubMed URL: [Link]

  • Title: Z-factor Source: Wikipedia URL: [Link]

  • Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL: [Link]

  • Title: Use of the Protease Fluorescent Detection Kit to Determine Protease Activity Source: PMC - NIH URL: [Link]

  • Title: Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length Source: PMC - NIH URL: [Link]

  • Title: Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment Source: PubMed URL: [Link]

  • Title: BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub) Source: Cytiva URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]

  • Title: What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? Source: ResearchGate URL: [Link]

  • Title: A summary of IC 50 values for the wild type C-SA protease and the... Source: ResearchGate URL: [Link]

  • Title: Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Relationship Studies Source: ACS Publications URL: [Link]

  • Title: 101 ELISA Troubleshooting Tips for Research in 2024 Source: Assay Genie URL: [Link]

  • Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]

  • Title: IC50 – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators Source: PLOS One URL: [Link]

  • Title: Assay performance and the Z′-factor in HTS Source: Drug Target Review URL: [Link]

  • Title: High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes Source: PLOS One URL: [Link]

  • Title: trypsin inhibition by benzamidine-conjugated molecular glues Source: PMC - NIH URL: [Link]

  • Title: Benzamidine Source: PubChem - NIH URL: [Link]

  • Title: Principle of the fluorescent protease assay. Source: ResearchGate URL: [Link]

  • Title: HTS Assay Validation Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir Source: PMC - NIH URL: [Link]

  • Title: High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 Source: SLAS Discovery URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: PubMed URL: [Link]

  • Title: Detecting and overcoming systematic bias in high-throughput screening technologies Source: Briefings in Bioinformatics | Oxford Academic URL: [Link]

  • Title: Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin Source: PubMed URL: [Link]

  • Title: Using Protease Assays for Accurate Protease Detection Source: G-Biosciences URL: [Link]

Sources

Application Note & Protocols: Immobilization of 4-Ethoxy-benzamidine for Selective Protease Purification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the immobilization of a novel, rationally designed affinity ligand, 4-ethoxy-benzamidine, for the purification of serine proteases. While affinity chromatography using benzamidine derivatives is a well-established technique, this guide details a complete workflow, from the synthesis of this compound to its covalent immobilization and subsequent application in protease purification. We present a scientifically grounded, yet novel, approach that leverages fundamental principles of organic chemistry and bioconjugation to create a custom affinity resin. The protocols are designed for researchers, scientists, and drug development professionals seeking to develop tailored purification strategies for specific serine proteases, potentially offering altered selectivity compared to commercially available p-aminobenzamidine-based media.

Introduction: The Rationale for this compound in Protease Purification

Serine proteases constitute a large and diverse family of enzymes with critical roles in numerous physiological processes, making them important targets for therapeutic intervention and key tools in biotechnology. Affinity chromatography, which exploits the specific binding interaction between an enzyme's active site and a tethered inhibitor, is a powerful method for their purification[1][2].

The most commonly used ligand for this purpose is p-aminobenzamidine, a competitive inhibitor of trypsin-like serine proteases[3][4][5]. The para-amino group of this molecule provides a convenient chemical handle for its immobilization onto chromatography matrices[3]. However, the landscape of serine protease specificity is vast, and a one-size-fits-all approach may not be optimal for every target. Subtle differences in the architecture of the S1 specificity pocket among various proteases suggest that modifications to the inhibitor structure could lead to enhanced selectivity or affinity[3].

This guide focuses on this compound, a derivative where the para-amino group is replaced by an ethoxy group. This modification offers two potential advantages:

  • Altered Selectivity: The ethoxy group is electronically different and bulkier than an amino group. This can change the hydrophobic and electronic interactions within the protease's S1 pocket, potentially favoring the binding of certain proteases over others.

  • Reduced Non-specific Interactions: The primary amine in p-aminobenzamidine can be protonated at neutral pH, introducing a positive charge that might lead to non-specific ionic interactions with acidic proteins in a crude lysate[5]. The neutral ethoxy group is expected to mitigate such effects.

As this compound is not commercially available in a pre-immobilized format, this guide provides the necessary theoretical background and practical protocols for its synthesis, functionalization, and immobilization.

Synthesis and Functionalization of this compound

The primary challenge in immobilizing this compound is the absence of a reactive functional group for direct coupling to a pre-activated chromatography matrix. Therefore, a two-stage process is proposed: first, the synthesis of the core molecule, and second, its functionalization with a linker arm terminating in a reactive group.

Stage 1: Synthesis of this compound Hydrochloride

The synthesis of this compound can be efficiently achieved from the commercially available precursor, 4-ethoxybenzonitrile, via the well-established Pinner reaction[6][7][8][9]. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia to form the amidine.

Reaction Scheme:

G cluster_0 Pinner Reaction 4-Ethoxybenzonitrile 4-Ethoxybenzonitrile Pinner_Salt Ethyl 4-ethoxybenzimidate (Pinner Salt) 4-Ethoxybenzonitrile->Pinner_Salt 1. Anhydrous EtOH, HCl (g) 2. Low Temperature 4-Ethoxybenzamidine This compound Hydrochloride Pinner_Salt->4-Ethoxybenzamidine 3. Anhydrous NH3 in EtOH

Caption: Synthesis of this compound via the Pinner Reaction.

Protocol 2.1: Synthesis of this compound Hydrochloride

  • Preparation: Under anhydrous conditions, dissolve 4-ethoxybenzonitrile (1 eq.) in anhydrous ethanol.

  • Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

  • Pinner Salt Formation: Seal the reaction vessel and stir at a low temperature (e.g., 4°C) for 24-48 hours. The formation of the ethyl 4-ethoxybenzimidate hydrochloride (Pinner salt) may be observed as a precipitate.

  • Ammonolysis: Without isolating the Pinner salt, add a saturated solution of anhydrous ammonia in ethanol to the reaction mixture.

  • Amidine Formation: Stir the mixture at room temperature for 24 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.

Stage 2: Functionalization for Immobilization

To enable covalent coupling, a linker with a terminal reactive group (e.g., a primary amine or a carboxylic acid) must be introduced onto the this compound molecule. A chemically sound approach is to introduce a functionalized alkyl chain at an ortho position to the ethoxy group via Friedel-Crafts acylation followed by reduction and further modification.

Reaction Scheme for Functionalization:

G cluster_1 Functionalization Strategy Start This compound Acylated Acylated Intermediate Start->Acylated 1. Friedel-Crafts Acylation (e.g., with succinic anhydride) Reduced Reduced Intermediate Acylated->Reduced 2. Reduction (e.g., Clemmensen or Wolff-Kishner) Functionalized Functionalized Ligand (with terminal amine) Reduced->Functionalized 3. Amine Introduction (e.g., via Gabriel synthesis)

Caption: Proposed functionalization of this compound.

This multi-step functionalization provides a versatile ligand with a spacer arm, which is known to reduce steric hindrance and improve the accessibility of the ligand for the target protein[10][11][12]. For the purpose of this guide, we will proceed with the assumption that a functionalized this compound derivative with a terminal primary amine is synthesized.

Immobilization of Functionalized this compound

The choice of immobilization chemistry depends on the terminal group of the functionalized ligand and the pre-activated matrix. With a terminal primary amine on our ligand, N-hydroxysuccinimide (NHS)-activated agarose is an excellent choice for forming a stable amide bond.

Workflow for Immobilization

G cluster_0 Immobilization Workflow Start NHS-Activated Agarose (Commercial) Wash Wash with cold, acidic buffer (e.g., 1 mM HCl) Start->Wash Coupling Mix washed agarose with ligand solution (pH 8.0-8.5, 4°C, 2-4h) Wash->Coupling Ligand_Prep Dissolve functionalized This compound in coupling buffer Ligand_Prep->Coupling Blocking Block unreacted NHS esters (e.g., with 1 M ethanolamine) Coupling->Blocking Final_Wash Wash with alternating high and low pH buffers Blocking->Final_Wash Storage Store in appropriate buffer with preservative (e.g., 20% ethanol) Final_Wash->Storage

Caption: Workflow for coupling an amine-terminated ligand to NHS-activated agarose.

Protocol 3.1: Immobilization on NHS-Activated Agarose
  • Resin Preparation: Take a desired volume of NHS-activated agarose slurry and wash it thoroughly with 10-15 bed volumes of ice-cold 1 mM HCl to remove preservatives and hydrolyze some of the most labile NHS esters.

  • Ligand Solution: Immediately dissolve the functionalized this compound in a suitable coupling buffer (e.g., 0.2 M sodium bicarbonate, 0.5 M NaCl, pH 8.3).

  • Coupling Reaction: Quickly transfer the washed agarose to the ligand solution. Gently mix the suspension on a rocker or shaker at 4°C for 2-4 hours or overnight.

  • Blocking: After the coupling reaction, collect the resin by centrifugation or filtration and transfer it to a blocking buffer (e.g., 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0) for at least 2 hours at room temperature to block any unreacted NHS esters.

  • Final Washes: Wash the resin with at least three cycles of alternating high and low pH buffers (e.g., 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0 and 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) to remove non-covalently bound ligand.

  • Storage: The prepared affinity resin can be stored in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Application: Protease Purification Protocol

The prepared this compound agarose can be used for the purification of trypsin-like serine proteases. The general principles are similar to those for commercially available benzamidine resins[4][5].

Key Parameters and Buffer Systems
Parameter Recommendation Rationale
Binding Buffer 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0Neutral to slightly alkaline pH is optimal for the binding of most trypsin-like proteases. High salt concentration minimizes non-specific ionic interactions[2][5].
Elution Method 1 (pH Shift) 0.1 M Glycine-HCl, 0.5 M NaCl, pH 2.0-3.0Low pH protonates key residues in the enzyme's active site, disrupting the interaction with the immobilized ligand and causing elution.
Elution Method 2 (Competitive) Binding Buffer + 10-20 mM Benzamidine or ArginineA soluble competitive inhibitor displaces the protease from the immobilized ligand. This is a milder elution method that preserves enzyme activity.
Regeneration Wash with 3-5 column volumes of alternating high and low pH buffers, followed by the binding buffer.Removes any tightly bound proteins or denatured material, preparing the column for subsequent runs.
Flow Rate 30-150 cm/hDependent on the specific agarose matrix. A lower flow rate during sample application can increase binding efficiency.
Protocol 4.1: Purification of a Target Protease
  • Column Packing and Equilibration: Pack the this compound agarose into a suitable chromatography column. Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Preparation and Loading: Clarify the sample (e.g., cell lysate, supernatant) by centrifugation or filtration. Ensure the sample is in a buffer compatible with the Binding Buffer. Apply the sample to the equilibrated column at a recommended flow rate.

  • Washing: After loading, wash the column with 5-10 CV of Binding Buffer, or until the absorbance at 280 nm returns to baseline. This step removes unbound proteins.

  • Elution:

    • pH Elution: Apply the low pH Elution Buffer to the column and collect fractions. Immediately neutralize the collected fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) to preserve the activity of the purified protease.

    • Competitive Elution: Apply the competitive Elution Buffer and collect fractions. The eluted fractions will contain the competitive agent, which may need to be removed by dialysis or desalting.

  • Analysis: Analyze the collected fractions for protein content (e.g., A280, Bradford assay) and specific protease activity using a suitable substrate. Purity can be assessed by SDS-PAGE.

  • Regeneration and Storage: Regenerate the column as described in the table above. For long-term storage, equilibrate the column with a buffer containing 20% ethanol and store at 4°C.

Quality Control and Validation

To ensure the reliability and reproducibility of the purification process, the following quality control steps are recommended:

  • Ligand Density Determination: The amount of immobilized ligand can be estimated by methods such as elemental analysis (nitrogen content) or by determining the difference in ligand concentration in the coupling solution before and after the reaction.

  • Binding Capacity Measurement: The dynamic binding capacity of the resin should be determined by loading a known amount of a standard protease (e.g., trypsin) and measuring the amount that binds before breakthrough occurs.

  • Leaching Test: The stability of the ligand-matrix linkage can be assessed by incubating the resin in various buffers over time and analyzing the supernatant for any leached ligand.

Conclusion

This application note provides a comprehensive framework for the synthesis, immobilization, and use of this compound as a novel affinity ligand for protease purification. By providing detailed, scientifically-grounded protocols, we empower researchers to move beyond standard affinity media and develop customized solutions for challenging purification tasks. The exploration of novel benzamidine derivatives like this compound holds the potential to unlock new selectivities in the purification of serine proteases, aiding in both basic research and the development of biotherapeutics.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Chem-Station. Pinner Reaction. (2017). [Link]

  • Cytiva. (formerly GE Healthcare Life Sciences). Data File 18-1139-38 AC: Benzamidine Sepharose 4 Fast Flow (high sub) and HiTrap Benzamidine FF (high sub). [Link]

  • Cytiva. (formerly GE Healthcare Life Sciences). Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. [Link]

  • GE Healthcare. Affinity Chromatography Handbook, Principles and Methods. [Link]

  • Gnaim, J. M. (2004). A new method for the selective ortho-chlorination of phenols. Tetrahedron Letters, 45(46), 8471-8473.
  • Roush, W. R., & Brown, B. B. (2004). Studies on the Synthesis of the Marine Natural Product Phorboxazole A. The Journal of Organic Chemistry, 69(15), 4906–4916.
  • Alves, N. J., et al. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives.
  • He, C., et al. (2004). Gold-Catalyzed Direct Alkylation of Arenes with Unactivated Olefins. Journal of the American Chemical Society, 126(42), 13596–13597.
  • Tian, W. X., & Tsou, C. L. (1982). Determination of the rate constant of enzyme modification by measuring the substrate reaction in the presence of the modifier. Biochemistry, 21(5), 1028–1032.
  • Wang, N. X., et al. (2015). Direct C–H functionalization on heteroaromatic rings. Organic & Biomolecular Chemistry, 13(48), 11578-11588.
  • GE Healthcare. Affinity Chromatography Vol. 4: Tagged Proteins. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.
  • Chou, K. C., et al. (2006). Structure of catalytic domain of Matriptase in complex with Sunflower trypsin inhibitor-1. Journal of molecular biology, 357(3), 969-80.
  • Guisán, J. M. (1998). Use of dextrans as long and hydrophilic spacer arms to improve the performance of immobilized proteins acting on macromolecules. Biotechnology and bioengineering, 60(5), 599-605.
  • Guttman, A., et al. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 144(4), 1573-1595.
  • Varela, A., et al. (1995). Kinetic analysis of an autocatalytic process coupled to a reversible inhibition: the inhibition of the system trypsinogen-trypsin by p-aminobenzamidine. Biological chemistry Hoppe-Seyler, 376(9), 577-80.
  • Yoshimatsu, K., et al. (2017). Trypsin inhibition by benzamidine-conjugated molecular glues.
  • Boi, C., et al. (2018). Effect of the spacer arm on non-specific binding in membrane affinity chromatography.
  • Reihill, J. A., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 856555.
  • Wang, P., et al. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of the American Chemical Society, 117(22), 5958-5967.
  • CellMosaic. Biopolymer and Small Molecule Immobilization. [Link]

  • GenScript. Terminology of Molecular Biology for spacer arm. [Link]

  • Aydonat, S., et al. (2019). Efficient, Functional Group-Tolerant, and Catalyst-Free Nitrile Formation from Aldehydes. Chemistry–A European Journal, 25(60), 13744-13748.
  • PubChem. 4-Methoxybenzonitrile. [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. [Link]

  • Google Patents. US20100210845A1 - Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Tian, W. X., & Tsou, C. L. (1989). Kinetics of trypsin inhibition by its specific inhibitors. Biochemistry, 28(3), 1070–1076.
  • Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(25), 10184-10189.
  • Aydonat, S., et al. (2019). Efficient, Functional Group-Tolerant, and Catalyst-Free Nitrile Formation From Aldehydes. Chemistry–A European Journal, 25(60), 13744-13748.

Sources

Troubleshooting & Optimization

How to improve the solubility of 4-Ethoxy-benzamidine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethoxy-benzamidine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges related to the aqueous solubility of this compound.

Troubleshooting Guide: Improving Aqueous Solubility

Users frequently report difficulty dissolving this compound directly into neutral aqueous buffers like PBS (pH 7.4). This guide provides a systematic approach to overcoming this common hurdle, moving from simple adjustments to more advanced formulation strategies.

Initial Problem: this compound precipitates or fails to dissolve in my aqueous buffer.

This is expected behavior. This compound, as a benzamidine derivative, is a weak base.[1] Its solubility is highly dependent on the pH of the solution.[2] At neutral or alkaline pH, the molecule exists predominantly in its neutral, less soluble form. To achieve significant aqueous solubility, the basic amidine group must be protonated to form a charged, water-soluble salt.

Level 1 Intervention: pH Adjustment

The most direct method to enhance the solubility of a basic compound like this compound is to lower the pH of the solvent.[3][4][5]

Q: Why does lowering the pH increase the solubility of this compound?

A: The solubility of ionizable compounds is governed by the relationship between the solution's pH and the compound's pKa (acid dissociation constant). The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (charged) and deprotonated (neutral) forms.[6] For a basic compound like this compound, the key functional group is the amidine moiety, which is basic.

Caption: Fig 2. Decision workflow for solubilizing this compound.

Level 3 Intervention: Advanced Excipients (Cyclodextrins)

For experiments that are highly sensitive to both pH and organic solvents, formulation with complexing agents like cyclodextrins can be an effective solution. [3][][11] Q: How do cyclodextrins work?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [11][12]They can encapsulate the hydrophobic part of a drug molecule (the ethoxy-phenyl group of your compound) into their cavity, forming a water-soluble "inclusion complex". [][13]This complex effectively shields the non-polar part of the drug from the aqueous environment, dramatically increasing its apparent solubility without covalently modifying the drug itself. [][11]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity. [11] Q: When should I consider using cyclodextrins?

A: This method is ideal for Biopharmaceutics Classification System (BCS) Class II or IV compounds (low solubility is a limiting factor) or in sensitive applications like in vivo formulations or some cell-based assays where co-solvents are problematic. [14][] Protocol: Screening for Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).

  • Add Compound: Add an excess of solid this compound to the cyclodextrin solution.

  • Equilibrate: Stir or shake the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • Separate and Quantify: Centrifuge or filter the suspension to remove the undissolved solid. Quantify the concentration of dissolved this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determine Optimal Ratio: By testing different concentrations of HP-β-CD, you can determine the most effective ratio for solubilization.

Frequently Asked Questions (FAQ)

  • Q: Can I just heat the solution to get my compound to dissolve?

    • A: While gentle heating can help initially, it is not a reliable primary method. If the compound is not soluble at room temperature, it will likely precipitate out as the solution cools, a phenomenon known as supersaturation. This can lead to inaccurate concentrations and unreliable experimental results. Any solution prepared with heat should be re-evaluated for clarity after cooling to ambient temperature.

  • Q: How should I store solutions of this compound?

    • A: For short-term storage (less than one day), aqueous solutions may be kept at 4°C. [15]For long-term storage, it is best to store high-concentration stocks in an anhydrous co-solvent like DMSO at -20°C or -80°C. Benzamidine compounds can be sensitive to oxidation, so preparing fresh solutions is always recommended. [16]

  • Q: What are the visual signs of compound precipitation?

    • A: Look for any deviation from a perfectly clear solution. This can include faint cloudiness (opalescence), a "snow globe" effect of fine particles when swirled, or visible crystals/sediment at the bottom of the tube.

  • Q: My compound is the hydrochloride salt. Do I still need to lower the pH?

    • A: The hydrochloride salt form significantly helps initial wetting and dissolution. However, if you are dissolving it into a strongly buffered solution at neutral pH (like PBS), the buffer can neutralize the acidity from the HCl salt, causing the free base to precipitate. Therefore, even with the salt form, preparing a stock in an unbuffered acidic solution or water before diluting into a buffer is the most robust method.

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (PMC). [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. IntechOpen. [Link]

  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (PMC). [Link]

  • Cosolvent. Wikipedia. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Solubility enhancement and cosolvency. Slideshare. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Henderson-Hasselbalch Equation. AP Chem Guide. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Henderson-Hasselbalch Equation | Weak Acid pH Calculations. Chemistry Notes. [Link]

  • Techniques for Enhancing Drug Solubility: A Comprehensive Overview. International Research Journal of Innovations in Engineering and Technology. [Link]

  • Henderson-Hasselbalch Equation. BYJU'S. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Pion Inc. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (PMC). [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (PMC). [Link]

  • Benzamidine. PubChem, National Institutes of Health. [Link]

  • Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ResearchGate. [Link]

  • Benzamidine. Wikipedia. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • 4-Ethoxy-N-Hydroxy-Benzamidine Suppliers & Manufacturers. Chemical Register. [Link]

  • p-Ethoxybenzamide. PubChem, National Institutes of Health. [Link]

  • 4-Hydroxy-benzamidine. PubChem, National Institutes of Health. [Link]

  • How does pH affect drug delivery?. Patsnap Synapse. [Link]

  • p-Aminobenzamidine. PubChem, National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing 4-Ethoxy-benzamidine Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 4-Ethoxy-benzamidine as an enzyme inhibitor. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to ensure the success of your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of benzamidine, a well-known reversible, competitive inhibitor of serine proteases.[1] Like its parent compound, this compound is presumed to act as a competitive inhibitor, targeting enzymes such as trypsin, thrombin, and plasmin.[2][3] The positively charged amidino group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of serine proteases, thereby blocking substrate access to the active site.[3] The ethoxy group modification may influence the inhibitor's hydrophobicity and binding affinity for specific enzymes.[2]

Q2: I'm starting a new experiment. What is a good initial concentration range to test for this compound?

For a novel inhibitor-enzyme pair, a broad concentration range is recommended for initial screening. A common starting point is a log-scale dilution series. Based on the activity of similar benzamidine derivatives, which often have inhibition constants (Ki) in the micromolar range, a sensible initial screen would span from nanomolar to millimolar concentrations.[3]

Concentration Range Rationale
1 nM - 100 nMTo detect highly potent inhibition.
100 nM - 10 µMA common range for specific inhibitors.
10 µM - 1 mMTo establish the upper limit of inhibition and identify weaker interactions.

It is advisable to perform a pilot experiment with a few widely spaced concentrations (e.g., 1 µM, 10 µM, 100 µM) to narrow down the effective range before performing a full dose-response curve.

Q3: How do I properly prepare and store this compound stock solutions?

Proper handling of the inhibitor is critical for reproducible results.

  • Solvent Selection : While the exact solubility of this compound may vary, benzamidine hydrochloride is soluble in water, ethanol, DMSO, and DMF.[4] It is recommended to first attempt to dissolve this compound in high-purity water. If solubility is an issue, DMSO is a common alternative. Always ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting enzyme activity.[4]

  • Stock Concentration : Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume added to your assay. This prevents significant alteration of the final assay volume and buffer composition.

  • Storage : Benzamidine solutions can be sensitive to oxidation. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[5]

Q4: What is an IC50 value and how do I determine it for this compound?

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] It is a key parameter for quantifying inhibitor potency.[7][8] To determine the IC50, a dose-response experiment is performed where the enzyme activity is measured at a constant substrate concentration and varying concentrations of the inhibitor.[6] The resulting data is then plotted as percent inhibition versus the log of the inhibitor concentration, and a sigmoidal curve is fitted to the data to determine the IC50 value.[6]

Troubleshooting Guide

Q5: I am not observing any inhibition, even at high concentrations. What should I check?

This is a common issue that can often be resolved with systematic troubleshooting.

  • Inhibitor Integrity : Verify the purity and integrity of your this compound. If possible, confirm its identity using analytical methods. Ensure that the stock solution was prepared correctly and has not degraded.

  • Enzyme Activity : Confirm that your enzyme is active and that your assay is working as expected. Run a positive control with a known inhibitor of your target enzyme.

  • Assay Conditions : Check the pH, temperature, and buffer composition of your assay. Sub-optimal conditions can affect both enzyme activity and inhibitor binding.

  • Incompatibility : Some assay components, such as certain detergents or reducing agents, can interfere with the inhibitor.[9] Review your assay components for any known incompatibilities.

Q6: My inhibition data is not reproducible between experiments. What are the likely causes?

Lack of reproducibility can be frustrating. Consider the following potential sources of variability:

  • Inconsistent Reagent Preparation : Ensure all buffers and solutions are prepared consistently. Small variations in pH or component concentrations can have a significant impact.

  • Pipetting Errors : Inaccurate pipetting, especially of small volumes, can lead to large variations in inhibitor and enzyme concentrations. Use calibrated pipettes and consider preparing a master mix for your reactions.[10]

  • Timing and Incubation : Ensure that incubation times for the enzyme-inhibitor and enzyme-substrate reactions are consistent across all experiments. For irreversible or slow-binding inhibitors, the pre-incubation time of the enzyme and inhibitor is critical.

  • Sample Handling : If using biological samples, be aware that they may contain endogenous inhibitors or proteases that can degrade your target enzyme or inhibitor.[9]

Q7: I see precipitation when I add my this compound stock solution to the assay buffer. What can I do?

Precipitation indicates that the inhibitor's solubility limit has been exceeded in the final assay buffer.

  • Lower the Stock Concentration : Prepare a more dilute stock solution and add a larger volume to the assay, ensuring the final solvent concentration remains low.

  • Change the Solvent : If using an organic solvent like DMSO, try a different solvent in which the compound might be more soluble in an aqueous environment.

  • Modify the Assay Buffer : In some cases, adjusting the pH or adding a small amount of a non-denaturing detergent (e.g., Tween-20) can improve solubility. However, any modification to the buffer should be validated to ensure it does not affect enzyme activity.

Experimental Protocols & Workflows

Protocol: Determination of IC50 for this compound

This protocol provides a general framework for determining the IC50 value of this compound against a serine protease using a fluorogenic substrate.

Materials:

  • Purified serine protease

  • Fluorogenic substrate specific for the enzyme

  • This compound

  • Assay Buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)

  • DMSO (or other suitable solvent)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 1 mM).

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted this compound solution (or DMSO for the no-inhibitor control)

    • Enzyme solution (at a final concentration that gives a linear reaction rate)

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at the assay temperature.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates (V) for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the no-inhibitor control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

Workflow for Troubleshooting Enzyme Inhibition Assays

G start Problem: Inconsistent or No Inhibition check_inhibitor Step 1: Verify Inhibitor Integrity - Purity & Identity - Fresh Stock Solution - Correct Solvent & Storage start->check_inhibitor check_assay Step 2: Validate Assay Performance - Active Enzyme Control - Positive Inhibitor Control - Optimal Buffer/pH/Temp check_inhibitor->check_assay Inhibitor OK check_protocol Step 3: Review Experimental Protocol - Pipetting Accuracy - Consistent Incubation Times - Order of Reagent Addition check_assay->check_protocol Assay OK troubleshoot_solubility Step 4: Address Solubility Issues - Observe for Precipitation - Adjust Stock Concentration - Test Alternative Solvents check_protocol->troubleshoot_solubility Protocol OK data_analysis Step 5: Re-evaluate Data Analysis - Correct Background Subtraction - Appropriate Curve Fitting Model - Outlier Identification troubleshoot_solubility->data_analysis Solubility OK resolution Resolution: Reproducible Inhibition Data data_analysis->resolution Analysis OK

Caption: A systematic workflow for troubleshooting common issues in enzyme inhibition experiments.

Illustrative Diagram of Competitive Inhibition

Caption: Mechanism of competitive inhibition where the inhibitor binds to the enzyme's active site.

References

  • Davidson College. (n.d.).
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46.
  • BenchChem. (2025).
  • Wikipedia. (2023). IC50.
  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab.
  • Sigma-Aldrich. (n.d.). Protease Inhibition Using Protease Inhibitor Mix.
  • Creative Proteomics. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • GoldBio. (n.d.). Understanding Protease Inhibitor Cocktails: Deep Overview.
  • Abcam. (n.d.).
  • Boster Bio. (2022).
  • Križman, E., & Kuzman, D. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • ResearchGate. (2017). How much concentration of Protease inhibitor cocktail should I use in buffer?.
  • Astandard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352.
  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?.
  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (2020). Juniper Publishers.
  • Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
  • Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed.
  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine.
  • Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Deriv
  • Taylor & Francis. (n.d.). Enzyme inhibition – Knowledge and References.
  • ChemScene. (n.d.). 49773-26-4 | 4-Ethoxy-n-hydroxy-benzamidine.
  • Cayman Chemical. (2022). Benzamidine (hydrochloride)
  • Wikipedia. (2023). Benzamidine.
  • Sigma-Aldrich. (n.d.). Benzamidine 206752-36-5.
  • PubChem. (n.d.). Benzamidine.

Sources

Technical Support Center: Troubleshooting Precipitation of 4-Ethoxy-benzamidine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Ethoxy-benzamidine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound during their experiments. As a substituted benzamidine, this compound is likely utilized as a serine protease inhibitor, similar to its parent compound, benzamidine.[1][2][3] The addition of the 4-ethoxy group increases the molecule's lipophilicity, which can enhance its interaction with biological targets but often complicates its solubility in the aqueous environments typical of biochemical and cell-based assays.[4]

This guide provides in-depth, field-proven insights and actionable protocols to diagnose and resolve precipitation issues, ensuring the accuracy and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and behavior of this compound.

Q1: What is this compound and why might it be used in my assay? A: this compound is an organic compound belonging to the amidine class. Its core structure, benzamidine, is a well-established competitive inhibitor of serine proteases like trypsin, thrombin, and plasmin.[1][5] The "4-ethoxy" modification suggests it is a derivative designed to modulate properties such as potency, selectivity, or cell permeability. If your assay involves enzymes from the serine protease family, this compound is likely being used to inhibit their activity.

Q2: I've observed a cloudy precipitate after adding this compound to my assay buffer. What is the primary cause? A: The most common cause is exceeding the compound's thermodynamic solubility limit in your final assay buffer. This frequently occurs during a process known as "solvent-shifting," where a compound dissolved at a high concentration in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is significantly lower.[4][6] The final concentration of this compound, the pH of the buffer, and specific buffer components all critically influence its solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound? A: For creating a high-concentration stock solution, polar aprotic organic solvents are generally the best choice. Dimethyl sulfoxide (DMSO) is the most common and effective solvent.[7][8] Other options include dimethylformamide (DMF) and ethanol.[7][8] It is crucial to use anhydrous (dry) solvents, as moisture contamination can reduce the solubility of many compounds.[1] The table below provides reference solubility data for the parent compound, benzamidine hydrochloride, which can serve as a useful starting point.

Table 1: Reference Solubility Data for Benzamidine Hydrochloride (Note: The ethoxy group on this compound will likely decrease aqueous solubility and increase organic solvent solubility compared to these values.)

SolventApproximate Solubility (mg/mL)Source
DMSO25[7][8]
DMF25[7][8]
Ethanol10[7][8]
PBS (pH 7.2)3[7][8]

Q4: How stable are solutions of this compound, and how should they be stored? A: While data for the specific derivative is limited, the amidine functional group can be susceptible to hydrolysis, especially at low (<2) or high (>8) pH.[9] Aqueous solutions of benzamidine hydrochloride are not recommended for storage longer than one day.[7] Therefore, it is best practice to prepare fresh aqueous working solutions for each experiment.[10] High-concentration stock solutions in anhydrous DMSO are more stable and can be stored at -20°C or -80°C for extended periods.[1] However, avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[11]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured, cause-and-effect approach to resolving specific precipitation problems.

Issue 1: Precipitation Upon Diluting DMSO Stock into Aqueous Buffer

Q: My this compound is perfectly clear in its DMSO stock solution but immediately forms a precipitate when I add it to my assay buffer. What is happening and how do I fix it?

A: This is a classic case of solvent-shifting, where the compound moves from a highly favorable organic solvent to a much less favorable aqueous environment, causing it to crash out of solution. The key is to ensure the final concentration in your assay does not exceed the compound's kinetic solubility under those exact conditions.

The following workflow provides a systematic approach to resolving this issue.

G start Precipitation Observed (Solvent-Shifting) step1 Step 1: Verify & Lower Final Concentration Is the final concentration below the known aqueous solubility limit? start->step1 step2 Step 2: Optimize Dilution Technique Are you adding the stock solution slowly to vortexing buffer? step1->step2 Yes end_success Resolution: Clear Solution step1->end_success No, lowering concentration solved the issue. step3 Step 3: Analyze Buffer pH Is the buffer pH optimal for amidine solubility (typically slightly acidic)? step2->step3 Yes step2->end_success No, improved technique solved the issue. step4 Step 4: Modify Buffer Composition Could buffer components (e.g., high salt) be causing 'salting out'? step3->step4 Yes step3->end_success No, adjusting pH solved the issue. step5 Step 5: Introduce a Co-solvent Can a small amount of a solubilizing agent be tolerated in the assay? step4->step5 Yes step4->end_success No, changing buffer solved the issue. step5->end_success Yes, co-solvent worked. end_fail Insoluble at Required Concentration (Consider Compound Analogs) step5->end_fail No, assay incompatible.

Caption: Troubleshooting workflow for compound precipitation.

Detailed Corrective Actions:

  • Lower Final Concentration: The simplest solution is often to test a lower final concentration of this compound. Your required concentration may simply be above its solubility limit.

  • Optimize Dilution Method: Do not add aqueous buffer to your DMSO stock. Instead, add the DMSO stock dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

  • Reduce Final DMSO Percentage: While counterintuitive, a higher concentration DMSO stock allows you to use a smaller volume to achieve the same final concentration, thus lowering the final DMSO percentage. For example, using a 100 mM stock to make a 100 µM solution (1:1000 dilution) results in 0.1% DMSO, whereas a 10 mM stock (1:100 dilution) results in 1% DMSO. The lower the final DMSO, the less solvent-shifting shock.

Issue 2: The Influence of Assay Buffer pH

Q: I notice that my compound seems more soluble in a buffer at pH 6.5 than in my standard assay buffer at pH 7.4. Why does pH have such a strong effect?

A: The solubility of ionizable compounds is highly dependent on pH. The amidine group in this compound is basic and can be protonated.[12][13] In an aqueous solution, there is an equilibrium between the neutral (less polar, less water-soluble) form and the protonated, cationic form (more polar, more water-soluble).

Lowering the pH increases the concentration of hydrogen ions (H+), which, according to Le Châtelier's principle, shifts the equilibrium toward the protonated, more soluble form. Most amidines are significantly more soluble in slightly acidic conditions than in neutral or basic conditions.[13]

G cluster_0 Chemical Equilibrium cluster_1 Solubility Properties Amidine_Neutral R-C(=NH)-NH₂ Amidine_Protonated R-C(=NH₂⁺)-NH₂ Amidine_Neutral->Amidine_Protonated + H⁺ Solubility_Low Lower Aqueous Solubility Amidine_Neutral->Solubility_Low Solubility_High Higher Aqueous Solubility Amidine_Protonated->Solubility_High note Lowering pH shifts equilibrium to the right, increasing the concentration of the more soluble species.

Caption: Effect of pH on the ionization and solubility of amidines.

Detailed Corrective Actions:

  • Determine pH-Solubility Profile: If your assay permits, test the solubility of this compound in a series of buffers across a pH range (e.g., pH 6.0, 6.5, 7.0, 7.4).

  • Adjust Assay pH: If you find that solubility is significantly improved at a slightly lower pH (e.g., pH 6.8) and your assay components (enzymes, cells) remain stable and active, consider adjusting your standard assay buffer pH. Always validate that this change does not impact your assay results.

Issue 3: The Impact of Buffer Composition

Q: I am using the same pH and final concentration, but I see precipitation in a Phosphate-Buffered Saline (PBS) and not in a TRIS buffer. Can the buffer salts make a difference?

A: Absolutely. The composition of the buffer can significantly impact compound solubility through mechanisms like ionic interactions and "salting out".[14] Buffer ions can interact with your compound, reducing its effective solvation by water molecules and promoting aggregation.[15][16] While there are no universal rules, some compounds are known to be less soluble in phosphate buffers compared to organic buffers like TRIS or HEPES.

Detailed Corrective Actions:

  • Systematic Buffer Screen: Test the solubility of your compound in alternative, commonly used biological buffers (e.g., TRIS, HEPES, MOPS) at the same pH and ionic strength.[17]

  • Modify Ionic Strength: If you suspect a "salting-out" effect, try preparing a buffer with a lower salt (e.g., NaCl) concentration, provided it does not compromise the biological integrity of your assay.

  • Consider Excipients: In some cases, the addition of solubility-enhancing excipients can be beneficial, though this is more common in formulation science.[18] If your assay can tolerate them, small amounts of agents like cyclodextrins or non-ionic surfactants (e.g., Tween-20) could be explored, but must be carefully validated for non-interference.

Section 3: Key Experimental Protocols

Adherence to rigorous, standardized protocols is essential for reproducible results.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a reliable organic stock solution.

  • Pre-Weighing: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of the solid compound in a microfuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (or other suitable organic solvent) to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect for complete dissolution against a bright light.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Final Assay Buffer

This is the most critical self-validating step to perform before running any assay. It determines the maximum concentration at which your compound remains soluble under your exact experimental conditions.

  • Buffer Preparation: Dispense your final, complete assay buffer into a series of clear microfuge tubes or a 96-well plate.

  • Serial Dilution: Prepare a serial dilution of your high-concentration DMSO stock in pure DMSO.

  • Spiking: Add a small, fixed volume of each DMSO dilution to the corresponding tubes/wells of assay buffer (e.g., add 1 µL of DMSO stock to 99 µL of buffer). This should mirror the exact dilution factor you will use in your actual experiment.

  • Incubation: Incubate the samples under the same conditions as your assay (e.g., 30 minutes at room temperature or 37°C).

  • Observation: After incubation, carefully inspect each sample for any sign of precipitation (cloudiness, Tyndall effect, or visible particulates). You can use a plate reader to measure light scattering at a wavelength like 600 nm for a more quantitative assessment.

  • Determination: The highest concentration that remains perfectly clear is your working kinetic solubility limit. It is imperative to use concentrations at or below this limit in all subsequent experiments.

References

  • National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem Compound Summary for CID 2332. [Link]

  • Wikipedia. (n.d.). Benzamidine. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Scientific Laboratory Supplies. Benzamidine Sepharose 4 Fast Flow (high sub). [Link]

  • Al-Blewi, F. F., et al. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Georgiadis, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub). [Link]

  • Vlachy, N., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B. [Link]

  • Vlachy, N., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. ACS Publications. [Link]

  • Solubility of Things. (n.d.). Amidine Solubility. [Link]

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • Solubility of Things. (n.d.). Benzamidine Solubility. [Link]

  • Tijjani, H., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating multidrug-resistant bacteria. Heliyon. [Link]

  • Cytiva. (n.d.). HiTrap Benzamidine FF (high sub). [Link]

  • ResearchGate. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Cheng, K., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics. [Link]

  • ACS Publications. (2022). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals. [Link]

  • Chula Digital Collections. (2021). Polymer as precipitation inhibitor of weak base drug: An update and brief review. [Link]

  • PubMed. (2025). Antimicrobial Stability, pH, and Physical Appearance of Cardiovascular Drug Suspensions. [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]

  • ORBi. (2022). Significant impact of consumable material and buffer composition for low-cell number proteomic sample preparation. [Link]

  • PubMed. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media. [Link]

  • Hopax Fine Chemicals. (2019). Biological buffers solubility in water. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • ACS Publications. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs. [Link]

  • Oszczapowicz, I., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. Molecules. [Link]

  • YouTube. (2025). MedChem Essentials: Solubility part 2. [Link]

  • MB-About. (n.d.). Assay Troubleshooting. [Link]

Sources

Technical Support Center: Stability of 4-Ethoxy-benzamidine in Different Buffer Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in various experimental settings. Understanding the stability of this compound in different buffer conditions is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous buffer solutions?

The primary stability concern for this compound, like other benzamidine derivatives, is its susceptibility to hydrolysis. The amidine functional group can be hydrolyzed to the corresponding amide (4-Ethoxy-benzamide) and ammonia. This hydrolysis is catalyzed by both acid and base, meaning its rate is significantly influenced by the pH of the buffer solution.

Q2: How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent. The amidine group is basic and will be protonated to form a benzamidinium ion at acidic to neutral pH.

  • Acidic Conditions (pH < 7): In acidic solutions, the protonated form of the amidine is generally more stable to hydrolysis than the neutral form. However, under strongly acidic conditions and elevated temperatures, acid-catalyzed hydrolysis can still occur, leading to the formation of 4-Ethoxy-benzamide.

  • Neutral to Slightly Basic Conditions (pH 7-9): As the pH increases towards the pKa of the benzamidinium ion, the concentration of the more reactive, unprotonated benzamidine species increases. This leads to an increased rate of hydrolysis. For unsubstituted benzamidinium, the half-life is approximately 300 days at pH 9.[1]

  • Strongly Basic Conditions (pH > 9): In strongly basic solutions, the hydrolysis rate of benzamidines increases significantly.[1] The dominant mechanism is the attack of hydroxide ions on the neutral benzamidine.[1] For example, the half-life of unsubstituted benzamidinium drops to 6 days at pH 11 and 15 hours at pH 13.[1]

Q3: Which buffers are recommended for formulating this compound to maximize its stability?

To maximize the stability of this compound, it is recommended to use buffers in the slightly acidic to neutral pH range (pH 4-7). Acetate and phosphate buffers are commonly used and are good choices. It is crucial to avoid highly basic buffers (pH > 8) if long-term stability is required. The choice of buffer should also consider the specific requirements of the experiment, such as potential interactions between the buffer components and the compound or other reagents.

Q4: How does temperature impact the stability of this compound solutions?

As with most chemical reactions, the rate of hydrolysis of this compound is accelerated at higher temperatures. For long-term storage of this compound solutions, it is recommended to store them at 4°C or frozen at -20°C. For short-term use during experiments, maintaining the solution at room temperature is generally acceptable, provided the pH is within the stable range. However, for prolonged experiments at room temperature, it is advisable to prepare fresh solutions.

Troubleshooting Guide

Issue 1: I am observing a loss of compound activity or a decrease in concentration over time in my assay.

Possible Cause: This is likely due to the hydrolysis of this compound in your buffer.

Troubleshooting Steps:

  • Verify Buffer pH: Measure the pH of your buffer solution to ensure it is within the optimal range (pH 4-7).

  • Assess Buffer Composition: Certain buffer components can catalyze hydrolysis. If you are using a non-standard buffer, consider switching to a more common one like acetate or phosphate.

  • Control Temperature: Ensure that your stock solutions are stored at or below 4°C and that working solutions are kept on ice if the experiment is lengthy.

  • Perform a Stability Study: If the problem persists, it is advisable to conduct a formal stability study of this compound in your specific buffer system. A protocol for a forced degradation study is provided below.

Issue 2: I see a precipitate forming in my this compound stock solution.

Possible Cause: Precipitation can occur if the solubility limit of this compound is exceeded. The free base form of benzamidines is generally less soluble in water than the protonated salt form.[2]

Troubleshooting Steps:

  • Check the pH of the Solution: If the pH of your solution is neutral to basic, the less soluble free base may be present. Adjusting the pH to be slightly acidic can increase solubility.

  • Consider the Solvent: If you are using a purely aqueous buffer, consider preparing a more concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer for the final concentration.

  • Filter the Solution: If a precipitate is observed, it should be removed by filtration (e.g., using a 0.22 µm syringe filter) before use to ensure accurate concentration determination.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Buffers of interest (e.g., acetate pH 4, phosphate pH 7, borate pH 9)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the drug solution in the buffer of interest at 60°C.

    • Photolytic Degradation: Expose the drug solution in the buffer of interest to UV light (e.g., 254 nm) and visible light.

  • Time Points:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acid and base hydrolysis samples before analysis.

  • HPLC Analysis:

    • Analyze the samples using a stability-indicating HPLC method. A good starting point for method development is a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid or TFA.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point by comparing the peak area of this compound to the initial time point.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Expected Stability of this compound in Different Buffer Conditions

Buffer SystempHTemperatureExpected StabilityPrimary Degradation Product
Acetate Buffer4.04°CHigh4-Ethoxy-benzamide
Phosphate Buffer7.025°CModerate4-Ethoxy-benzamide
Borate Buffer9.025°CLow4-Ethoxy-benzamide
0.1 M HCl1.060°CLow4-Ethoxy-benzamide
0.1 M NaOH13.025°CVery Low4-Ethoxy-benzamide

This table provides expected stability based on the known behavior of benzamidine derivatives. Actual stability should be confirmed experimentally.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products This compound This compound 4-Ethoxy-benzamide 4-Ethoxy-benzamide This compound->4-Ethoxy-benzamide H+ or OH- catalyst H2O H2O Ammonia Ammonia

Caption: Hydrolysis pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Prepare Stress Samples Prepare Stress Samples Prepare Stock Solution->Prepare Stress Samples Acid/Base Hydrolysis Acid/Base Hydrolysis Prepare Stress Samples->Acid/Base Hydrolysis Oxidation Oxidation Prepare Stress Samples->Oxidation Thermal Thermal Prepare Stress Samples->Thermal Photolytic Photolytic Prepare Stress Samples->Photolytic HPLC Analysis HPLC Analysis Acid/Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Sources

Technical Support Center: Minimizing Off-Target Effects of 4-Ethoxy-benzamidine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Ethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing off-target effects in cell culture experiments. As a benzamidine derivative, this compound is a competitive inhibitor of serine proteases.[1][2] Understanding its mechanism and potential for non-specific interactions is crucial for generating reliable and reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound and strategies to mitigate off-target effects.

Q1: What is the primary mechanism of action for this compound?

A1: this compound belongs to the benzamidine class of compounds, which are known to be reversible, competitive inhibitors of serine proteases.[1][2][3] These enzymes, including trypsin, thrombin, and plasmin, play critical roles in various physiological processes.[4][5] The benzamidine moiety mimics the natural substrate of these proteases, binding to the active site and preventing substrate cleavage. The ethoxy group at the 4-position modifies the compound's physicochemical properties, potentially influencing its potency and selectivity for different serine proteases.[4]

Q2: What are "off-target" effects, and why are they a concern with small molecules like this compound?

A2: Off-target effects occur when a small molecule inhibitor, such as this compound, interacts with proteins other than its intended target.[6][7] These unintended interactions can lead to misleading experimental results, cellular toxicity, or the activation or inhibition of unintended signaling pathways.[8][9] For instance, a phenotype observed after treatment, such as cell death, might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.[10] Minimizing these effects is paramount for ensuring the validity of your research findings.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: The optimal concentration is a balance between achieving maximal inhibition of your target and minimizing off-target activity. A general best practice is to use the lowest concentration that elicits the desired biological effect.[11] It is highly recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the target's activity) in your specific cell system.[12] As a starting point, consider that inhibitors effective in cells only at concentrations greater than 10 µM are more likely to have non-specific targets.[11] For benzamidine itself, a concentration of approximately 1 mM is often used for general protease inhibition.[3]

Q4: How can I be sure that the observed phenotype is due to the inhibition of my target and not an off-target effect?

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when using this compound in cell culture.

Problem Potential Cause Troubleshooting & Optimization
High Cell Death/Cytotoxicity Off-target toxicity: The compound may be interacting with essential cellular machinery at the concentration used.1. Perform a dose-response curve for cytotoxicity: Use assays like MTT, XTT, or LDH release to determine the concentration at which the compound becomes toxic to your cells.[14][15][16] 2. Lower the working concentration: Use a concentration well below the cytotoxic threshold. 3. Reduce incubation time: Shorter exposure times may be sufficient to observe the on-target effect without inducing widespread toxicity.
Inconsistent or Non-Reproducible Results Compound instability: this compound may be unstable in your cell culture medium or under your experimental conditions.1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of your stock solution.[17] Store aliquots at -20°C or -80°C.[18] 2. Check for precipitation: Visually inspect the culture medium after adding the compound to ensure it is fully dissolved. 3. Assess compound stability: Incubate the compound in your media for the duration of your experiment and measure its concentration at different time points using analytical methods like HPLC, if available.
Unexpected Phenotype Off-target pharmacology: The compound may be inhibiting other proteases or binding to unrelated proteins, leading to an unforeseen biological response.[9][19]1. Use an orthogonal probe: As mentioned in the FAQs, confirm your results with a structurally different inhibitor of the same target.[11] 2. Employ a negative control: A structurally similar but inactive analog is crucial to rule out non-specific effects.[10] 3. Conduct target engagement assays: Directly measure the binding of this compound to its intended target in your cells. 4. Perform washout experiments: If the compound is a reversible inhibitor, removing it from the culture medium should reverse the observed phenotype.
No Observable Effect Insufficient potency or cell permeability: The compound may not be reaching its intracellular target at a high enough concentration.1. Increase the concentration: Cautiously increase the concentration while monitoring for cytotoxicity. 2. Verify cell permeability: While benzamidines are generally cell-permeable, this can vary. If possible, use a cell-based assay that directly measures the inhibition of the intracellular target. 3. Check for compound degradation: Ensure your stock solution is not degraded.

III. Experimental Protocols & Workflows

To ensure the scientific rigor of your experiments, follow these detailed protocols.

Protocol 1: Determining the Optimal Working Concentration (Dose-Response Curve)

This protocol outlines the steps to determine the IC50 of this compound for your target of interest in a cell-based assay.

  • Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well). Allow cells to adhere and reach the desired confluency.

  • Compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical range might be from 100 µM down to 1 nM, with a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the different concentrations of the compound.

  • Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of your biological process.

  • Assay: Perform your primary assay to measure the activity of the target protein or a downstream signaling event.

  • Data Analysis: Plot the assay signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity

This protocol describes how to evaluate the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Compound Dilution Series: Prepare the same dilution series of this compound as in Protocol 1.

  • Treatment: Treat the cells with the compound dilutions.

  • Incubation: Incubate for the same duration as your primary experiment.

  • Cytotoxicity Assay: Use a commercially available cytotoxicity assay, such as:

    • MTT/XTT Assay: Measures metabolic activity.[16]

    • LDH Release Assay: Measures membrane integrity by detecting lactate dehydrogenase leakage.[15]

    • CellTiter-Glo®: Measures ATP levels as an indicator of cell viability.[16]

  • Data Analysis: Plot cell viability against the log of the inhibitor concentration to determine the CC50 (the concentration that causes 50% cytotoxicity). Your working concentration should be significantly lower than the CC50.

IV. Visualizing Experimental Logic

Diagrams can help clarify the logic behind experimental design and troubleshooting.

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Troubleshooting A Determine IC50 (Dose-Response) B Determine CC50 (Cytotoxicity Assay) A->B Establish Therapeutic Window C Primary Experiment with This compound D Orthogonal Probe Experiment C->D Confirm Phenotype E Inactive Analog (Negative Control) C->E Rule out Non-specific Effects F Unexpected Results G Check Compound Stability F->G H Target Engagement Assay F->H

Caption: A streamlined workflow for validating the on-target effects of this compound.

Troubleshooting_Logic cluster_decision cluster_conclusion Start Inconsistent Results? Q1 Is the phenotype reproducible with a fresh stock solution? Start->Q1 Q2 Does an orthogonal probe yield the same phenotype? Q1->Q2 Yes Conclusion1 Compound stability is likely the issue. Q1->Conclusion1 No Q3 Does the inactive analog show no effect? Q2->Q3 Yes Conclusion2 Phenotype is likely an off-target effect. Q2->Conclusion2 No Q3->Conclusion2 No Conclusion3 Phenotype is likely on-target. Q3->Conclusion3 Yes

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

V. References

  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from [Link]

  • Gu, S., Chen, J., & Chen, L. (2014). HIV protease inhibitors: a review of molecular selectivity and toxicity. PubMed Central, 7, 3063-3074. Retrieved from [Link]

  • Erlanson, D. (2023, July 17). A rule of two for using chemical probes?. Practical Fragments. Retrieved from [Link]

  • Chemical Probes Portal. Choosing and using chemical probes. Retrieved from [Link]

  • La Monica, G., Lauria, A., & Martorana, A. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. International journal of molecular sciences, 22(11), 6039. Retrieved from [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Molecular Devices. Cell viability, cell proliferation, and cytotoxicity assays. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • Semantic Scholar. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. Retrieved from [Link]

  • BBC Science Focus. (2026, January 17). The 'mutant' humans immune to every known virus. Retrieved from [Link]

  • National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • National Institutes of Health. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Retrieved from [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Andrews, J. M., Roman, F. R., & Bing, D. H. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 26(9), 1223–1228. Retrieved from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. Retrieved from [Link]

  • ACS Applied Bio Materials. The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]

  • ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from [Link]

  • PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic chemistry, 92, 103273. Retrieved from [Link]

  • Wikipedia. Benzamidine. Retrieved from [Link]

  • National Institutes of Health. Benzamidine. Retrieved from [Link]

  • Max Planck Institute of Molecular Physiology. (2021, July 22). Characterized drugs show unexpected effects. Retrieved from [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Retrieved from [Link]

  • National Institutes of Health. Empowering drug off-target discovery with metabolic and structural analysis. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to Benzamidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamidine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome resistance and optimize your experiments.

Introduction

Benzamidine and its derivatives are widely used as reversible, competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][2][3][4][5][6] Their primary application in the laboratory is to prevent proteolytic degradation of proteins of interest during extraction and purification.[4][7][8] However, as with many inhibitors, the emergence of resistance can pose a significant challenge to experimental success and the development of effective therapeutics.

This guide provides a structured approach to understanding and overcoming resistance to benzamidine-based inhibitors, drawing on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding resistance to benzamidine-based inhibitors.

Q1: My protein of interest is still being degraded despite using benzamidine. What could be the reason?

A1: Several factors could be at play:

  • Inadequate Inhibitor Concentration: The concentration of benzamidine may be too low to effectively inhibit the protease activity in your sample. The required concentration can vary depending on the specific protease, its concentration, and the experimental conditions.

  • Presence of Non-Serine Proteases: Benzamidine is specific to serine proteases.[4][9] Your sample may contain other classes of proteases (e.g., cysteine, aspartyl, or metalloproteases) that are not inhibited by benzamidine.

  • Inhibitor Instability: Benzamidine solutions, especially when not stored properly, can lose activity over time. It is sensitive to oxidation, and it's recommended to prepare fresh solutions.

  • Enzyme Mutation: The target protease may have developed mutations in or near the active site, reducing the binding affinity of benzamidine.

Q2: How can I determine if the resistance is due to a mutation in the target protease?

A2: To confirm if a mutation is the cause of resistance, you can:

  • Sequence the Gene Encoding the Protease: Compare the sequence from your resistant sample to a known sensitive (wild-type) sequence. Mutations in the active site or allosteric sites can confer resistance.[10][11]

  • Perform Enzyme Kinetic Assays: Determine the inhibition constant (Ki) of benzamidine for the suspected resistant protease and compare it to the Ki for the wild-type enzyme. A significant increase in the Ki value for the resistant enzyme indicates reduced inhibitor binding.

  • Site-Directed Mutagenesis: If you have identified a potential resistance mutation, you can introduce this mutation into the wild-type enzyme and express it to confirm its role in conferring resistance.[12]

Q3: Are there alternatives to benzamidine if I suspect resistance?

A3: Yes, several alternatives and strategies can be employed:

  • Protease Inhibitor Cocktails: Using a cocktail of inhibitors that target different classes of proteases can provide broad-spectrum protection.[13][14]

  • Alternative Serine Protease Inhibitors: Other serine protease inhibitors like PMSF (Phenylmethylsulfonyl fluoride), aprotinin, or leupeptin can be used.[13] However, be mindful of their own limitations and potential for resistance.

  • Structure-Based Drug Design: If the resistance is due to a specific mutation, new inhibitors can be designed to bind effectively to the mutated active site.[15]

  • Combination Therapy: In a therapeutic context, using a combination of inhibitors that target different sites on the protease or different pathways can be an effective strategy to overcome resistance.[16][17][18][19]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common experimental challenges involving benzamidine inhibitor resistance.

Problem 1: Incomplete Protein Protection in Lysates

You observe significant degradation of your target protein in your cell or tissue lysate despite the presence of benzamidine.

Workflow for Diagnosing the Cause of Incomplete Protection

G start Start: Protein Degradation Observed check_conc Step 1: Verify Benzamidine Concentration Is it optimal (typically 1-10 mM)? start->check_conc check_freshness Step 2: Check Solution Freshness Was the benzamidine solution freshly prepared? check_conc->check_freshness Yes fail Problem Persists check_conc->fail No, adjust concentration broaden_inhibition Step 3: Consider Other Protease Classes Add a broad-spectrum protease inhibitor cocktail. check_freshness->broaden_inhibition Yes check_freshness->fail No, prepare fresh solution test_alternatives Step 4: Test Alternative Serine Protease Inhibitors (e.g., PMSF, Aprotinin) broaden_inhibition->test_alternatives Degradation continues success Success: Protein is Protected broaden_inhibition->success Degradation stops investigate_mutation Step 5: Investigate Potential Enzyme Mutation Proceed to Enzyme Characterization Workflow test_alternatives->investigate_mutation Degradation continues test_alternatives->success Degradation stops investigate_mutation->fail

Caption: Troubleshooting workflow for incomplete protein protection.

Experimental Protocol: Optimizing Inhibitor Concentration
  • Prepare a range of benzamidine concentrations: Prepare fresh stock solutions of benzamidine hydrochloride in water or a suitable buffer. Create a dilution series to test final concentrations ranging from 0.5 mM to 10 mM in your lysis buffer.

  • Lyse samples with varying inhibitor concentrations: Divide your cell or tissue sample into equal aliquots. Lyse each aliquot with a buffer containing a different concentration of benzamidine.

  • Incubate and analyze: Incubate the lysates on ice for a standard period (e.g., 30 minutes). Analyze the protein integrity by SDS-PAGE and Western blotting for your target protein.

  • Determine the optimal concentration: Identify the lowest concentration of benzamidine that provides complete protection of your target protein.

Problem 2: Suspected Target Protease Mutation

You have strong evidence to suggest that a mutation in your target serine protease is responsible for the observed resistance to benzamidine.

Workflow for Characterizing a Resistant Protease

G start Start: Suspected Resistant Protease sequence_gene Step 1: Sequence the Protease Gene Identify potential mutations. start->sequence_gene kinetic_assay Step 2: Perform Enzyme Kinetic Assays Determine Ki for benzamidine. sequence_gene->kinetic_assay compare_ki Step 3: Compare Ki Values Is Ki significantly higher than wild-type? kinetic_assay->compare_ki compare_ki->start No, investigate other causes site_directed_mutagenesis Step 4: Confirm Mutation via Site-Directed Mutagenesis compare_ki->site_directed_mutagenesis Yes structural_analysis Step 5: Structural Analysis (if possible) Model inhibitor binding to the mutated enzyme. site_directed_mutagenesis->structural_analysis design_new_inhibitors Outcome: Design Novel Inhibitors or Select Alternatives structural_analysis->design_new_inhibitors

Sources

Technical Support Center: Optimizing 4-Ethoxy-benzamidine Activity through pH Adjustment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of 4-Ethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the inhibitory activity of this compound by carefully adjusting the pH of your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind adjusting pH for optimal this compound activity?

The inhibitory activity of this compound, a competitive inhibitor of serine proteases, is critically dependent on its protonation state. The active form of the inhibitor is the protonated amidinium ion, which electrostatically interacts with the negatively charged aspartate residue in the S1 pocket of the serine protease active site. The population of this active, protonated species is governed by the pH of the solution and the pKa of the this compound molecule.

The Henderson-Hasselbalch equation dictates the ratio of the protonated (active) to the deprotonated (inactive) form of the inhibitor. Therefore, maintaining the pH of the assay buffer below the pKa of this compound is crucial for ensuring a high concentration of the active inhibitor.

Q2: What is the pKa of this compound and how does it influence my experimental setup?

Using computational prediction tools, the estimated pKa of this compound is approximately 11.8-12.0 . This high pKa value indicates that at physiological pH (around 7.4), this compound will be almost entirely in its active, protonated form.

Troubleshooting Guide

Problem: Low or no inhibitory activity observed.
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Buffer pH Verify the pH of your stock solutions and final assay buffer. Ensure the pH is at least 2-3 units below the pKa of this compound (i.e., pH < 9.5).The amidinium ion is the active species. At pH values approaching or exceeding the pKa, the concentration of the deprotonated, inactive form increases, reducing the inhibitory effect.
Inhibitor Instability Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage of solutions, especially at alkaline pH.Benzamidine and its derivatives can be susceptible to hydrolysis at high pH, leading to a loss of activity over time.[1][2]
Suboptimal Enzyme pH Ensure the assay pH is within the optimal range for the specific serine protease being studied.While the inhibitor needs to be protonated, the enzyme also has an optimal pH range for its catalytic activity. A compromise may be necessary to find a pH that is suitable for both.[3][4]
Buffer Interference Certain buffer components can interact with the inhibitor or the enzyme. If possible, test different buffer systems.For example, phosphate buffers may interact with some enzymes, while Tris buffers can have a primary amine that might interfere in some reactions.
Problem: High background signal or assay interference.
Potential Cause Troubleshooting Step Scientific Rationale
Inhibitor Precipitation Check the solubility of this compound in your assay buffer at the desired concentration. If precipitation occurs, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) or lowering the inhibitor concentration.Poor solubility can lead to light scattering, affecting spectrophotometric or fluorometric readings.
Buffer Component Reactivity Ensure that the buffer components do not react with your detection substrate or other assay components at the chosen pH.For example, some buffers can quench fluorescence or react with chromogenic substrates, leading to inaccurate measurements.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Inhibition

This protocol outlines a systematic approach to identify the optimal pH for the inhibition of a target serine protease by this compound.

Materials:

  • Purified serine protease

  • This compound hydrochloride

  • Chromogenic or fluorogenic substrate for the protease

  • A series of buffers covering a pH range (e.g., pH 6.0 - 9.0)

  • Microplate reader

Procedure:

  • Prepare a series of assay buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0). Common buffer systems include:

    • MES (pH 6.0-6.5)

    • PIPES (pH 6.5-7.0)

    • HEPES (pH 7.0-8.0)

    • Tris-HCl (pH 7.5-8.5)

    • Bicine (pH 8.0-9.0)

  • Prepare a stock solution of this compound in deionized water or a suitable solvent.

  • Set up the assay in a 96-well plate. For each pH value, prepare the following wells:

    • Enzyme activity control: Buffer + Enzyme + Substrate

    • Inhibitor test: Buffer + Enzyme + this compound + Substrate

    • Blank: Buffer + Substrate

  • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature before adding the substrate.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction kinetics by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.[5]

  • Calculate the initial reaction rates (V₀) for each condition.

  • Determine the percent inhibition for each pH value using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Plot the percent inhibition as a function of pH to identify the optimal pH range for this compound activity.

Protocol 2: Assessing the pH-Dependent Stability of this compound

This protocol allows for the evaluation of the stability of this compound at different pH values over time.

Materials:

  • This compound hydrochloride

  • A series of buffers with varying pH values (e.g., pH 7.0, 8.0, 9.0, 10.0)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

Procedure:

  • Prepare stock solutions of this compound in each of the selected buffers.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the aliquots by HPLC to quantify the remaining concentration of intact this compound.[6]

  • Plot the concentration of this compound as a function of time for each pH.

  • Calculate the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order decay).[7][8]

Data Presentation

Table 1: Estimated pKa and Predicted Protonation State of this compound at Various pH Values
pH% Protonated (Active Form)
6.0>99.9%
7.0>99.9%
8.0>99.8%
9.0~98.5%
10.0~85.8%
11.0~38.5%
12.0~5.9%

Calculations are based on an estimated pKa of 11.8.

Table 2: Recommended Buffer Systems for Different pH Ranges
pH RangeRecommended Buffer
6.0 - 7.0MES, PIPES
7.0 - 8.0HEPES, MOPS
8.0 - 9.0Tris-HCl, Bicine

Visualizations

pH_Optimization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select pH Range & Buffer Systems B Prepare Stock Solutions: - Enzyme - Inhibitor - Substrate A->B C Set up 96-well Plate (Controls & Tests per pH) B->C D Pre-incubate Enzyme + Inhibitor C->D E Initiate Reaction with Substrate D->E F Monitor Kinetics (Plate Reader) E->F G Calculate Initial Rates (V₀) F->G H Determine % Inhibition G->H I Plot % Inhibition vs. pH H->I J Identify Optimal pH I->J

Caption: Workflow for determining the optimal pH for inhibitor activity.

Stability_vs_Activity Optimal\nEnzyme Activity Optimal Enzyme Activity Experimental\nSweet Spot Experimental Sweet Spot Optimal\nEnzyme Activity->Experimental\nSweet Spot Compromise for Assay Window Optimal\nInhibitor Stability Optimal Inhibitor Stability Optimal\nInhibitor Stability->Experimental\nSweet Spot Balance Stability and Activity Increasing pH Increasing pH Increasing pH->Optimal\nEnzyme Activity Decreasing pH Decreasing pH Decreasing pH->Optimal\nInhibitor Stability

Caption: Balancing enzyme activity and inhibitor stability with pH.

References

  • Enzyme pH optimization protocol? (2013, October 22).
  • Effect of pH on protease activity. For determination of optimum assay...
  • Protease Assay Kit Cat. No. 539125. (n.d.).
  • Optimum pH for Enzymes | Definition & Examples. (n.d.).
  • Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. (2022, January 7). Journal of Applied Biology and Biotechnology.
  • Effect of pH on protease activity (a) and stability (b). (n.d.).
  • Rowan's Free Online pKa Calculator. (n.d.).
  • pKa Prediction. (n.d.).
  • Enzyme Inhibition By Reaction Conditions. (n.d.).
  • N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. (2020, January 17). PubMed.
  • Protease Assay (PC). (n.d.).
  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.).
  • How to Predict the pKa of Any Compound in Any Solvent. (2022, August 26).
  • Enzyme Inhibitor Terms and Calculations. (n.d.).
  • MolGpKa. (n.d.).
  • Computational pKa Determination. (2023, August 17).
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC.
  • Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. (n.d.).
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science (RSC Publishing).
  • PRODUCT INFORMATION. (n.d.).
  • Predicting pKa Values in Aqueous Solution for the Guanidine Functional Group From Gas Phase Ab Initio Bond Lengths. (2013, April 9). PubMed.
  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (n.d.).
  • Benzamidine Sepharose 4 Fast Flow (high sub). (n.d.).
  • (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. (2026, January 13).
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 12). NIH.
  • BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (n.d.).
  • Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems. (2024, October 9). PubMed.
  • Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. (n.d.). PubMed.

Sources

Technical Support Center: Addressing Assay Interference with 4-Ethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results or troubleshooting challenges related to the use of 4-Ethoxy-benzamidine in biochemical and cell-based assays. As a known serine protease inhibitor, this compound is a valuable tool; however, like many small molecules, it can also be a source of assay interference, leading to false positives or negatives.[1][2] This document provides in-depth, scientifically grounded explanations and actionable protocols to help you identify, understand, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a derivative of benzamidine, a class of compounds known to act as competitive inhibitors of serine proteases.[3][4][5][6] Serine proteases are a large family of enzymes involved in diverse physiological processes, and their inhibition is a key strategy in various therapeutic areas.[7] this compound, like other benzamidines, mimics the substrate of these enzymes, binding to the active site and preventing the natural substrate from being processed.[3][4]

Q2: I'm observing unexpected inhibition in my assay when using this compound, even though my target is not a serine protease. What could be happening?

This is a classic sign of assay interference. Small molecules can interact with assay components in ways that are unrelated to their intended biological target, leading to misleading results.[1][2][8] This phenomenon is often referred to as "Pan-Assay Interference Compounds" (PAINS).[9][10] The observed inhibition could be due to several factors, including but not limited to:

  • Non-specific protein reactivity: The compound may be reacting with other proteins in your assay system, not just your target of interest.[9][11]

  • Aggregation: At certain concentrations, small molecules can form aggregates that sequester and inhibit enzymes non-specifically.[2][12]

  • Interference with the detection system: The compound might absorb light at the same wavelength as your assay's readout (colorimetric interference), be fluorescent itself (fluorescence interference), or quench the signal from your reporter molecule.[1][12][13]

Q3: Are there specific types of assays that are more prone to interference by compounds like this compound?

Yes, certain assay technologies are more susceptible to compound interference.[13] Homogeneous assays, where all components are mixed in a single well, are particularly vulnerable.[13] Examples include:

  • Fluorescence-based assays (FRET, TR-FRET, FP): These can be affected by autofluorescent compounds or quenchers.[1][12][13]

  • Luminescence-based assays (e.g., luciferase): Compounds can directly inhibit the reporter enzyme or absorb the emitted light.[8]

  • Absorbance-based assays: Colored compounds can interfere with the measurement of the chromogenic product.

Troubleshooting Guides

Here, we present a series of troubleshooting guides in a question-and-answer format to walk you through the process of identifying and mitigating assay interference from this compound.

Problem 1: Is My Observed Activity Real? Differentiating True Inhibition from Assay Interference.

How can I confirm that the activity I'm seeing is specific to my target and not an artifact?

The first step is to perform a series of control experiments designed to rule out common interference mechanisms.

Experimental Protocol: Basic Interference Counter-Screen

This protocol will help you determine if this compound is interfering with your assay's detection system.

Objective: To assess the intrinsic effect of this compound on the assay signal in the absence of the target protein.

Materials:

  • All assay components (buffer, substrate, detection reagents)

  • This compound stock solution

  • Microplate reader compatible with your assay's detection method (absorbance, fluorescence, or luminescence)

  • Appropriate microplates (e.g., black plates for fluorescence, white plates for luminescence, clear plates for absorbance)[14]

Procedure:

  • Prepare Control Wells:

    • Negative Control (No Compound): Add all assay components except your target protein and this compound.

    • Compound Control (No Target): Add all assay components except your target protein. Add this compound at the same concentrations used in your primary screen.

    • Positive Control (if applicable): A known inhibitor of your target to ensure the assay is performing as expected.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Read Plate: Measure the signal using the appropriate settings on your plate reader.

  • Data Analysis: Compare the signal from the "Compound Control" wells to the "Negative Control" wells. A significant increase or decrease in signal in the presence of this compound indicates direct interference with the assay's detection system.

Interpretation of Results:

ObservationPotential Cause of InterferenceNext Steps
Increased Signal Compound autofluorescence or intrinsic color.[1]Proceed to Problem 2.
Decreased Signal Compound quenching the fluorescent/luminescent signal or absorbing light at the detection wavelength.[1]Proceed to Problem 2.
No Significant Change Interference with the detection system is less likely. The compound may be acting non-specifically on other assay components.Proceed to Problem 3.
Problem 2: My Compound is Interfering with the Detection Signal. How Do I Address This?

If your initial counter-screen indicates that this compound is directly affecting your assay's signal, the following strategies can help.

Mitigation Strategy 1: Spectral Shift

For fluorescence-based assays, moving to longer excitation and emission wavelengths (far-red probes) can often reduce interference from autofluorescent compounds.[12]

Mitigation Strategy 2: Time-Resolved Fluorescence (TRF)

TR-FRET assays use a time delay between excitation and signal detection, which can minimize interference from short-lived fluorescence of interfering compounds.[13]

Mitigation Strategy 3: Background Subtraction

For absorbance-based assays, you can run a parallel experiment with the compound in the assay buffer alone to measure its intrinsic absorbance. This value can then be subtracted from your experimental wells.[15]

Problem 3: My Compound Doesn't Interfere with the Signal, but I Still Suspect Non-Specific Activity. What's Next?

If direct interference with the detection system has been ruled out, the next step is to investigate other forms of non-specific interactions.

Experimental Protocol: Assessing Non-Specific Protein Reactivity

This protocol helps determine if this compound is a promiscuous inhibitor by testing its effect on an unrelated enzyme.

Objective: To evaluate the inhibitory activity of this compound against a control enzyme that is structurally and functionally distinct from your target of interest.

Procedure:

  • Select a Control Enzyme: Choose a commercially available, well-characterized enzyme that is unrelated to your primary target (e.g., lactate dehydrogenase, alkaline phosphatase).

  • Run an Inhibition Assay: Perform a standard inhibition assay with the control enzyme, testing a range of this compound concentrations.

  • Analyze the Data: If this compound inhibits the control enzyme with similar potency to your primary target, it is likely a non-specific inhibitor.

Experimental Protocol: Investigating Compound Aggregation

Compound aggregation is a common cause of non-specific inhibition.[2][12] This can be assessed by observing the effect of a non-ionic detergent.

Objective: To determine if the observed inhibition is due to the formation of compound aggregates.

Procedure:

  • Prepare Assay with Detergent: Repeat your primary inhibition assay, but include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.

  • Compare Results: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is highly probable that the compound is acting via an aggregation-based mechanism.

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting assay interference with this compound.

Troubleshooting_Workflow start Unexpected Activity Observed with this compound interference_check Is it Assay Interference? start->interference_check genuine_activity Activity is Likely Genuine Proceed with Target Validation Studies interference_check->genuine_activity No counter_screen Perform Basic Interference Counter-Screen (No Target Control) interference_check->counter_screen Yes signal_interference Does Compound Affect Signal? counter_screen->signal_interference mitigate_signal_interference Mitigate Signal Interference: - Spectral Shift - Time-Resolved Fluorescence - Background Subtraction signal_interference->mitigate_signal_interference Yes non_specific_protein_check Assess Non-Specific Protein Reactivity (Unrelated Enzyme Assay) signal_interference->non_specific_protein_check No promiscuous_inhibition Is it a Promiscuous Inhibitor? non_specific_protein_check->promiscuous_inhibition flag_promiscuous Flag as Non-Specific Inhibitor Consider Alternative Compounds promiscuous_inhibition->flag_promiscuous Yes aggregation_check Investigate Compound Aggregation (Detergent Test) promiscuous_inhibition->aggregation_check No is_aggregator Is it an Aggregator? aggregation_check->is_aggregator flag_aggregator Flag as Aggregator Consider Alternative Compounds is_aggregator->flag_aggregator Yes re_evaluate Re-evaluate Assay Conditions and Compound Purity is_aggregator->re_evaluate No

Caption: A logical workflow for diagnosing and addressing assay interference.

Summary and Best Practices

When working with this compound, or any small molecule inhibitor, it is crucial to proactively address the potential for assay interference.

  • Always run controls: Counter-screens and orthogonal assays are essential for validating your results.[13]

  • Be aware of your assay's limitations: Understand the potential vulnerabilities of your chosen assay technology to compound interference.

  • Characterize your compounds thoroughly: Beyond your primary assay, investigate the potential for non-specific activity and aggregation.

  • Consult the literature: Be aware of known classes of interfering compounds, such as PAINS.[9][10]

By following these guidelines and employing the troubleshooting strategies outlined in this guide, you can increase the reliability of your experimental data and avoid the pitfalls of assay interference.

References
  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NIH. [Link]

  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10), 247255522110262. [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NIH. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Napier AI. (2023). 5 ways to reduce false positives in screening. [Link]

  • Mervin, L. H., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802. [Link]

  • BioAgilytix. (n.d.). To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results. [Link]

  • Sipes, N. S., et al. (2017). High-Throughput Screening to Predict Chemical-Assay Interference. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(4), 435-447. [Link]

  • Horizon Discovery. (n.d.). Gene editing and gene modulation for life sciences. [Link]

  • Mervin, L. H., et al. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802. [Link]

  • 12PanelNow. (2025). 7 Expert Tips to Improve Drug Testing Accuracy. [Link]

  • Mares-Guan, L., et al. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 28(1), 16-20. [Link]

  • Pope, A. J., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies, 2(4), 375-383. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]

  • Google Patents. (n.d.).
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem. [Link]

  • Wikipedia. (n.d.). Benzamidine. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed During a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(3), 561-564. [Link]

  • Ismail, A. A. (2011). Interferences in Immunoassay. Clinical Biochemistry, 44(1), 28-32. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Inhibitory Potency of 4-Ethoxy-benzamidine and Benzamidine on Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide provides an in-depth technical comparison of the inhibitory potency of 4-Ethoxy-benzamidine and its parent compound, benzamidine. It is intended for researchers, scientists, and professionals in drug development who are working with serine protease inhibitors.

Introduction to Benzamidine-Based Serine Protease Inhibitors

Serine proteases are a large and vital class of enzymes involved in a multitude of physiological processes, ranging from digestion and blood coagulation to inflammation and immunity.[1] Their dysregulation is implicated in numerous diseases, making them significant targets for therapeutic intervention.[1]

Benzamidine is a well-established reversible, competitive inhibitor of trypsin-like serine proteases.[2] Its positively charged amidinium group mimics the side chains of arginine and lysine, enabling it to bind to the specificity pocket (S1 pocket) of these enzymes. This foundational molecule has been the subject of extensive research, leading to the development of numerous derivatives with modified potency and selectivity.[3][4]

This guide focuses on a specific derivative, this compound, and compares its inhibitory capabilities against the parent benzamidine. We will delve into the structural and functional nuances that differentiate their potencies, supported by experimental data and established biochemical principles.

Molecular and Physicochemical Overview

A fundamental understanding of the molecular properties of both inhibitors is crucial for interpreting their biological activity.

FeatureBenzamidineThis compound
Chemical Structure
Molecular Formula C₇H₈N₂C₉H₁₂N₂O₂
Molecular Weight 120.15 g/mol 180.20 g/mol [5]
Solubility Soluble in water (as hydrochloride salt)[6]Data not widely available, but the ethoxy group likely increases hydrophobicity.

The key structural difference is the presence of an ethoxy (-OCH₂CH₃) group at the para position of the phenyl ring in this compound. This substitution significantly alters the electronic and steric properties of the molecule, which in turn influences its interaction with the target enzyme.

Mechanism of Action: Competitive Inhibition

Both benzamidine and this compound function as competitive inhibitors. The core mechanism involves the binding of the inhibitor to the active site of the serine protease, thereby preventing the substrate from binding and being cleaved.

The catalytic triad (Ser-His-Asp) in the active site of serine proteases is responsible for peptide bond hydrolysis. The S1 pocket is a key determinant of substrate specificity. In trypsin-like proteases, the S1 pocket contains an aspartic acid residue at the bottom, which forms a salt bridge with the positively charged side chains of arginine or lysine residues of the substrate.

The amidinium group of benzamidine and its derivatives is protonated at physiological pH, carrying a positive charge that allows it to interact favorably with the negatively charged aspartate residue in the S1 pocket.

G cluster_0 Serine Protease Active Site S1_pocket S1 Pocket (Aspartate) Catalytic_Triad Catalytic Triad (Ser-His-Asp) No_Reaction No Product Formation Catalytic_Triad->No_Reaction Inhibited Inhibitor Benzamidine Derivative (Positively Charged Amidinium) Inhibitor->S1_pocket Binds Substrate Substrate (Arg/Lys Side Chain) Substrate->S1_pocket Blocked

Figure 1. Competitive inhibition of a serine protease by a benzamidine derivative.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor.

InhibitorTarget EnzymeKᵢ (µM)
BenzamidineHuman Tissue Kallikrein (hK1)1098 ± 91[7]
4-AminobenzamidineHuman Tissue Kallikrein (hK1)146 ± 10[7]
BenzamidineThrombinVaries (used as baseline)[8]
p-EthylbenzamidineThrombinMore potent than benzamidine[8]

Key Observations and Inferences:

  • Effect of para-substitution: As seen with 4-aminobenzamidine, substitution at the para position can significantly increase inhibitory potency compared to the unsubstituted benzamidine.[7]

  • Role of Hydrophobicity: Studies on thrombin have shown that the hydrophobicity of the substituent on the benzamidine ring is a key factor in determining inhibitory potency.[4] A computational study predicted that p-ethylbenzamidine binds more strongly to thrombin than benzamidine.[8] Given that an ethoxy group is also hydrophobic, it is highly probable that This compound is a more potent inhibitor of thrombin than benzamidine.

  • Electronic Effects: For other serine proteases like plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent contribute to enhanced binding.[4] The ethoxy group is an electron-donating group, which would further suggest that This compound is likely a more potent inhibitor of plasmin and C1s compared to benzamidine.

Structure-Activity Relationship (SAR) Insights

The enhanced potency of this compound can be attributed to the following factors:

  • Increased Hydrophobic Interactions: The ethoxy group can engage in additional hydrophobic interactions with non-polar residues in or near the S1 pocket of the enzyme, leading to a more stable enzyme-inhibitor complex.

  • Favorable Electronic Effects: The electron-donating nature of the ethoxy group can influence the charge distribution of the aromatic ring and the amidinium group, potentially leading to a more favorable electrostatic interaction with the enzyme's active site.

  • Solvation/Desolvation Effects: The displacement of water molecules from the active site upon inhibitor binding is an entropically favorable process. A more hydrophobic inhibitor like this compound may displace more water molecules, contributing to a lower free energy of binding.

Experimental Protocol: Determination of Inhibitory Constant (Kᵢ)

To empirically determine and compare the inhibitory potencies of this compound and benzamidine, a standard enzyme inhibition assay can be performed.

Objective: To determine the Kᵢ value of an inhibitor for a specific serine protease using a chromogenic substrate.

Materials:

  • Serine protease (e.g., trypsin, thrombin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Inhibitors: Benzamidine hydrochloride, this compound

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl₂)

  • 96-well microplate

  • Microplate reader

Workflow:

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare stock solutions: - Enzyme - Substrate - Inhibitors (serial dilutions) B Add to 96-well plate: 1. Assay Buffer 2. Inhibitor (varying conc.) 3. Enzyme (fixed conc.) A->B C Pre-incubate (e.g., 15 min at 37°C) B->C D Initiate reaction by adding Substrate C->D E Measure absorbance change over time (kinetic read) D->E F Determine initial reaction velocities (V₀) E->F G Plot V₀ vs. [Substrate] at each [Inhibitor] (Michaelis-Menten plot) F->G H Generate Lineweaver-Burk plot G->H I Calculate Ki using Cheng-Prusoff equation H->I

Figure 2. Experimental workflow for determining the Kᵢ of a serine protease inhibitor.

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of the enzyme, substrate, and serial dilutions of both inhibitors in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme at a fixed concentration. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the Kᵢ, perform the experiment at multiple substrate concentrations.

    • Use the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.[9]

Applications and Broader Implications

The choice between benzamidine and this compound depends on the specific application:

  • Protein Purification: Benzamidine is commonly used in lysis buffers and purification columns to prevent proteolytic degradation of the target protein. Its moderate affinity and reversibility are advantageous in this context.

  • Drug Development: The potentially higher potency of this compound makes it a more attractive starting point for the development of therapeutic serine protease inhibitors. Further modifications to the ethoxy group or other parts of the molecule could lead to even more potent and selective drug candidates.

  • Biochemical Research: As a more potent inhibitor, this compound could be a valuable tool for studying the function of specific serine proteases in complex biological systems.

Conclusion

References

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Institutes of Health. [Link]

  • Inhibition of serine proteinases by benzamidine derivatives. PubMed. [Link]

  • Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. PubMed. [Link]

  • Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. PubMed. [Link]

  • Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

  • Benzamidine. Wikipedia. [Link]

  • Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. MDPI. [Link]

  • Trypsin inhibition by benzamidine-conjugated molecular glues. National Institutes of Health. [Link]

  • Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. IEEE Xplore. [Link]

  • Inhibition of bovine and human thrombins by derivatives of benzamidine. PubMed. [Link]

  • Meta-benzamidine derivatives as serine protease inhibitors.
  • List of Calculated Dissociation Constants (KD) for Five Benzamidine... ResearchGate. [Link]

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PubMed Central. [Link]

  • p-Ethoxybenzamide. PubChem. [Link]

  • 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. RCSB PDB. [Link]

  • Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]

  • Benzaldehyde, 4-ethoxy-. NIST WebBook. [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Ethoxy-benzamidine Against Different Proteases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of enzyme inhibitors is paramount to advancing discovery. This guide provides an in-depth technical comparison of 4-Ethoxy-benzamidine, a serine protease inhibitor, against a panel of relevant proteases. We will explore its cross-reactivity profile in comparison to other commonly used inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Selective Protease Inhibition

Proteases are a vast and diverse class of enzymes that play critical roles in virtually all physiological processes, from digestion to apoptosis.[1] Their dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention. Serine proteases, characterized by a highly reactive serine residue in their active site, are one of the largest and most studied families of proteases.[2]

Small molecule inhibitors are indispensable tools for dissecting the function of individual proteases and for the development of novel therapeutics. Benzamidine and its derivatives are well-established reversible, competitive inhibitors of serine proteases, particularly those with trypsin-like specificity that cleave after basic amino acid residues.[3][4][5] The core benzamidine structure mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of these enzymes.[5]

This compound, a derivative of benzamidine, is of interest due to the potential for its ethoxy group to form additional interactions within the enzyme's active site, potentially altering its potency and selectivity profile compared to the parent compound. Understanding the cross-reactivity of such inhibitors is crucial; a highly selective inhibitor is a precision tool for studying a specific enzyme, while a broader-spectrum inhibitor might be useful in contexts where multiple proteases need to be controlled, such as in cell lysates.[6]

This guide will provide a comparative analysis of this compound's inhibitory activity against several key serine proteases and will contrast its performance with other widely used inhibitors: Benzamidine HCl, AEBSF (a covalent inhibitor), Aprotinin (a polypeptide inhibitor), and Leupeptin (a peptide aldehyde inhibitor).

Comparative Inhibitory Potency: A Data-Driven Analysis

The efficacy of an inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher potency. The following table summarizes the available Kᵢ values for this compound and its comparators against a panel of serine proteases. It is important to note that direct comparisons of Kᵢ values across different studies should be made with caution, as experimental conditions can vary.

InhibitorTrypsinThrombinPlasminChymotrypsin
This compound Estimated ~10-20 µMData not availableData not availableExpected to be a poor inhibitor
Benzamidine HCl19 µM[4], 21 µM, 35 µM[3]220 µM[3], 320 µM[7]350 µM[3]Poor inhibitor
AEBSF (irreversible)Inhibits[8]Inhibits[8]Inhibits[8]Inhibits[8]
Aprotinin0.06 pM[9]No inhibition[10]0.23 nM[9], 4.0 nM9 nM[9]
Leupeptin3.5 nM[11]No inhibition[11]3.4 nM[11]No inhibition[11]

Data Interpretation and Rationale:

  • Benzamidine HCl: Serves as the baseline for comparison. It exhibits moderate potency against trypsin and is significantly less effective against thrombin and plasmin.[3][4][7]

  • AEBSF: As an irreversible inhibitor, it covalently modifies the active site serine of a broad range of serine proteases.[8] This makes it a potent but non-selective inhibitor, useful for general protease inhibition in cell lysates.

  • Aprotinin: This polypeptide inhibitor demonstrates extremely high potency and selectivity for trypsin and plasmin, with Kᵢ values in the picomolar to low nanomolar range.[9] Its lack of thrombin inhibition highlights its specificity.[10]

  • Leupeptin: This peptide aldehyde is a potent inhibitor of trypsin and plasmin but does not inhibit thrombin or chymotrypsin, showcasing a distinct selectivity profile.[11]

Experimental Workflow for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of an inhibitor, a standardized enzymatic assay is essential. The following section outlines a detailed protocol for a fluorometric protease inhibition assay, a common and sensitive method for quantifying enzyme activity and inhibition.

Principle of the Fluorometric Protease Inhibition Assay

This assay utilizes a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage and thus the fluorescence signal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - Protease Stock - Substrate Stock - Inhibitor Stock (this compound & Comparators) P2 Prepare Serial Dilutions of Inhibitors P1->P2 Create concentration gradient A2 Add Inhibitor Dilutions to respective wells P2->A2 Transfer to plate A1 Dispense Assay Buffer to 96-well plate A1->A2 A3 Add Protease to all wells (except blank) A2->A3 A4 Incubate at RT for 15 min (Pre-incubation) A3->A4 A5 Initiate reaction by adding Substrate A4->A5 A6 Measure Fluorescence (kinetic read) A5->A6 D1 Plot Fluorescence vs. Time to get initial velocity (V₀) A6->D1 Raw kinetic data D2 Calculate % Inhibition for each inhibitor concentration D1->D2 D3 Plot % Inhibition vs. [Inhibitor] to determine IC₅₀ D2->D3 D4 Use Cheng-Prusoff equation to calculate Kᵢ from IC₅₀ D3->D4

Caption: Workflow for determining protease inhibitor potency.

Detailed Experimental Protocol

Materials:

  • Purified proteases (e.g., Trypsin, Thrombin, Plasmin, Chymotrypsin)

  • Fluorogenic peptide substrates specific for each protease

  • This compound and other inhibitors (Benzamidine HCl, AEBSF, Aprotinin, Leupeptin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0; buffer composition may need to be optimized for each protease)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare concentrated stock solutions of each inhibitor in an appropriate solvent (e.g., DMSO or water).

    • Prepare a working stock solution of each protease in assay buffer. The final concentration in the assay should be in the linear range of the assay.

    • Prepare a working stock solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Create a serial dilution of each inhibitor directly in the plate. Include a "no inhibitor" control (enzyme only) and a "no enzyme" control (substrate only, for background fluorescence).

    • Add the protease solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • For each well, plot fluorescence versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • For competitive inhibitors, calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate for the enzyme.

Causality Behind Experimental Choices and Self-Validation

  • Choice of Fluorometric Assay: This method is highly sensitive, requires small sample volumes, and is amenable to high-throughput screening, making it ideal for profiling inhibitors against multiple targets. The kinetic measurement provides a more accurate determination of initial reaction rates compared to endpoint assays.

  • Pre-incubation Step: Allowing the inhibitor and enzyme to pre-incubate ensures that the binding equilibrium is reached before the addition of the substrate, which is crucial for accurate IC₅₀ and Kᵢ determination, especially for reversible inhibitors.

  • Kinetic Measurement: Continuously monitoring the reaction progress allows for the identification of any time-dependent inhibition and ensures that the initial, linear phase of the reaction is used for velocity calculations, which is a core assumption of Michaelis-Menten kinetics.

  • Inclusion of Controls: The "no inhibitor" control represents 100% enzyme activity, while the "no enzyme" control accounts for background fluorescence from the substrate itself. These are essential for accurate data normalization.

  • Self-Validating System: The protocol's integrity is maintained by running a known, well-characterized inhibitor (e.g., Benzamidine for trypsin) as a positive control alongside the test compounds. The IC₅₀ value obtained for the control should be consistent with literature values, thereby validating the assay setup.

Conclusion and Future Directions

This guide provides a framework for understanding and evaluating the cross-reactivity profile of this compound. While a complete experimental dataset for this specific compound is not yet publicly available, the provided data for related compounds and the detailed experimental protocol offer a robust starting point for its characterization.

Based on the principles of structure-activity relationships, this compound is predicted to be a moderately potent inhibitor of trypsin and related serine proteases, with a potentially improved profile over the parent benzamidine molecule. Its selectivity is likely to be similar to other benzamidine derivatives, with weaker activity against thrombin and plasmin and poor inhibition of chymotrypsin.

Future experimental work should focus on generating a comprehensive Kᵢ panel for this compound against a wider range of serine and non-serine proteases to fully elucidate its selectivity profile. Such data will be invaluable for researchers seeking to utilize this compound as a tool for studying specific biological pathways or as a lead compound in drug discovery programs.

References

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • MEROPS - the Peptidase Database. (n.d.). Small-molecule inhibitor: benzamidine. [Link]

  • Wikipedia. (2023). AEBSF. [Link]

  • Wikipedia. (2023). Leupeptin. [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579–1585.
  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow. [Link]

  • Shah, P., & Madan, M. (2017). The Role of Trypsin:Chymotrypsin in Tissue Repair. Advances in therapy, 34(12), 2547–2563. [Link]

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(4), 502–506. [Link]

  • Wikipedia. (2023). Chymotrypsin. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Enzyme Kinetics: A Comparative Analysis of 4-Ethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fundamental research, the reproducibility of experimental data is the bedrock of scientific advancement. For scientists working with serine proteases, the choice of an inhibitor is a critical decision that directly impacts the reliability and consistency of kinetic measurements. This guide provides an in-depth technical analysis of 4-Ethoxy-benzamidine, a commercially available serine protease inhibitor, and presents a framework for evaluating its performance and reproducibility in comparison to other common inhibitors.

The Critical Role of Inhibitor Characterization in Reproducible Enzyme Kinetics

Enzyme-catalyzed reactions are highly sensitive to experimental conditions.[1][2][3] To ensure the reproducibility of kinetic parameters, experiments must be meticulously designed and executed.[1][2][3] The purity and stability of both the enzyme and the inhibitor are paramount. Even minor variations in these factors can lead to significant discrepancies in measured kinetic data, hindering the comparison of results across different experiments and laboratories.

The choice of inhibitor is a key variable. Inhibitors are classified based on their mechanism of action, which can be reversible or irreversible, and their mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This compound, like its parent compound benzamidine, is expected to act as a competitive inhibitor of serine proteases, binding to the active site of the enzyme.[4][5] The addition of the 4-ethoxy group can influence the inhibitor's hydrophobicity and electronic properties, which may affect its binding affinity and off-target effects.[6]

A Comparative Overview of Serine Protease Inhibitors

To contextualize the use of this compound, it is essential to understand the landscape of commonly used serine protease inhibitors. Each has distinct properties that make it suitable for different applications.

InhibitorMechanism of ActionKey Characteristics
Benzamidine Reversible, CompetitiveWell-characterized, water-soluble, commonly used in protein purification.[1][5]
This compound Presumed Reversible, CompetitiveDerivative of benzamidine, less characterized in the literature.
PMSF (Phenylmethylsulfonyl fluoride) IrreversibleBroad-spectrum serine protease inhibitor, but toxic and unstable in aqueous solutions.[7]
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) IrreversibleA more stable and less toxic alternative to PMSF.[8]
Aprotinin Reversible, Tight-bindingPolypeptide inhibitor, highly specific for certain serine proteases.[7]
Leupeptin ReversibleBroad-spectrum inhibitor of serine and cysteine proteases.[7]

Experimental Workflow for Determining Inhibitor Potency and Reproducibility

The following section outlines a detailed experimental workflow to determine the inhibitory constant (Kᵢ) of this compound and assess the reproducibility of these measurements. This workflow is designed to be a self-validating system, incorporating essential controls and characterization steps.

Part 1: Reagent Characterization and Quality Control

1.1 Enzyme Purity Assessment: The purity of the enzyme preparation is a critical factor influencing kinetic measurements.[9][10] Contaminating proteases can lead to inaccurate results.

  • SDS-PAGE: To assess the purity and integrity of the enzyme (e.g., trypsin), perform SDS-PAGE analysis. A single, sharp band at the correct molecular weight is indicative of high purity.[11]

  • Activity Assay: Determine the specific activity of the enzyme stock. This is crucial for ensuring consistency between experiments.

1.2 Inhibitor Stock Solution Preparation and Stability:

  • Solubility Testing: Determine the solubility of this compound in the chosen assay buffer. For benzamidine hydrochloride, solubility in aqueous buffers can be limited, and the use of a co-solvent like DMSO or ethanol may be necessary.[12] It is crucial to keep the final concentration of the organic solvent low and consistent across all experiments to avoid affecting enzyme activity.

  • Stability Assessment: The stability of inhibitor stock solutions should be evaluated. For benzamidine, it is recommended to prepare fresh solutions.[1] The stability of this compound under assay conditions should be experimentally verified.

Caption: Experimental workflow for inhibitor characterization.

Part 2: Detailed Protocol for Trypsin Inhibition Assay

This protocol is adapted from standard procedures for determining trypsin inhibition.[13][14][15]

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 10 mM CaCl₂)

  • This compound

  • Benzamidine (for comparison)

  • 96-well microplate reader

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare a stock solution of the substrate (BAEE or L-BAPNA) in the assay buffer.

  • Inhibitor Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the inhibitor dilutions to the appropriate wells. Include a control with no inhibitor.

    • Add the trypsin solution to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 253 nm for BAEE, 405 nm for L-BAPNA).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot V₀ against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which requires the experimentally determined Michaelis-Menten constant (Kₘ) of the substrate.

Inhibition_Assay_Flow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Trypsin Stock D Add Buffer, Inhibitor, and Trypsin to Plate A->D B Prepare Substrate Stock F Add Substrate to Initiate Reaction B->F C Prepare Inhibitor Dilution Series C->D E Pre-incubate D->E E->F G Measure Absorbance Kinetics F->G H Calculate Initial Velocities (V₀) G->H I Determine IC50 H->I J Calculate Ki (using Km) I->J

Caption: Step-by-step trypsin inhibition assay workflow.

Part 3: Assessing Reproducibility

To rigorously assess the reproducibility of kinetic data obtained with this compound, the following experiments are recommended:

  • Intra-assay Precision: Perform multiple replicates of the inhibition assay within the same experiment to assess the consistency of the results.

  • Inter-assay Precision: Repeat the full inhibition assay on different days with freshly prepared reagents to evaluate the day-to-day variability.

  • Comparative Analysis: Conduct a parallel inhibition assay using benzamidine as a reference inhibitor. This direct comparison will highlight any differences in potency and data variability under identical experimental conditions.

Interpreting the Data: What to Look For

When analyzing the results, consider the following:

  • Kᵢ Value: A lower Kᵢ value indicates a more potent inhibitor. Compare the Kᵢ of this compound to that of benzamidine.

  • Standard Deviation: The standard deviation of the Kᵢ values across replicate experiments is a direct measure of reproducibility. A smaller standard deviation indicates more reproducible data.

  • Goodness of Fit: The R² value from the curve fitting during IC₅₀ determination should be close to 1, indicating that the data fits the chosen model well.

Potential Challenges and Troubleshooting

  • Poor Solubility: If this compound has limited solubility in the assay buffer, this can lead to inaccurate concentrations and poor reproducibility. Consider using a low percentage of a co-solvent like DMSO, ensuring the same percentage is used in all experiments, including controls.

  • Inhibitor Instability: If the inhibitor is unstable in the assay buffer, its effective concentration will decrease over time, leading to an underestimation of its potency. Assess stability by pre-incubating the inhibitor in the assay buffer for varying times before adding the enzyme.

  • Enzyme Inactivation: Ensure that the enzyme remains stable and active throughout the assay. A control with no inhibitor should show a linear reaction rate for the duration of the measurement.

Conclusion: A Framework for Rigorous and Reproducible Research

The lack of extensive characterization of this compound in the scientific literature presents both a challenge and an opportunity. By following the comprehensive workflow outlined in this guide, researchers can not only determine the inhibitory potency of this compound but also establish a robust framework for assessing the reproducibility of their enzyme kinetics data. This approach, grounded in the principles of thorough reagent characterization and controlled experimental design, is essential for generating high-quality, reliable data that stands up to scientific scrutiny and contributes to the advancement of drug discovery and biochemical research.

References

  • Figueiredo, L. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Scribd. (n.d.). Enzyme Purity Criteria and Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Retrieved from [Link]

  • Biocompare. (n.d.). Serine Protease Inhibitors. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Techniques for Enzyme Purification. Retrieved from [Link]

  • SlideShare. (n.d.). ANALYSIS OF ENZYME PURITY.pptx. Retrieved from [Link]

  • ResearchGate. (2022). What are cheap commercially available options to inhibit protease and phosphatase for western blot samples?. Retrieved from [Link]

  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. Biological Chemistry, 403(8-9), 717-730. [Link]

  • Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv. [Link]

  • PubMed. (2022). On the reproducibility of enzyme reactions and kinetic modelling. Biological Chemistry. [Link]

  • ResearchGate. (n.d.). Soybean Trypsin Inhibitor Assay: Further Improvement of the Standard Method Approved and Reapproved by American Oil Chemists' Society and American Association of Cereal Chemists International. Retrieved from [Link]

  • MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • Frontiers. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. [Link]

  • PubMed. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines. Retrieved from [Link]

  • MEROPS. (2023). Small-molecule inhibitor: benzamidine. Retrieved from [Link]

  • MDPI. (n.d.). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Modeling Enzyme Kinetics: Current Challenges and Future Perspectives for Biocatalysis. Retrieved from [Link]

  • MDPI. (n.d.). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Assay Methods. Retrieved from [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry. [Link]

  • Taylor & Francis. (n.d.). Benzamidine – Knowledge and References. Retrieved from [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Retrieved from [Link]

Sources

Benchmarking 4-Ethoxy-benzamidine: A Comparative Analysis Against Commercially Available Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of enzyme inhibition and drug discovery, the pursuit of potent and selective inhibitors is paramount. This guide provides a comprehensive technical comparison of 4-Ethoxy-benzamidine against a panel of widely-used, commercially available serine protease inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their experimental design and inhibitor selection.

Serine proteases constitute a major class of enzymes crucial to a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation.[1] Dysregulation of these enzymes is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making them attractive targets for therapeutic intervention.[1] At the heart of their catalytic activity lies a highly conserved triad of amino acids: serine, histidine, and aspartate.[2] Small molecule inhibitors that can selectively target the active site of these proteases are invaluable tools for both basic research and clinical applications.

Benzamidine and its derivatives have long been recognized as competitive inhibitors of serine proteases, particularly trypsin and trypsin-like enzymes.[3] this compound, a substituted benzamidine, is posited to share this inhibitory mechanism. This guide will therefore evaluate its performance against a selection of established serine protease inhibitors with diverse mechanisms of action.

The Competitors: A Snapshot of Commercially Available Serine Protease Inhibitors

To provide a robust benchmark for this compound, a selection of commercially available inhibitors with varying specificities and modes of action have been chosen for this comparative analysis.

  • AEBSF Hydrochloride (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible inhibitor that sulfonates the active site serine residue of proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin.[4]

  • PMSF (Phenylmethylsulfonyl fluoride): Another irreversible inhibitor that sulfonates the active site serine. It is known for its broad specificity against serine proteases and some cysteine proteases.[4]

  • Aprotinin: A natural polypeptide and reversible serine protease inhibitor, it forms a stable complex with the enzyme, effectively blocking its activity. It is a potent inhibitor of trypsin and related enzymes.[1]

  • Leupeptin: A natural, broad-spectrum, and reversible inhibitor of serine and cysteine proteases.[4]

  • Camostat Mesylate: A synthetic, orally active serine protease inhibitor with documented antiviral activity against SARS-CoV-2 by inhibiting TMPRSS2.[4]

Head-to-Head Comparison: An In Vitro Inhibition Assay

To quantitatively assess the inhibitory potential of this compound, a series of in vitro enzyme inhibition assays are proposed. The half-maximal inhibitory concentration (IC50) will be determined for each inhibitor against a panel of representative serine proteases: trypsin, chymotrypsin, and thrombin.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Enzyme Preparation (Trypsin, Chymotrypsin, Thrombin) incubation Pre-incubation (Enzyme + Inhibitor) enzyme_prep->incubation substrate_prep Substrate Preparation (Chromogenic Substrates) reaction_init Reaction Initiation (Add Substrate) substrate_prep->reaction_init inhibitor_prep Inhibitor Stock Preparation (this compound & Comparators) serial_dilution Serial Dilution of Inhibitors inhibitor_prep->serial_dilution serial_dilution->incubation incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_init->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc dose_response Generate Dose-Response Curves rate_calc->dose_response ic50_calc Determine IC50 Values dose_response->ic50_calc G cluster_pathway Simplified Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Cleavage Inhibitor This compound Inhibitor->Thrombin Inhibition

Inhibition of Thrombin by this compound.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound as a serine protease inhibitor. The hypothetical data suggests a moderate and selective inhibitory profile, warranting further empirical investigation. Researchers are encouraged to utilize the provided protocols as a starting point for their own in-house benchmarking studies.

Future studies should aim to:

  • Experimentally validate the IC50 values against a broader panel of serine proteases.

  • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies.

  • Evaluate the in-cell and in-vivo efficacy and toxicity of this compound.

By systematically benchmarking novel compounds like this compound against established inhibitors, the scientific community can accelerate the discovery and development of new therapeutic agents targeting serine proteases.

References

  • Biocompare. Serine Protease Inhibitors. [Link]

  • MDPI. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

  • SuZhou ShiYa Biopharmaceuticals, Inc. This compound. [Link]

  • PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. [Link]

  • PubChem. p-Ethoxybenzamide. [Link]

  • PubChem. 4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide. [Link]

  • PubChemLite. 4-ethoxy-n-hydroxy-benzamidine (C9H12N2O2). [Link]

  • USA Chemical Suppliers. 2-ethoxybenzamidine hydrochloride suppliers USA. [Link]

  • PubMed. Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. [Link]

  • PubMed. Inhibition of four human serine proteases by substituted benzamidines. [Link]

  • Wikipedia. Benzamidine. [Link]

Sources

A Comparative Guide to the In-Vivo Efficacy of Benzamidine Analogs as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamidine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a variety of enzymes, particularly serine proteases.[1][2] This guide provides a comprehensive comparison of the in-vivo efficacy of various benzamidine analogs, moving beyond simple in-vitro assays to the complexities of whole-organism responses. We will delve into the experimental data that underpins our understanding of these compounds, offering insights for researchers, scientists, and drug development professionals.

The core principle of this guide is to explain the "why" behind the "how" in experimental design, ensuring a deep, causal understanding of the presented data. Every protocol and piece of data is presented within a self-validating framework, grounded in authoritative scientific literature.

The Therapeutic Promise of Benzamidine Analogs

Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin, making them attractive candidates for a range of therapeutic applications, including anticoagulation and anti-inflammatory treatments.[3][4][5][6] The fundamental interaction involves the positively charged amidinium group of the benzamidine moiety binding to the negatively charged aspartate residue in the S1 pocket of the target protease.[1] However, the journey from a potent in-vitro inhibitor to a successful in-vivo therapeutic is fraught with challenges, including bioavailability, metabolic stability, and off-target effects. This guide will explore how modifications to the core benzamidine structure influence these critical in-vivo parameters.

Comparative In-Vivo Efficacy Across Disease Models

The true measure of a drug candidate's potential lies in its performance within a living system. Below, we compare the in-vivo efficacy of several benzamidine analogs across different preclinical disease models.

Anticoagulant Activity

Benzamidine derivatives have been extensively studied for their antithrombotic effects due to their inhibition of thrombin.[3][4]

Table 1: Comparative In-Vivo Anticoagulant Efficacy of Benzamidine Analogs

CompoundAnimal ModelDosing RouteKey Efficacy EndpointComparatorComparator EfficacySource
Arginine-derived benzamidine analogsRabbits, RatsNot SpecifiedProthrombin TimeNot SpecifiedNot Specified[3]
Substituted BenzamidinesNot Specified in vivo(In vitro data)Inhibition of ThrombinNot SpecifiedNot Specified[4]

Further research is needed to provide specific quantitative data for a direct in-vivo comparison in this table.

The selection of rabbit and rat models is crucial as their coagulation cascades share significant homology with humans, providing a reliable translational model.[3] The prothrombin time is a key endpoint as it measures the integrity of the extrinsic and common pathways of coagulation, which are directly influenced by thrombin activity.

Anti-cancer Activity

Certain benzamide derivatives have shown promise as anti-cancer agents, particularly those acting as Histone Deacetylase (HDAC) inhibitors.[7]

Table 2: In-Vivo Efficacy of Benzamide-Based HDAC Inhibitors in Cancer Models

CompoundCancer ModelEfficacyComparatorComparator EfficacySource
N-(2-Aminophenyl)-benzamide Derivative 1Mouse Model of Bleomycin-Induced Pulmonary FibrosisSignificant reduction in lung fibrosisBleomycin ControlN/A[7]
N-(2-Aminophenyl)-benzamide Derivative 2Mouse Model of Bleomycin-Induced Pulmonary FibrosisSignificant reduction in lung fibrosisBleomycin ControlN/A[7]
4-amino-N-(2'-aminophenyl)-benzamide (GOE1734)Rat Osteosarcoma, Mammary Carcinoma, Colorectal AdenocarcinomaHigh growth-inhibiting efficacy in slowly proliferating tumorsIneffective in rapidly proliferating tumorsNot applicable[8]

The choice of xenograft models is a standard in oncology research, allowing for the evaluation of a compound's effect on human tumors in an in-vivo environment. The differential efficacy of GOE1734 in slowly versus rapidly growing tumors highlights the importance of selecting appropriate tumor models to elucidate the specific mechanisms of action and potential clinical applications.[8]

Antimicrobial Activity

Novel benzamidine analogs have been synthesized and evaluated for their potential in treating periodontal disease by targeting key pathogens.[9][10][11]

Table 3: In-Vitro Antimicrobial Activity of Novel Benzamidine Analogs

CompoundPathogenMinimum Inhibitory Concentration (MIC)CytotoxicitySource
Imino bases of benzamidine (4a-c)P. gingivalis, E. coli, S. aureus, et al.31.25 to 125 µg/mLWeak cytotoxicity against HEK 293 cells[9][10]
Heterocyclic derivatives of benzamidine (5a-e, 6a-b)P. gingivalis, E. coliSignificant inhibitory potentialMinimal to no cytotoxicity[11]

While these studies focus on in-vitro data, they are a critical prerequisite for in-vivo studies. The low cytotoxicity observed against human cell lines (HEK 293) is a promising indicator for potential in-vivo safety.[9][10][11]

Experimental Methodologies: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following protocols outline the key in-vivo experiments.

In-Vivo Anticoagulant Efficacy Study

This workflow is designed to assess the antithrombotic potential of benzamidine analogs.

Anticoagulant_Efficacy_Workflow cluster_preclinical Preclinical Model cluster_dosing Dosing & Treatment cluster_analysis Efficacy Analysis Animal_Selection Animal Selection (e.g., Rabbits, Rats) Acclimatization Acclimatization (7 days) Animal_Selection->Acclimatization Dosing Compound Administration (e.g., IV, Oral) Acclimatization->Dosing Control Vehicle Control Group Acclimatization->Control Blood_Sampling Blood Sampling (Time points) Dosing->Blood_Sampling Control->Blood_Sampling PT_Assay Prothrombin Time (PT) Assay Blood_Sampling->PT_Assay Data_Analysis Statistical Analysis PT_Assay->Data_Analysis

Caption: Workflow for in-vivo anticoagulant efficacy testing.

Protocol:

  • Animal Selection and Acclimatization: Select healthy adult rabbits or rats and allow them to acclimatize for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign animals to treatment and control groups. Administer the benzamidine analog via the chosen route (e.g., intravenous, oral) at various doses. The control group receives the vehicle.

  • Blood Collection: Collect blood samples at predetermined time points post-administration.

  • Prothrombin Time (PT) Measurement: Prepare plasma from the blood samples and measure the PT using a coagulometer.

  • Data Analysis: Analyze the PT data to determine the dose-dependent effect of the compound on blood coagulation.

The rationale for this multi-step process is to control for variability and ensure that the observed effects are directly attributable to the test compound.

In-Vivo Anti-Cancer Xenograft Study

This workflow details the process of evaluating the anti-tumor efficacy of benzamidine analogs.

Anticancer_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment_Initiation Initiate Treatment (Compound vs. Vehicle) Tumor_Growth->Treatment_Initiation Tumor_Measurement Regular Tumor Volume Measurement Treatment_Initiation->Tumor_Measurement Body_Weight Monitor Body Weight (Toxicity) Treatment_Initiation->Body_Weight Endpoint Endpoint: Tumor Size Limit or Study Duration Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: Workflow for in-vivo anticancer xenograft studies.

Protocol:

  • Cell Culture and Implantation: Culture the desired human cancer cell line and implant the cells subcutaneously into immunocompromised mice.

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups. Begin administration of the benzamidine analog or vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a specified duration.

  • Analysis: Compare the tumor growth curves between the treated and control groups to determine efficacy.

The use of immunocompromised mice is essential to prevent rejection of the human tumor cells. Regular monitoring of body weight provides a crucial indicator of the compound's toxicity.

Structure-Activity Relationships and Future Directions

The in-vivo efficacy of benzamidine analogs is highly dependent on their chemical structure. Substitutions on the benzamidine ring can significantly impact potency, selectivity, and pharmacokinetic properties.[4][5] For instance, the hydrophobicity of the substituent can influence binding to thrombin.[4]

The development of multivalent benzamidine inhibitors, where multiple benzamidine units are linked together, has shown to dramatically increase potency against targets like plasmin.[12] This suggests that exploring the spatial arrangement and linker length of these multivalent constructs could be a fruitful avenue for future research.

Furthermore, the discovery that some benzamidine derivatives can inhibit PTP1B, a target for type 2 diabetes, opens up new therapeutic possibilities beyond their traditional role as protease inhibitors.[13]

Conclusion

This guide has provided a comparative overview of the in-vivo efficacy of benzamidine analogs, highlighting their therapeutic potential across a range of diseases. While direct in-vivo comparative data for 4-Ethoxy-benzamidine itself is limited in the public domain, the broader class of benzamidine derivatives demonstrates significant promise. The presented experimental workflows and data underscore the importance of rigorous in-vivo testing to validate in-vitro findings and guide the development of novel therapeutics. Future research should focus on systematic in-vivo comparisons of structurally related analogs to build a more comprehensive understanding of their structure-activity relationships and to identify lead candidates for clinical development.

References

  • BenchChem. (n.d.). In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide.
  • Hauptmann, J., & Kaiser, B. (1991). In vitro and in vivo comparison of arginine- and benzamidine-derived highly potent synthetic thrombin inhibitors. Pharmazie, 46(1), 57–58. Retrieved from [Link]

  • Yadav, P., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. Retrieved from [Link]

  • Yadav, P., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PubMed. Retrieved from [Link]

  • Alves, N. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC. Retrieved from [Link]

  • Gomes, B. P., et al. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. PubMed. Retrieved from [Link]

  • Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(12), 1648–1651. Retrieved from [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. Retrieved from [Link]

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415–1424. Retrieved from [Link]

  • Katz, B. A., et al. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16985–16994. Retrieved from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931–1937. Retrieved from [Link]

  • Yadav, P., et al. (2024). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. ResearchGate. Retrieved from [Link]

  • Yadav, P., et al. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PMC. Retrieved from [Link]

  • Baxter, A., et al. (2000). Meta-benzamidine derivatives as serine protease inhibitors. Google Patents.
  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

  • Desantis, J., et al. (2008). Preclinical Evaluation of 1H-Benzylindole Derivatives as Novel Human Immunodeficiency Virus Integrase Strand Transfer Inhibitors. Antimicrobial Agents and Chemotherapy, 52(10), 3484–3494. Retrieved from [Link]

  • PubChem. (n.d.). Benzamidine. Retrieved from [Link]

  • Pharmace Research Laboratory. (n.d.). 2-Ethoxy Benzamidine Hydrochloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 4-Ethoxy-benzamidine in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the precise characterization of small molecule inhibitors is paramount. An inhibitor's value is intrinsically tied to its specificity – the ability to engage its intended target with high affinity while avoiding off-target interactions that can lead to unforeseen biological consequences and therapeutic liabilities. This guide provides a comprehensive framework for assessing the specificity of 4-Ethoxy-benzamidine, a representative serine protease inhibitor, within the complex milieu of a biological system. We will delve into the mechanistic rationale behind state-of-the-art experimental approaches, compare its hypothetical performance to established inhibitors, and provide detailed protocols to ensure the generation of robust and reliable data.

The Imperative of Specificity in Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. Benzamidine and its derivatives are well-established competitive, reversible inhibitors of trypsin-like serine proteases.[1][2] They function by mimicking the side chain of arginine or lysine, allowing them to bind to the S1 pocket of the protease's active site.[3] However, the structural similarity among the active sites of different serine proteases presents a significant challenge for developing highly specific inhibitors.

An inhibitor that cross-reacts with multiple proteases can disrupt entire signaling cascades, leading to off-target effects. For instance, an anticoagulant targeting thrombin that also inhibits plasmin could impair the body's ability to dissolve blood clots, creating a pro-thrombotic risk. Therefore, a rigorous assessment of an inhibitor's specificity profile early in the development process is not just advantageous; it is essential.

Modern Approaches to Unraveling Inhibitor Specificity

To move beyond simple in vitro assays with purified enzymes, we must employ techniques that can probe inhibitor-protein interactions in a more physiologically relevant context. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomic strategy for globally and quantitatively assessing the functional state of enzymes in native biological systems.[4][5]

Competitive Activity-Based Protein Profiling (ABPP) Workflow

Competitive ABPP is an elegant method to determine the potency and selectivity of an inhibitor across an entire enzyme family within a complex proteome.[6][7] The workflow hinges on the competition between the inhibitor of interest and a broad-spectrum activity-based probe (ABP) that covalently modifies the active site of many members of the enzyme class.

ABPP_Workflow cluster_sample Sample Preparation cluster_inhibition Inhibition & Labeling cluster_analysis Analysis proteome Complex Proteome (e.g., Cell Lysate, Tissue Homogenate) inhibitor Incubate with This compound (or vehicle control) proteome->inhibitor abp Add Broad-Spectrum Serine Protease ABP (e.g., FP-biotin) inhibitor->abp enrich Streptavidin Enrichment of Labeled Proteases abp->enrich digest On-Bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms quant Quantitative Proteomics (Label-Free or TMT) lcms->quant data Data Analysis: Identify & Quantify Inhibitor Targets quant->data

Figure 1: Competitive ABPP Workflow for Specificity Profiling.

The rationale behind this workflow is that if this compound binds to a specific serine protease, it will occupy the active site and prevent the ABP from binding. By comparing the abundance of ABP-labeled proteases in the inhibitor-treated sample to a vehicle-treated control, we can identify the specific targets of our compound and quantify its potency for each.

Comparative Analysis: this compound vs. Established Serine Protease Inhibitors

To contextualize the potential specificity of this compound, it is instructive to compare it with other commonly used serine protease inhibitors. The following table summarizes the reported inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for benzamidine (as a proxy for its ethoxy derivative) and other inhibitors against key serine proteases. Lower values indicate higher potency.

InhibitorClassTarget ProteasesTrypsinThrombinPlasmin
Benzamidine Small Molecule (Amidine)Serine ProteasesKi: ~35 nM[8]Ki: ~344 µM[9]Ki: ~3.4 µM[8]
AEBSF (Pefabloc SC) Small Molecule (Sulfonyl Fluoride)Serine ProteasesIC50: < 15 µM[10]Yes[11]Yes[11]
Leupeptin Peptide AldehydeSerine & Cysteine ProteasesKi: 35 nM[12]No[13]Ki: 3.4 µM[12]
Aprotinin (BPTI) PolypeptideSerine ProteasesKd: 0.06 pM[14]Yes[14]Yes[14]

Disclaimer: The inhibitory values for this compound are hypothetical and based on the known activity of the parent compound, benzamidine. The actual values must be determined experimentally.

This comparison highlights the diverse specificity profiles of different inhibitor classes. For instance, Leupeptin shows high potency for trypsin and plasmin but does not inhibit thrombin, offering a degree of selectivity.[13] Aprotinin, on the other hand, is a potent inhibitor of a broader range of serine proteases.[14] AEBSF is a widely used irreversible inhibitor.[11] The data for benzamidine suggests a preference for trypsin over thrombin.[8][9] The addition of the 4-ethoxy group could potentially alter this specificity profile by influencing interactions within the enzyme's active site, a hypothesis that the following experimental protocol is designed to test.[15]

Experimental Protocol: Competitive ABPP for Specificity Profiling

This protocol provides a detailed methodology for assessing the specificity of this compound in a complex biological sample, such as a cell lysate.

Materials:

  • Cell lysate (e.g., from HeLa cells)

  • This compound

  • Broad-spectrum serine protease activity-based probe (e.g., FP-biotin)

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Proteome Preparation:

    • Prepare a cell lysate at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Incubation:

    • Aliquot the proteome into multiple tubes.

    • To the experimental tubes, add this compound to the desired final concentrations (a dose-response is recommended, e.g., 0.1, 1, 10, 100 µM).

    • To the control tube, add the same volume of vehicle (e.g., DMSO).

    • Incubate for 30 minutes at room temperature with gentle agitation.

  • Activity-Based Probe Labeling:

    • Add the FP-biotin probe to all tubes to a final concentration of 1 µM.

    • Incubate for 30 minutes at room temperature. The causality here is that the probe will covalently label the active site of serine proteases that are not occupied by the inhibitor.

  • Enrichment of Labeled Proteases:

    • Add pre-washed streptavidin-agarose beads to each tube.

    • Incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a denaturation buffer containing urea.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides. This on-bead digestion minimizes sample loss.[16]

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and provide sequence information for identification.[17][18]

  • Data Analysis:

    • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.

    • The abundance of peptides from each identified serine protease in the inhibitor-treated samples is compared to the control.

    • A significant decrease in the abundance of a particular protease in the presence of this compound indicates that it is a target of the inhibitor.

    • Plotting the percentage of inhibition against the inhibitor concentration allows for the determination of IC50 values for each identified target.

Contextualizing Specificity: The Blood Coagulation Cascade

The importance of inhibitor specificity is vividly illustrated in the context of the blood coagulation cascade, a signaling pathway dominated by serine proteases. Off-target inhibition in this pathway can have severe consequences.

Coagulation_Cascade FactorXII Factor XII FactorXIIa Factor XIIa FactorXII->FactorXIIa Contact Activation FactorXI Factor XI FactorXIa Factor XIa FactorXI->FactorXIa FactorIX Factor IX FactorIXa Factor IXa FactorIX->FactorIXa FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FactorXIIa->FactorXI Activates FactorXIa->FactorIX Activates FactorIXa->FactorX Activates FactorXa->Prothrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 2: Simplified Intrinsic Pathway of the Coagulation Cascade.

As depicted, the activation of one serine protease triggers the activation of the next in a cascading fashion, culminating in the formation of a fibrin clot. An inhibitor designed to target a specific factor, for example, Factor Xa, must be carefully profiled to ensure it does not inhibit other proteases in the cascade, such as thrombin, or proteases in the opposing fibrinolytic pathway, like plasmin. Such off-target activity could lead to either bleeding or thrombotic complications.

Conclusion

The rigorous assessment of inhibitor specificity is a cornerstone of modern drug development and chemical biology. While this compound is presented here as a case study, the principles and methodologies described are broadly applicable to any small molecule inhibitor. By employing advanced techniques like competitive activity-based protein profiling, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile in a physiologically relevant context. This knowledge is critical for validating the inhibitor's mechanism of action, anticipating potential off-target effects, and ultimately, for the development of safer and more effective therapeutics. The self-validating nature of these proteomic workflows, combined with careful experimental design and data analysis, provides a robust path to de-risking lead compounds and advancing them with confidence.

References

  • ResearchGate. (n.d.). Flow diagram of the competitive activity-based protein profiling (ABPP) strategy... Retrieved from [Link]

  • Andrews, J., et al. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 25(10), 1252-1255. Retrieved from [Link]

  • Alves, N. J., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 31(7), 1775-1785. Retrieved from [Link]

  • Wikipedia. (n.d.). AEBSF. Retrieved from [Link]

  • ACS Publications. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • McConnell, R. M., et al. (1993). Inhibition studies of some serine and thiol proteinases by new leupeptin analogues. Journal of Medicinal Chemistry, 36(8), 1084-1089. Retrieved from [Link]

  • Wikipedia. (n.d.). Leupeptin. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Retrieved from [Link]

  • Zhang, W., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 133. Retrieved from [Link]

  • Wright, M. H., et al. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 11, 1189240. Retrieved from [Link]

  • Zhang, W., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 133. Retrieved from [Link]

  • Cryopep. (n.d.). Pepbloc AEBSF. Retrieved from [Link]

  • Proteopedia. (n.d.). Aprotinin. Retrieved from [Link]

  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. Retrieved from [Link]

  • Google Patents. (n.d.). EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors.
  • Alves, N. J., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 31(7), 1775-1785. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analyzing protease specificity and detecting in vivo proteolytic events using tandem mass spectrometry. Retrieved from [Link]

  • Scilit. (n.d.). Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). trypsin inhibition by benzamidine-conjugated molecular glues. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Activity-based mass spectrometric characterization of proteases and inhibitors in human saliva. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass spectrometry for monitoring protease reactions. Retrieved from [Link]

  • PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

Sources

Independent Verification of 4-Ethoxy-benzamidine Ki Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the inhibitory potency (Ki values) of 4-Ethoxy-benzamidine against a panel of key serine proteases. Recognizing the limited publicly available data for this specific analog, we will ground our approach in the well-established pharmacology of its parent compound, benzamidine, and provide detailed, self-validating experimental protocols to empower researchers in generating robust and reliable data.

Introduction: The Rationale for Independent Verification

This compound belongs to the benzamidine class of compounds, which are recognized as reversible, competitive inhibitors of serine proteases.[1][2] The central benzamidine moiety mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases.[3] The nature of the substituent at the 4-position of the benzene ring can significantly influence the inhibitor's potency and selectivity for different proteases.[4]

Given the scarcity of published Ki values for this compound, independent verification is crucial for any research or drug development program utilizing this compound. This guide offers a systematic approach to determine its inhibitory profile, enabling a direct comparison with its parent compound and other relevant analogs.

Published Inhibition Data for Benzamidine and its Analogs

To establish a baseline for our investigation, it is essential to review the known inhibitory activities of benzamidine and other 4-substituted analogs. This data will inform our selection of target enzymes and provide a valuable reference for interpreting our experimental results.

CompoundTarget EnzymePublished Ki (µM)Reference
BenzamidineTrypsin35[1][5]
Trypsin21[6]
Plasmin350[1][5]
Thrombin220[1][5]
Thrombin320[6]
Urokinase-type Plasminogen Activator (uPA)97[6]
Tryptase20[6]
Factor Xa110[6]
Tissue-type Plasminogen Activator (tPA)750[6]
4-AminobenzamidineHuman Tissue Kallikrein (hK1)146[7]
BenzamidineHuman Tissue Kallikrein (hK1)1098[7]

As the table indicates, benzamidine exhibits broad-spectrum inhibitory activity against several serine proteases, with Ki values typically in the micromolar range. The 4-amino substitution in 4-aminobenzamidine demonstrates a significant increase in potency against human tissue kallikrein compared to the unsubstituted benzamidine.[7] This highlights the importance of the 4-position in modulating inhibitory activity.

Proposed Experimental Workflow for Ki Determination

The following workflow provides a logical sequence for the independent determination of this compound's Ki values.

G cluster_prep Preparation cluster_km Km Determination cluster_ic50 IC50 Determination cluster_ki Ki Calculation reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) enzyme_assay Enzymatic Assay (Varying Substrate Concentrations) reagent_prep->enzyme_assay inhibition_assay Inhibition Assay (Fixed Substrate at Km, Varying Inhibitor Concentrations) reagent_prep->inhibition_assay mm_plot Michaelis-Menten Plot (Velocity vs. [Substrate]) enzyme_assay->mm_plot km_calc Calculate Km mm_plot->km_calc km_calc->inhibition_assay dose_response Dose-Response Curve (% Inhibition vs. [Inhibitor]) inhibition_assay->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) ic50_calc->cheng_prusoff

Figure 1: Experimental workflow for the determination of Ki values.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and ensuring adherence to established enzymology principles.

Reagent Preparation
  • Assay Buffer: Prepare a suitable assay buffer for the target serine protease. For trypsin and thrombin, a common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. The optimal buffer composition may vary depending on the specific enzyme and should be confirmed from the literature or the enzyme supplier's datasheet.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in the assay buffer. The final concentration used in the assay should result in a linear reaction rate for at least 10 minutes.

  • Substrate Stock Solution: Prepare a stock solution of a chromogenic substrate specific for the target enzyme. For example, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) can be used for trypsin. Dissolve the substrate in a suitable solvent, such as DMSO, and then dilute it in the assay buffer.

  • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Serial dilutions should be prepared in the assay buffer to achieve the desired final concentrations for the inhibition assay.

Determination of the Michaelis-Menten Constant (Km)

Causality: The Km is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is essential to determine the Km for the specific substrate and enzyme under the chosen assay conditions, as this value is required for the accurate calculation of the Ki using the Cheng-Prusoff equation.

Protocol:

  • To a 96-well microplate, add a fixed amount of the enzyme solution.

  • Add varying concentrations of the substrate to initiate the reaction. A typical concentration range would be 0.1 to 10 times the expected Km.

  • Measure the rate of product formation over time by monitoring the change in absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for the p-nitroaniline product of L-BAPNA hydrolysis).

  • Plot the initial reaction velocity (V) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km value.

IC50 Determination

Causality: The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. This value is determined by performing the enzymatic assay in the presence of varying concentrations of the inhibitor.

Protocol:

  • To a 96-well microplate, add the enzyme solution.

  • Add varying concentrations of this compound and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate at a concentration equal to its determined Km value.

  • Measure the reaction rate as described in section 4.2.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ki Calculation

For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([S] / Km))

Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration.

  • [S] is the substrate concentration used in the IC50 determination assay.

  • Km is the experimentally determined Michaelis-Menten constant.

Data Interpretation and Comparison

The experimentally determined Ki value for this compound should be compared to the published values for benzamidine and other analogs presented in Section 2.

  • Potency: A lower Ki value indicates a more potent inhibitor. Compare the Ki of this compound with that of benzamidine for the same enzyme to assess the effect of the 4-ethoxy group on potency.

  • Selectivity: Determine the Ki of this compound against a panel of serine proteases. The ratio of Ki values for different enzymes provides a measure of the inhibitor's selectivity. For example, a compound with a significantly lower Ki for trypsin compared to thrombin would be considered trypsin-selective.

Conclusion

This guide provides a robust framework for the independent verification of this compound's Ki values. By following the detailed protocols and data analysis procedures outlined, researchers can generate high-quality, reproducible data to accurately characterize the inhibitory profile of this compound. This information is critical for its effective use in basic research and as a potential starting point for drug discovery efforts.

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]

  • PubChem. (n.d.). Benzamidine. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Magalhães, A., et al. (2004). Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. International Journal of Biochemistry & Cell Biology, 36(9), 1758-1766. [Link]

  • Baker, B. R., et al. (1969). Irreversible enzyme inhibitors. 149. Inhibition of guinea pig complement by derivatives of benzamidine and a study of the mechanism of inhibition. Journal of Medicinal Chemistry, 12(2), 221-224. [Link]

  • MEROPS - the Peptidase Database. (n.d.). Small-molecule inhibitor: benzamidine. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Ethoxy-benzamidine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Data-Driven Approach

Given the absence of a dedicated SDS for 4-Ethoxy-benzamidine, we must extrapolate its hazard profile from analogous compounds such as 4-Methoxy-benzamidine hydrochloride and Benzamidine hydrochloride.[1][2][3][4][5][6][7] The consistent toxicological data from these surrogates suggest that this compound should be handled as a substance that can cause skin, eye, and respiratory tract irritation.[2][5][7]

Hazard ClassificationAnticipated for this compoundRationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for similar benzamidine derivatives.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common characteristic of benzamidine compounds.[2][5][7]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Expected based on the irritant nature of related compounds.[2][5][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dusts may irritate the respiratory system.[1][2]

It is crucial to treat this compound with the level of caution appropriate for these potential hazards. The toxicological properties have not been thoroughly investigated, and therefore, all personnel must handle this compound with the assumption that it is hazardous.[1][2]

Immediate Safety Protocols: Your First Line of Defense

Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with emergency procedures.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

2.2 Emergency Procedures

  • In case of skin contact: Immediately wash off with soap and plenty of water.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

DisposalWorkflow cluster_prep Preparation cluster_accum Accumulation cluster_disp Disposal A 1. Characterize Waste B 2. Segregate Waste A->B C 3. Select Proper Container B->C D 4. Label Container Correctly C->D E 5. Store Safely D->E F 6. Arrange for Professional Disposal E->F G 7. Document Disposal F->G

Figure 1: The systematic workflow for the safe disposal of this compound.

Step 1: Waste Characterization

All chemical waste must be properly characterized to ensure safe handling and disposal. Based on the data from related compounds, this compound waste should be considered hazardous. Do not mix it with non-hazardous waste.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Keep this compound waste separate from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][8]

  • Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 3: Container Selection

  • Use a container that is in good condition, leak-proof, and compatible with the chemical.

  • The original container, if in good condition, is often a suitable choice.

  • Ensure the container has a tightly fitting cap.

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date of accumulation

  • The hazards associated with the waste (e.g., "Irritant")

Step 5: Safe Storage

  • Store the waste container in a designated satellite accumulation area.

  • Keep the container closed at all times except when adding waste.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Step 6: Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash.

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Step 7: Documentation

Maintain a record of the disposal, including the date, quantity, and the name of the disposal company. This is crucial for regulatory compliance and internal safety audits.

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

4.1 Spill Cleanup

  • For small spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep up the solid material, taking care not to create dust.[1]

    • Place the spilled material and any contaminated cleaning materials into a suitable, closed container for disposal.[1][3]

    • Clean the spill area with soap and water.

  • For large spills:

    • Evacuate personnel from the immediate area.

    • Contact your institution's EHS department or emergency response team.

4.2 Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., water or an organic solvent in which this compound is soluble).

  • Collect the rinsate as hazardous waste.

  • After triple rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface the original label.

Regulatory Framework: Adherence to the Law

The disposal of chemical waste is governed by strict federal and state regulations. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations.

This guide provides a framework for the safe and compliant disposal of this compound. By adhering to these procedures, you contribute to a safer research environment and ensure the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your location and facilities.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride monohydrate. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride. [Link]

  • Actio Corporation. (2017). Safety Data Sheet. [Link]

  • University of Washington Environmental Health & Safety. (2025). Chemical Treatment and Recycling. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzamidine hydrochloride hydrate, 98%. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-benzamidine
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.